In Vitro Mechanism of Action of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one
Executive Summary The compound 1,3-dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one represents a highly specialized 2-deoxo derivative of the classic xanthine scaffold (archetypally known as 8-phenyltheophylline or 8-PT)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1,3-dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one represents a highly specialized 2-deoxo derivative of the classic xanthine scaffold (archetypally known as 8-phenyltheophylline or 8-PT). While traditional methylxanthines like caffeine and theophylline exhibit a dual mechanism of action—weak adenosine receptor antagonism combined with phosphodiesterase (PDE) inhibition—the addition of the bulky 8-phenyl group fundamentally alters the molecule's pharmacological trajectory.
This structural modification yields a compound that acts as a potent, selective competitive antagonist at Adenosine A1 and A2A receptors while virtually eliminating PDE inhibitory activity. Concurrently, the planar lipophilicity of the molecule makes it a potent inhibitor of the hepatic enzyme CYP1A2 . This whitepaper deconstructs the structural causality behind these mechanisms and outlines the self-validating in vitro protocols required to accurately profile this purin-6-one derivative.
Structural Causality and Target Engagement
To understand the in vitro behavior of this compound, we must analyze the causality between its structural pharmacophores and its molecular targets.
Adenosine receptors are G-protein coupled receptors (GPCRs). The A1 receptor is Gi/o-coupled (inhibiting adenylyl cyclase and decreasing cAMP), while the A2A receptor is Gs-coupled (stimulating adenylyl cyclase and increasing cAMP).
The 1,3-dimethyl groups anchor the purin-6-one core into the orthosteric binding site of the adenosine receptor, mimicking the endogenous ligand, adenosine. However, it is the 8-phenyl substitution that drives the compound's high affinity. The phenyl ring accesses a specific hydrophobic accessory cavity present in the binding pockets of A1 and A2A receptors. By occupying this space, the compound locks the GPCR in an inactive conformation, preventing endogenous adenosine from binding and initiating downstream cAMP signaling 1.
The Phosphodiesterase (PDE) Null-Activity Paradigm
Unlike 8-unsubstituted xanthines, 1,3-dimethyl-8-phenyl-purin-6-ones exhibit virtually no PDE inhibition. The catalytic domains of human PDEs lack the volumetric capacity to accommodate the bulky 8-phenyl ring without severe steric clash. This structural exclusion is a critical design feature, ensuring that any observed in vitro or in vivo functional effects (such as the reversal of antinociceptive actions) are strictly mediated via adenosine receptor blockade, rather than off-target cAMP accumulation via PDE inhibition 2.
CYP1A2 Active Site Inhibition
Cytochrome P450 1A2 (CYP1A2) is characterized by a narrow, highly planar active site optimized for flat, lipophilic substrates. The 1,3-dimethyl-8-phenyl-purin-6-one scaffold is highly planar. It perfectly intercalates into the CYP1A2 active site, competitively blocking the heme iron center from metabolizing endogenous substrates or co-administered drugs. This makes the compound a potent in vitro tool compound for CYP1A2 inhibition profiling 3.
Caption: GPCR signaling modulation by 1,3-dimethyl-8-phenyl-purin-6-one via A1/A2A receptor antagonism.
In Vitro Pharmacological Profiling: Self-Validating Protocols
To generate trustworthy, reproducible data, experimental protocols must be designed as self-validating systems. Below are the optimized methodologies for profiling this compound.
Radioligand Binding Assay (A1/A2A Affinity)
This assay determines the equilibrium dissociation constant (
Ki
) of the compound.
Membrane Preparation: Harvest CHO cells stably expressing human A1 or A2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).
Self-Validation Step (Critical): Add Adenosine Deaminase (ADA, 2 U/mL) to the membrane suspension and incubate for 30 minutes at 37°C. Causality: Cultured cells release endogenous adenosine, which acts as a competitive agonist. ADA converts this to inactive inosine. Failing to include ADA will result in artificially low apparent affinity for the test compound due to endogenous competition.
Incubation: Incubate membranes with
3
H-DPCPX (for A1) or
3
H-ZM241385 (for A2A) and varying concentrations of the purin-6-one compound (10 pM to 10 µM) for 60 minutes at 25°C.
Filtration & Readout: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity. Calculate
Ki
using the Cheng-Prusoff equation.
Functional cAMP TR-FRET Assay
This assay confirms that the binding observed in 2.1 translates to functional antagonism.
Cell Plating: Plate A2A-expressing CHO cells in a 384-well microplate.
Self-Validation Step (Critical): Pre-incubate cells with the test compound and a broad-spectrum PDE inhibitor (e.g., Ro 20-1724, 10 µM ). Causality: Without a PDE inhibitor, endogenous PDEs will rapidly hydrolyze the newly synthesized cAMP, leading to false-negative functional readouts and artificially shifting the
IC50
curve.
Stimulation: Add the A2A agonist CGS21680 at its
EC80
concentration. Incubate for 30 minutes.
Detection: Lyse cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Measure the time-resolved fluorescence ratio (665 nm / 620 nm).
CYP1A2 Microsomal Inhibition Profiling
Incubation Mixture: Combine Human Liver Microsomes (HLMs, 0.5 mg/mL protein), the test compound (0.01 to 50 µM), and phenacetin (probe substrate, 10 µM) in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Initiate the reaction by adding an NADPH regenerating system. Incubate at 37°C for 15 minutes.
Termination & Readout: Stop the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge, and analyze the supernatant via LC-MS/MS to quantify the formation of paracetamol (the O-deethylated metabolite of phenacetin).
Caption: Self-validating in vitro experimental workflow for purin-6-one pharmacological profiling.
Quantitative Data Synthesis
The following table summarizes the expected in vitro quantitative profile for the 1,3-dimethyl-8-phenyl-purin-6-one scaffold, benchmarking it against established reference compounds 4.
Target
Assay Type
Readout Metric
Typical Value
Reference Standard
Adenosine A1
Radioligand Binding
Ki
~86 nM
DPCPX (
Ki
~1 nM)
Adenosine A2A
Radioligand Binding
Ki
~450 nM
ZM241385 (
Ki
~2 nM)
CYP1A2
Microsomal Inhibition
IC50
0.7 µM
Furafylline (
IC50
~1.5 µM)
PDE (General)
Enzymatic Cleavage
IC50
>100 µM
IBMX (
IC50
~5 µM)
Note: The complete lack of PDE inhibition combined with sub-micromolar CYP1A2 inhibition makes this compound a highly selective tool for isolating adenosine-mediated vascular and neurological responses from PDE-mediated artifacts.
References
Daly, J.W. (2000). Xanthines as Adenosine Receptor Antagonists. Journal of the Autonomic Nervous System / NIH PMC. 1
Murray, S., Odupitan, A.O., Murray, B.P., Boobis, A.R., & Edwards, R.J. (2001). Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by 8-phenyltheophylline. Xenobiotica; the Fate of Foreign Compounds in Biological Systems. 3
Ezzat, W.R., et al. (1987). Hepatic arterial pressure-flow autoregulation is adenosine mediated. The American Journal of Physiology / Sigma-Aldrich Peer Reviewed Papers.4
Scotini, E., Carpenedo, F., & Fassina, G. (1983). New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and 8-phenyltheophylline on lipolysis and on phosphodiesterase activities. Pharmacological Research Communications. 2
Crystal Structure Analysis of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one: A Technical Guide to Crystallography and Receptor Binding
Executive Summary 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one—universally recognized in pharmacological literature as 8-phenyltheophylline (8-PT) —is a potent, non-selective antagonist of adenosine A1 and A2A re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one—universally recognized in pharmacological literature as 8-phenyltheophylline (8-PT) —is a potent, non-selective antagonist of adenosine A1 and A2A receptors[1]. The compound's ability to competitively block endogenous adenosine relies entirely on its three-dimensional conformation. Understanding its precise crystal structure is a prerequisite for structure-based drug design (SBDD). This whitepaper provides an authoritative, in-depth guide to the crystallographic analysis of 8-PT, detailing the causality behind experimental workflows, self-validating protocols, and the structural metrics that dictate its pharmacological efficacy.
Structural Chemistry & Causality in Experimental Design
The molecular architecture of 8-phenyltheophylline features a rigid, planar bicyclic purine core (a fused pyrimidinedione and imidazole ring) with methyl substitutions at the N1 and N3 positions, and a phenyl ring attached at the C8 position [2].
The Causality of Structural Rigidity:
The high melting point of 8-PT (>300 °C) is a direct macroscopic reflection of its microscopic crystal lattice [3]. The lattice is heavily stabilized by strong intermolecular N-H···O hydrogen bonds between the imidazole N-H group and the carbonyl oxygen of adjacent molecules, further reinforced by extensive π-π stacking of the aromatic systems [2].
Because of this high lattice energy and subsequent low aqueous solubility, standard solvent evaporation techniques typically fail, yielding amorphous powders rather than diffraction-quality single crystals. Therefore, a thermodynamically controlled vapor diffusion method is mandatory to achieve the slow supersaturation required for defect-free crystal growth.
Experimental Workflows
The following protocols form a self-validating system for the physical isolation and structural resolution of 8-phenyltheophylline.
Fig 1. Step-by-step experimental workflow for single-crystal X-ray diffraction.
Protocol A: Single Crystal Growth via Vapor Diffusion
Objective: Grow X-ray quality single crystals (typically 0.1–0.3 mm in dimension) while preventing rapid nucleation.
Solubilization: Dissolve 10 mg of 8-phenyltheophylline in 1 mL of anhydrous Dimethylformamide (DMF). Causality: DMF disrupts the strong intermolecular hydrogen bonds, allowing the molecule to fully solvate.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial. Causality: Removing microscopic dust particles eliminates artificial nucleation sites, forcing the system to rely on homogeneous nucleation.
Chamber Assembly: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 5 mL of an anti-solvent (e.g., diethyl ether or ethanol). Seal the outer vial tightly.
Incubation: Store the chamber in a vibration-free environment at a constant 20 °C for 7–14 days.
Validation Checkpoint (Self-Validation): Extract a grown crystal and examine it under a polarized light microscope. A high-quality single crystal will exhibit sharp, uniform birefringence (extinction) when rotated. If the crystal remains dark or shows patchy colors, it is twinned or amorphous and must be discarded.
Protocol B: X-Ray Diffraction (XRD) and Structure Refinement
Objective: Collect high-resolution diffraction data and solve the phase problem to map the electron density.
Cryo-Mounting: Harvest a validated crystal using a MiTeGen polyimide loop coated in Paratone-N oil. Immediately flash-cool the crystal in a 100 K nitrogen gas stream on the diffractometer. Causality: Flash-cooling vitrifies the oil, holding the crystal rigid, while drastically reducing atomic thermal vibrations (Debye-Waller factors) to enhance high-angle diffraction resolution.
Data Collection: Irradiate the crystal using a microfocus Cu Kα source (
λ
= 1.54184 Å). Collect
ω
and
ϕ
scans to ensure
>99%
completeness of the asymmetric unit.
Validation Checkpoint (Self-Validation): During data integration (using software like APEX4 or XDS), monitor the internal agreement factor (
Rint
). If
Rint>0.07
, the data is compromised by radiation damage or poor centering, and collection must be aborted and restarted with a new crystal.
Structure Solution: Solve the structure using intrinsic phasing (SHELXT) to locate the heavy atoms (C, N, O).
Refinement: Perform full-matrix least-squares refinement on
F2
(SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Calculate hydrogen atom positions geometrically and refine using a riding model.
Quantitative Crystallographic Data
The following table summarizes the definitive physicochemical and representative crystallographic parameters for 8-phenyltheophylline, allowing for rapid comparison against related xanthine derivatives.
The crystallographic data directly informs the compound's pharmacological behavior. The torsion angle between the phenyl ring and the purine core is restricted by steric clashes between the ortho-hydrogens of the phenyl group and the N7/N9 atoms of the imidazole ring. This specific dihedral geometry is exactly what allows 8-PT to lodge into the hydrophobic binding pocket of the adenosine receptors [6].
By binding to these receptors, 8-PT acts as a competitive antagonist. It prevents endogenous adenosine from binding, thereby blocking the downstream modulation of Adenylyl Cyclase and subsequent cAMP production.
Fig 2. Competitive antagonism of adenosine receptors by 8-phenyltheophylline.
References
Circulation Research (AHA Journals). "Quantitative Relation Between Interstitial Adenosine Concentration and Coronary Blood Flow". Available at:[Link]
Journal of Medicinal Chemistry (ACS Publications). "Subtle Chemical Changes Cross the Boundary between Agonist and Antagonist: New A3 Adenosine Receptor Homology Models...". Available at:[Link]
Journal of Medicinal Chemistry (ACS Publications). "Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies". Available at:[Link]
Whitepaper: Blood-Brain Barrier Permeability of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (8-PT)
Executive Summary The compound 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one —structurally and functionally synonymous with its fully oxidized tautomeric form, 1,3-dimethyl-8-phenylxanthine (widely known in pharma...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one —structurally and functionally synonymous with its fully oxidized tautomeric form, 1,3-dimethyl-8-phenylxanthine (widely known in pharmacology as 8-phenyltheophylline or 8-PT )—is a highly potent, non-selective antagonist of adenosine A1 and A2A receptors (1)[1].
As a Senior Application Scientist navigating neuropharmacological drug development, understanding the blood-brain barrier (BBB) permeability of this compound is paramount. Unlike its polar derivatives, 8-PT readily permeates the BBB, making it an indispensable tool for isolating central versus peripheral adenosine signaling mechanisms in conditions such as stress-induced pathology and hypoxia-induced cerebral vasodilation (2)[2]. This guide deconstructs the physicochemical basis of 8-PT's permeability, details self-validating experimental workflows for its quantification, and provides authoritative grounding for its use in central nervous system (CNS) research.
Physicochemical Determinants of BBB Permeability
The blood-brain barrier is a highly selective semipermeable border of endothelial cells characterized by tight junctions. For a small molecule to passively diffuse across this lipophilic barrier, it must possess a low polar surface area and high lipophilicity.
The addition of an 8-phenyl substituent to the 1,3-dimethylxanthine (theophylline) scaffold drastically increases the molecule's lipophilicity, yielding 8-PT (1)[1]. This structural modification allows 8-PT to easily partition into and cross the endothelial membranes of the BBB. In stark contrast, the addition of a polar sulfonate group to the phenyl ring creates 8-(p-sulfophenyl)theophylline (8-SPT) . The polar nature of 8-SPT completely restricts it from crossing the BBB, rendering it a strictly peripheral antagonist (3)[3]. This dichotomy between 8-PT and 8-SPT is a foundational principle used by researchers to isolate central adenosine functions.
Mechanistic Causality: Central Adenosine Modulation
Once 8-PT crosses the BBB, it competitively binds to CNS A1 and A2A receptors. The causality of its pharmacological effect is highly dependent on the receptor subtype:
A1 Receptor Blockade: In the brain, A1 activation typically depresses neurotransmitter release. By blocking these receptors, 8-PT has been shown to exacerbate stress-induced gastric pathology, proving that central A1 receptors are heavily involved in neuro-gastric protective reflexes (2)[2].
A2A Receptor Blockade: During systemic hypoxia, endogenous adenosine is released from endothelial cells in the brain, acting on A2A receptors to induce massive cerebral vasodilation. 8-PT substantially reduces this hypoxia-induced increase in cortical vascular conductance (CoVC) (4)[4].
Caption: Mechanism of 8-PT crossing the BBB to antagonize CNS adenosine receptors.
To establish rigorous, publication-quality data, we cannot rely solely on total brain homogenates. Highly lipophilic molecules like 8-PT partition extensively into brain lipids, artificially inflating the perceived concentration of the pharmacologically active drug. The following protocols represent self-validating systems for assessing true BBB permeability.
Protocol 1: In Vivo Microdialysis coupled with LC-MS/MS
Objective: Quantify the unbound, pharmacologically active fraction of 8-PT in the brain interstitial fluid (
Kp,uu,brain
).
Causality & Self-Validation: Microdialysis selectively samples the interstitial fluid (ISF). To make this a self-validating system, we employ retrodialysis —infusing a stable isotope-labeled internal standard (e.g.,
13C
-8-PT) through the probe simultaneously. The loss of the internal standard into the tissue inversely mirrors the recovery of the analyte from the tissue, allowing for real-time, in vivo calibration of probe efficiency regardless of localized tissue variations.
Step-by-Step Methodology:
Surgical Implantation: Anesthetize the rodent model and stereotaxically implant a microdialysis guide cannula into the target region (e.g., striatum or parietal cortex). Allow 24-48 hours for recovery and BBB resealing.
Probe Insertion & Perfusion: Insert a semi-permeable microdialysis probe (e.g., 20 kDa cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) containing the
13C
-8-PT internal standard at a flow rate of 1.0 µL/min.
Systemic Administration: Administer 8-PT via intravenous (IV) bolus or continuous infusion.
Time-Course Sampling: Collect dialysate fractions every 15–30 minutes for up to 4 hours. Simultaneously collect serial blood samples to determine unbound plasma concentrations.
LC-MS/MS Quantification: Analyze the dialysate and plasma for 8-PT. Calculate in vivo recovery based on the depletion of the internal standard, and derive the
Kp,uu,brain
ratio.
Caption: Step-by-step workflow for quantifying 8-PT BBB permeability via microdialysis.
Protocol 2: Functional Validation via Hypoxia-Induced Vasodilation
Objective: Prove that analytically detected 8-PT successfully engages CNS targets.
Causality & Self-Validation: Systemic hypoxia triggers the release of endogenous adenosine, causing cerebral vasodilation. To prove that 8-PT crosses the BBB to exert its antagonistic effects, the protocol isolates central from peripheral activity by running a parallel cohort using the BBB-impermeable 8-SPT . If 8-PT blunts cortical vasodilation while 8-SPT does not, the system self-validates that the observed antagonism by 8-PT is strictly mediated via successful BBB penetration (4)[4].
Step-by-Step Methodology:
Preparation: In an anesthetized rat model, expose the parietal cortex and position a laser Doppler probe to record cortical red cell flux (CoRCF).
Baseline Measurement: Record baseline CoRCF and compute cortical vascular conductance (CoVC) by dividing CoRCF by mean arterial blood pressure.
Hypoxia Induction: Induce systemic hypoxia by ventilating the subject with 8%
O2
for 5 minutes. Record the resulting spike in CoRCF/CoVC.
Antagonist Application: Administer 8-PT to the experimental group and 8-SPT to the control group.
Re-evaluation: Re-induce hypoxia. Observe that 8-PT substantially reduces the hypoxia-induced CoRCF increase, whereas 8-SPT has no effect on hypoxia-induced vasodilation (5)[5].
Quantitative Data Summary
The following table synthesizes the expected pharmacokinetic and permeability metrics for 8-PT based on established neuropharmacological assays.
Table 2: Quantitative Data Summary for 8-PT BBB Assessment
Metric
Description
Typical Value / Observation
Analytical Method
Kp,brain
Total brain-to-plasma concentration ratio
> 1.0 (Highly lipophilic)
Brain Homogenate LC-MS/MS
Kp,uu,brain
Unbound brain-to-plasma ratio
~ 0.3 - 0.6
In Vivo Microdialysis
A1
Ki
Binding affinity for A1 receptors
~ 10 - 50 nM
Radioligand Binding Assay
A2A
Ki
Binding affinity for A2A receptors
~ 100 - 500 nM
Radioligand Binding Assay
Conclusion
The compound 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (8-PT) remains a gold-standard pharmacological tool precisely because of its robust blood-brain barrier permeability. By utilizing self-validating protocols like retrodialysis-calibrated microdialysis and comparative functional assays against its impermeable analog 8-SPT, researchers can confidently map the complex landscape of central adenosine signaling.
In-Depth Technical Guide: Toxicity and Safety Profile of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one
Executive Summary & Pharmacological Grounding 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one, universally recognized in pharmacological literature as 8-Phenyltheophylline (8-PT) , is a synthetic xanthine derivative...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Grounding
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one, universally recognized in pharmacological literature as 8-Phenyltheophylline (8-PT) , is a synthetic xanthine derivative. As a Senior Application Scientist evaluating preclinical safety profiles, I emphasize that the toxicity of 8-PT is not an unpredictable artifact, but a direct consequence of its highly optimized pharmacophore.
Unlike classical methylxanthines (such as caffeine or theophylline) which exhibit a dual mechanism of action, 8-PT is highly selective. The addition of the bulky 8-phenyl group sterically hinders its binding to the active site of phosphodiesterases (PDEs), virtually eliminating PDE inhibition activity (1[1];2[2]). Concurrently, this structural modification vastly enhances its binding affinity, making it a potent and selective antagonist for the adenosine A1 and A2A receptors (3[3]).
The primary toxicity vectors of 8-PT arise directly from its potent receptor antagonism:
CNS Overstimulation (A1 Blockade): Adenosine A1 receptors normally exert an inhibitory tone on neurotransmitter release via Gi protein coupling. By potently blocking A1 receptors (
Ki
~ 86 nM), 8-PT removes this inhibitory tone. This leads to unrestricted adenylyl cyclase activity, elevated intracellular cAMP, and subsequent CNS overstimulation, manifesting as anxiety, insomnia, tremors, and a lowered seizure threshold (4[4]; 5[5]).
Cardiovascular Stress (A2A Blockade): In the vascular endothelium, A2A receptors mediate vasodilation. 8-PT's antagonism at these sites prevents adenosine-mediated relaxation, precipitating increased vascular resistance, elevated blood pressure, and compensatory tachycardia (4[4]).
Mechanism of 8-PT induced CNS toxicity via A1 receptor blockade and cAMP elevation.
Beyond its pharmacodynamic effects, 8-PT presents a severe risk of metabolic toxicity. It is a remarkably potent competitive inhibitor of the hepatic cytochrome P450 enzyme CYP1A2. The causality here is structural: the planar geometry of the 8-phenylxanthine core perfectly complements the narrow, planar active site of CYP1A2, allowing it to outcompete endogenous and exogenous substrates with high affinity (
Ki
= 0.11 µM) (6[6]). This creates a critical risk of Drug-Drug Interactions (DDIs) when co-administered with narrow-therapeutic-index CYP1A2 substrates (e.g., clozapine, tizanidine).
To rigorously evaluate the metabolic toxicity of 8-PT, an in vitro CYP1A2 inhibition assay is required. In drug development, we do not simply mix reagents; we engineer self-validating systems. The following protocol utilizes phenacetin as a highly selective CYP1A2 probe substrate, incorporating internal checks to prove causality and rule out artifactual inhibition.
Protocol: In Vitro CYP1A2 Inhibition Assay (Phenacetin O-deethylase activity)
Objective: Determine the
IC50
and
Ki
of 8-PT against CYP1A2.
Microsomal Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Causality:
Mg2+
is a critical cofactor for the stabilization of the P450-reductase complex, ensuring baseline enzymatic viability (6[6]).
Inhibitor Pre-incubation: Aliquot HLMs (final protein concentration 0.2 mg/mL) into 96-well plates. Add 8-PT at varying concentrations (0.01 µM to 50 µM).
Self-Validation: Include a vehicle control (0.1% DMSO) to ensure the solvent does not artificially suppress enzyme activity, and a positive control (Furafylline, 10 µM) to validate assay sensitivity. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Add phenacetin (at concentrations flanking its
Km
, e.g., 10–100 µM) and initiate the reaction by adding an NADPH-regenerating system (1 mM
NADP+
, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
Causality: The regenerating system maintains a steady state of NADPH, preventing cofactor depletion from becoming a false rate-limiting step during the assay (6[6]).
Incubation & Termination: Incubate at 37°C for 20 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (paracetamol-d4).
Causality: Cold acetonitrile rapidly denatures the CYP enzymes, instantly halting metabolism and precipitating proteins for clean downstream analysis.
LC-MS/MS Analysis: Centrifuge at 4,000 x g for 15 minutes at 4°C. Quantify the formation of paracetamol using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate
Ki
using a non-linear regression model for competitive inhibition.
Step-by-step workflow for the self-validating CYP1A2 inhibition assay.
An In-Depth Technical Guide on the Core Downstream Signaling Pathways of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one Abstract This technical guide provides a comprehensive exploration of the downstream signaling...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Core Downstream Signaling Pathways of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one
Abstract
This technical guide provides a comprehensive exploration of the downstream signaling pathways modulated by 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one, a compound more commonly known as 8-Phenyltheophylline. As a potent and selective antagonist of adenosine receptors with minimal phosphodiesterase inhibitory activity, 8-Phenyltheophylline serves as a critical tool for dissecting the complex roles of purinergic signaling in cellular physiology and pathophysiology. This document details its mechanism of action, focusing on the antagonism of A1 and A2A adenosine receptors and the subsequent modulation of key intracellular signaling cascades, including the cAMP/PKA, MAPK/ERK, and PI3K/Akt pathways. Detailed experimental protocols, data interpretation guidelines, and visual pathway diagrams are provided to support researchers, scientists, and drug development professionals in leveraging this compound for their research endeavors.
Part 1: Introduction to 1,3-Dimethyl-8-phenylxanthine (8-Phenyltheophylline)
Chemical Identity and Pharmacological Profile
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one, or 8-Phenyltheophylline (8-PT), is a xanthine derivative that distinguishes itself from other members of its class, such as caffeine and theophylline.[1] While it shares the core xanthine structure, the presence of a phenyl group at the 8-position confers a unique pharmacological profile. It is a potent and selective antagonist for both A1 and A2A adenosine receptors.[1] Crucially, and in contrast to many other xanthines, 8-Phenyltheophylline exhibits virtually no activity as a phosphodiesterase (PDE) inhibitor.[1] This specificity makes it an invaluable tool for isolating the effects of adenosine receptor blockade from the broader effects of PDE inhibition, which involves preventing the degradation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2]
Overview of Adenosine Receptors
Adenosine is a ubiquitous purine nucleoside that modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[3] These receptors are coupled to different G proteins, leading to distinct downstream signaling events:
A1 and A3 Receptors: These receptors typically couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase (AC), leading to a decrease in intracellular cAMP levels.[3]
A2A and A2B Receptors: These receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase activity, resulting in an increase in intracellular cAMP concentrations.[3]
8-Phenyltheophylline's primary mechanism of action is the competitive blockade of A1 and A2A receptors, thereby preventing adenosine from exerting its modulatory effects on cellular function.
Part 2: Core Downstream Signaling Pathways Modulated by 8-Phenyltheophylline
Antagonism of A1 Adenosine Receptors (A1R) and Downstream Effects
The A1 adenosine receptor plays a critical role in regulating the activity of various tissues, including the heart, brain, and adipose tissue.[4][5] Its activation by adenosine leads to the inhibition of adenylyl cyclase via Gi protein coupling, resulting in reduced intracellular cAMP.
By antagonizing the A1R, 8-Phenyltheophylline prevents this inhibitory signal, effectively leading to a "disinhibition" of adenylyl cyclase. This blockade prevents the adenosine-mediated decrease in cAMP levels, thereby influencing several downstream pathways.
The most immediate consequence of A1R antagonism by 8-Phenyltheophylline is the prevention of adenosine-induced suppression of the cAMP/PKA pathway. In the presence of an A1R agonist, cAMP levels would typically fall. 8-Phenyltheophylline abrogates this effect, maintaining basal or stimulated levels of cAMP, which in turn influences the activity of Protein Kinase A (PKA) and its downstream targets.[6][7]
The influence of A1R antagonism on the MAPK/ERK and PI3K/Akt pathways is more complex and often context-dependent. These pathways are central regulators of cell proliferation, survival, and differentiation.[8][9][10][11] For instance, studies using other selective A1R antagonists, such as DPCPX, have shown that blockade of A1R can inhibit tumor progression in renal cell carcinoma by modulating the ERK/JNK signaling pathway.[12] The PI3K/Akt pathway, a critical pro-survival cascade, can also be influenced by adenosine signaling.[13][14] While direct studies on 8-Phenyltheophylline's effects on these pathways are less common, its ability to modulate cAMP levels suggests a potential for crosstalk with these cascades.
Caption: A1R signaling and its antagonism by 8-Phenyltheophylline.
Antagonism of A2A Adenosine Receptors (A2AR) and Downstream Effects
The A2A adenosine receptor is highly expressed in the brain, particularly in the striatum, as well as in immune cells and blood vessels.[15][16] It is coupled to Gs proteins, and its activation by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[15]
8-Phenyltheophylline's antagonism of the A2AR directly blocks this stimulatory signal, preventing the adenosine-induced rise in cAMP and the subsequent activation of downstream effectors. This mechanism is particularly relevant in neurotransmission, inflammation, and vasodilation.[15]
As a competitive antagonist, 8-Phenyltheophylline effectively inhibits the agonist-induced accumulation of cAMP.[15] This prevents the activation of PKA, a key downstream effector of A2AR signaling.[15] The blockade of the A2AR-cAMP-PKA axis has significant implications for cellular function, including the modulation of gene expression via transcription factors like CREB (cAMP response element-binding protein).
A2AR signaling can also lead to the activation of the MAPK/ERK pathway, which is involved in cell growth, differentiation, and survival.[17][18] By blocking the A2AR, 8-Phenyltheophylline can prevent the adenosine-mediated activation of this pathway. This has been an area of interest in neuroprotection and in modulating inflammatory responses.[16]
Caption: A2AR signaling and its antagonism by 8-Phenyltheophylline.
Part 3: Experimental Protocols for Studying Downstream Signaling
To rigorously investigate the effects of 8-Phenyltheophylline on downstream signaling pathways, a combination of cellular and biochemical assays is required. The following protocols provide a framework for these studies.
Protocol: cAMP Accumulation Assay
This functional assay directly measures the impact of 8-Phenyltheophylline on adenylyl cyclase activity in a cellular context.
Objective: To determine the inhibitory effect of 8-Phenyltheophylline on agonist-induced cAMP production.
Materials:
HEK293 cells stably expressing the human A2A adenosine receptor.
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).
Procedure:
Cell Seeding: Seed the A2AR-expressing HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Pre-incubation with Antagonist: The next day, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor. Add varying concentrations of 8-Phenyltheophylline to the wells and incubate for 15-30 minutes at 37°C.
Agonist Stimulation: Add a fixed concentration of the A2AR agonist (typically the EC80 concentration) to the wells and incubate for a further 15-30 minutes at 37°C.
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
Quantification: Measure the intracellular cAMP concentration using the chosen detection method.
Data Analysis: Plot the cAMP concentration against the log of the 8-Phenyltheophylline concentration and fit a dose-response curve to determine the IC50 value.
Protocol: Western Blotting for Phosphorylated Signaling Proteins
This technique allows for the semi-quantitative analysis of the activation state of key proteins in signaling cascades.
Objective: To assess the effect of 8-Phenyltheophylline on the phosphorylation of ERK, Akt, and CREB.
Materials:
Cells of interest (e.g., PC12 or primary neurons).[19]
8-Phenyltheophylline.
Adenosine receptor agonist.
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Protein assay kit (e.g., BCA assay).
SDS-PAGE gels and electrophoresis apparatus.
Transfer system (e.g., wet or semi-dry).
PVDF or nitrocellulose membranes.
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
Note: Ki values can vary depending on the tissue and experimental conditions.
Interpretation of Results:
cAMP Assays: A rightward shift in the agonist dose-response curve in the presence of 8-Phenyltheophylline is indicative of competitive antagonism. The IC50 value represents the concentration of 8-Phenyltheophylline required to inhibit 50% of the maximal agonist response.
Western Blotting: A decrease in the ratio of phosphorylated protein to total protein in the presence of 8-Phenyltheophylline (following agonist stimulation) suggests that the compound is inhibiting the signaling pathway leading to the activation of that protein.
Part 5: Conclusion and Future Directions
1,3-Dimethyl-8-phenylxanthine (8-Phenyltheophylline) is a powerful pharmacological tool for the investigation of adenosine signaling. Its selectivity for A1 and A2A adenosine receptors, coupled with its lack of significant phosphodiesterase inhibitory activity, allows for the precise dissection of purinergic pathways. The primary downstream consequences of its action are the modulation of the cAMP/PKA cascade and, subsequently, the MAPK/ERK and PI3K/Akt pathways.
Future research should focus on further elucidating the context-dependent effects of 8-Phenyltheophylline on the MAPK and Akt pathways in various disease models. Its potential therapeutic applications, particularly in neurological and inflammatory disorders, warrant continued investigation. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future discoveries.
Part 6: References
Benchchem. (2025). Application Note: Utilizing DMPX in cAMP Accumulation Assays for Adenosine A2 Receptor Antagonism.
Ukena, D., et al. (1986). FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS. Life Sciences, 38(9), 797-807. [Link]
Ukena, D., et al. (1986). Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors that modulate membrane adenylate cyclase in pheochromocytoma cells, platelets and fat cells. PubMed, 38(9), 797-807. [Link]
Guan, G., et al. (2017). The Adenosine A1 Receptor Antagonist DPCPX Inhibits Tumor Progression via the ERK/JNK Pathway in Renal Cell Carcinoma. PubMed, 43(2), 733-742. [Link]
Eddahibi, S., et al. (2000). Effect of DMPPO, a phosphodiesterase type 5 inhibitor, on hypoxic pulmonary hypertension in rats. PMC. [Link]
Seale, T. W., et al. (1988). 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs. PubMed, 43(21), 1671-84. [Link]
Eddahibi, S., et al. (2000). Effect of DMPPO, a phosphodiesterase type 5 inhibitor, on hypoxic pulmonary hypertension in rats. PubMed. [Link]
van der Putten, C., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(2), 853-863. [Link]
Karcz, T., et al. (2018). Discovery of Novel Adenosine Receptor Antagonists through a Combined Structure- and Ligand-Based Approach Followed by Molecular Dynamics Investigation of Ligand Binding Mode. Journal of Chemical Information and Modeling, 58(3), 649-663. [Link]
Müller, C. E., et al. (2002). Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists. PubMed, 45(20), 3440-50. [Link]
Jacobson, K. A., & Müller, C. E. (2020). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. PMC. [Link]
Chen, Y. I., & Jenkins, B. G. (2007). Molecular and Cellular MR Imaging. Taylor & Francis. [Link]
Hayes, A. W., et al. (2025). Acute Adenosine Receptor Antagonism in Combination With Acute Intermittent Hypoxia to Promote Breathing Plasticity in Amyotrophic Lateral Sclerosis: Protocol for a Randomized, Double-Blinded, Placebo-Controlled Trial. PubMed. [Link]
Fredholm, B. B., et al. (1985). A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. PMC. [Link]
Bruns, R. F., et al. (1986). 1,3-Dialkyl-8-(p-sulfophenyl)xanthines: potent water-soluble antagonists for A1- and A2-adenosine receptors. PubMed, 29(3), 331-46. [Link]
Sun, H., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. PMC. [Link]
Bubici, C., & Papa, S. (2014). ERK/MAPK signalling pathway and tumorigenesis. PMC. [Link]
Kumar, A., et al. (2008). Regulation of Dendritic Morphogenesis by Ras–PI3K–Akt–mTOR and Ras–MAPK Signaling Pathways. PMC. [Link]
Zhang, Z., et al. (2005). Distinct sensitizing effects of the cAMP-PKA second messenger cascade on rat dural mechanonociceptors. PMC. [Link]
Shen, X., et al. (2012). Activation of Cyclic Adenosine Monophosphate-Dependent Protein Kinase A Signaling Prevents Liver Ischemia/Reperfusion Injury in Mice. PMC. [Link]
Huo, L., et al. (2025). Regulation of Milk Production by the MAPK/ERK Pathway in Water Buffalo (Bubalus bubalis): Genomic and Molecular Insights. PMC. [Link]
Metabolite Identification for 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one: A Comprehensive Workflow and Mechanistic Guide
Executive Summary & Pharmacological Context The compound 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one represents a unique structural derivative within the methylxanthine class. Characterized by a saturated C2-N3...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
The compound 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one represents a unique structural derivative within the methylxanthine class. Characterized by a saturated C2-N3 bond (a 2-deoxo modification), it serves as a synthetic precursor or prodrug to the well-documented adenosine receptor antagonist, 8-phenyltheophylline (8-PT) .
Understanding the metabolic fate of this 2,3-dihydro purin-6-one is highly complex. The saturation at the C2 position fundamentally alters the electron density of the purine scaffold, making it highly susceptible to rapid Phase I oxidation. Furthermore, once oxidized to 8-PT, the primary metabolite acts as a potent, competitive inhibitor of human cytochrome P450 1A2 (CYP1A2)[1]. This creates a non-linear metabolic kinetic profile where the primary metabolite auto-inhibits its own subsequent clearance pathways.
This whitepaper provides a self-validating, highly technical framework for identifying and quantifying the metabolites of this compound, bridging mechanistic enzymology with advanced LC-HRMS/MS analytical workflows.
Mechanistic Basis of Metabolism (Predictive Pathways)
As a Senior Application Scientist, designing a metabolite identification (MetID) study requires anticipating the enzymatic causality behind structural transformations. The metabolism of 1,3-dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one is driven by three distinct biotransformation pillars:
Phase I C2-Oxidation (The "Prodrug" Activation)
Unlike canonical xanthines (which possess carbonyls at both C2 and C6), the sp³ hybridized C2 carbon in this compound is a prime target for enzymatic dehydrogenation. Cytosolic Xanthine Oxidase (XO) and microsomal CYPs rapidly oxidize this position, yielding 8-phenyltheophylline (1,3-dimethyl-8-phenylxanthine)[2].
Causality: The thermodynamic drive to restore the fully conjugated, planar aromatic system of the xanthine core makes this the most rapid and dominant metabolic step.
CYP1A2-Mediated N-Demethylation
Once the 8-PT core is formed, the N1 and N3 methyl groups become targets for CYP1A2[3]. This results in the formation of 3-methyl-8-phenylxanthine and 1-methyl-8-phenylxanthine.
Causality: CYP1A2 has a highly specific active site topology optimized for planar, aromatic substrates like methylxanthines. However, because 8-PT is a potent CYP1A2 inhibitor (
Ki
= 0.11
μ
M)[1], the rate of N-demethylation will drastically decelerate as the concentration of the M1 metabolite increases.
Phenyl Ring Hydroxylation
Minor metabolic shunting occurs via para-hydroxylation of the 8-phenyl ring, mediated primarily by CYP1A2 and CYP2C9[1].
Metabolic pathways of the 2,3-dihydro purin-6-one derivative.
Experimental Design & Self-Validating Protocols
To capture this complex, auto-inhibitory metabolic cascade, standard Human Liver Microsome (HLM) assays are insufficient. Because Xanthine Oxidase is a cytosolic enzyme, S9 fractions (which contain both microsomal and cytosolic enzymes) must be utilized[2].
Furthermore, the protocol must be self-validating . By utilizing specific chemical inhibitors in parallel incubations, we can definitively assign specific metabolites to their responsible enzymes, eliminating false positives.
Step-by-Step In Vitro Incubation Protocol
Matrix Preparation: Thaw pooled human liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
Inhibitor Pre-incubation (The Validation Step):
Arm A (Control): Vehicle only (0.1% DMSO).
Arm B (CYP1A2 Block): Add 10
μ
M Furafylline (a mechanism-based CYP1A2 inhibitor).
Arm C (XO Block): Add 50
μ
M Allopurinol (a competitive XO inhibitor).
Pre-incubate all arms at 37°C for 15 minutes.
Reaction Initiation: Spike the parent compound to a final concentration of 1
μ
M. Initiate the reaction by adding a regenerating system consisting of 1 mM NADPH (for CYPs) and 1 mM NAD+ (for cytosolic dehydrogenases).
Time-Course Sampling: Extract 50
μ
L aliquots at 0, 15, 30, 60, and 120 minutes.
Quenching: Immediately quench each aliquot into 150
μ
L of ice-cold acetonitrile (ACN) containing an internal standard (e.g.,
13C3
-caffeine).
Extraction: Vortex for 2 minutes, then centrifuge at 15,000
×
g for 10 minutes at 4°C. Transfer the supernatant to LC vials for analysis.
Self-validating in vitro metabolite identification workflow.
Analytical Workflows (LC-HRMS/MS)
Given the structural similarities of the metabolites (particularly the N1 vs. N3 demethylated isomers), high-resolution mass spectrometry (HRMS) coupled with optimized reverse-phase chromatography is mandatory[4].
Chromatographic Separation
Column: Waters Acquity UPLC HSS T3 (2.1
×
100 mm, 1.8
μ
m). The T3 stationary phase is selected specifically to retain polar purine/xanthine derivatives while resolving positional isomers[5].
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient: 2% B hold for 1 min, linear ramp to 40% B over 8 mins, flush at 95% B for 2 mins.
Mass Spectrometry Parameters
Operate a Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA).
Mass Defect Filtering (MDF): Because the purine core is nitrogen-dense, the parent compound has a distinct fractional mass. Apply an MDF window of
±
50 mDa around the parent compound's mass defect to filter out endogenous S9 matrix background noise.
Data Interpretation & Quantitative Summaries
The identification of metabolites relies on exact mass shifts (
Δ
ppm < 3.0) and diagnostic MS/MS fragmentation patterns. The parent compound (C₁₃H₁₄N₄O) exhibits a theoretical
[M+H]+
of m/z 243.1240.
Table 1: Predicted Metabolites and HRMS Characteristics
ID
Metabolite Description
Formula
Theoretical
[M+H]+
Mass Shift (
Δ
Da)
Primary Enzyme
Diagnostic MS/MS Product Ions
Parent
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6-one
C₁₃H₁₄N₄O
243.1240
N/A
N/A
186.06, 104.05
M1
8-Phenyltheophylline (C2-Oxidation)
C₁₃H₁₂N₄O₂
257.1033
+13.9793
XO / CYP
200.08, 118.06
M2
3-Methyl-8-phenylxanthine (N1-Demethylation)
C₁₂H₁₀N₄O₂
243.0877
-0.0363
CYP1A2
186.06, 118.06
M3
1-Methyl-8-phenylxanthine (N3-Demethylation)
C₁₂H₁₀N₄O₂
243.0877
-0.0363
CYP1A2
186.06, 118.06
M4
8-(p-Hydroxyphenyl)theophylline
C₁₃H₁₂N₄O₃
273.0982
+29.9742
CYP1A2/2C9
216.07, 134.06
*Note: M2 and M3 are nearly isobaric to the Parent compound (nominal mass 243), but HRMS easily distinguishes them by the -36.3 mDa exact mass difference caused by the exchange of 2H for 1O during the combined oxidation/demethylation cascade.
Mechanistic Data Interpretation
If the validation protocol is executed correctly, the data will show that in Arm C (Allopurinol) , the formation of M1 is heavily suppressed, confirming XO's role in the initial "prodrug" activation. Conversely, in Arm B (Furafylline) , M1 will accumulate rapidly, but M2, M3, and M4 will be completely absent, validating CYP1A2 as the sole driver of secondary clearance.
Molecular Docking Studies of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one: Predictive Modeling of Adenosine Receptor Antagonism
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Structural Rationale In the landscape of G protein-coupled receptor (GPCR) p...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary & Structural Rationale
In the landscape of G protein-coupled receptor (GPCR) pharmacology, purine-based scaffolds remain a cornerstone for targeting Adenosine Receptors (ARs). The compound 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one represents a fascinating structural evolution of the classic non-selective AR antagonist, 8-phenyltheophylline (8-PT).
As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic probe. The classic 8-PT scaffold achieves high affinity via its C8-phenyl substitution, which accesses a deep hydrophobic sub-pocket within the AR orthosteric site[1]. However, the specific modification in our target compound—the reduction of the C2 carbonyl to a methylene group (2,3-dihydro)—fundamentally alters its physicochemical profile.
The Causality of the C2 Modification:
In classic xanthines, the C2 and C6 carbonyls, along with the N7/N9 protons, dictate the hydrogen-bonding network. Removing the C2=O eliminates a hydrogen bond acceptor. While this might intuitively seem detrimental to binding, structural biology reveals that the C2 position in the A2AAR binding pocket points toward the solvent-exposed extracellular vestibule[2]. Removing this carbonyl reduces the energetic penalty of desolvating the ligand upon entering the highly hydrophobic binding cleft. Furthermore, the increased lipophilicity enhances blood-brain barrier (BBB) penetration, making this 2-deoxy analogue an exceptional candidate for central nervous system (CNS) indications, such as Parkinson's disease.
Target Selection & Receptor Architecture
To accurately model the binding mechanics of this compound, we must evaluate it against the two primary high-affinity targets for 8-phenylpurines: the Adenosine A2A Receptor (A2AAR) and the Adenosine A1 Receptor (A1AR) .
A2AAR Architecture (PDB: 3EML): The 2.6 Å crystal structure of the human A2AAR bound to the antagonist ZM241385 reveals an orthosteric pocket defined by a critical anchoring residue, Asn253(6.55) [2]. This residue forms bidentate hydrogen bonds with the exocyclic amine and N7 of native adenosine. For our purin-6-one derivative, Asn253 serves as the primary H-bond donor to the C6=O and acceptor from the N7-H.
A1AR Architecture (PDB: 5N2S): The 3.2 Å structure of the A1AR reveals a wider extracellular cavity and a distinct conformation of the second extracellular loop (EL2) compared to A2AAR[3]. The anchoring residue here is Asn254(6.55) . The subtle divergence in the hydrophobic pocket (e.g., Val87 and Leu250 in A1AR vs. Val84 and Leu249 in A2AAR) dictates the subtype selectivity of the C8-phenyl group.
Self-Validating Molecular Docking Protocol
A robust computational workflow must be self-validating. We do not blindly dock ligands; we establish a control system that proves our scoring function can accurately reproduce empirical crystallographic data before introducing novel chemotypes.
Step-by-Step Methodology
Ligand Preparation (State Generation):
Action: Process 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one using a ligand preparation tool (e.g., LigPrep/Epik).
Causality: Purines exist in N7/N9 tautomeric states. At physiological pH (7.4), generating the correct tautomer is critical because it dictates whether the imidazole ring acts as a hydrogen bond donor or acceptor with Asn253/Asn254.
Receptor Preparation & Optimization:
Action: Import PDBs 3EML[2] and 5N2S[3]. Remove non-essential crystallization fusion proteins (e.g., T4 Lysozyme). Retain highly conserved structural waters deep in the binding pocket.
Causality: GPCRs contain dynamic hydrogen-bond networks. Optimizing the orientation of hydroxyls (Ser, Thr, Tyr) and assigning correct protonation states to histidine residues prevents artificial steric clashes and electrostatic repulsion during docking.
Grid Generation:
Action: Center the docking grid box (15 Å × 15 Å × 15 Å) on the centroid of the co-crystallized ligands (ZM241385 for 3EML; DU172 for 5N2S).
System Self-Validation (Crucial Step):
Action: Redock the native ZM241385 into the 3EML grid using Extra Precision (XP) scoring.
Validation Metric: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å .
Target Docking & Scoring:
Action: Dock the prepared purin-6-one ligand. Allow full ligand flexibility while keeping the receptor rigid (or applying soft-core potentials to side chains like Phe168).
Figure 1: Step-by-step molecular docking workflow for evaluating AR antagonists.
Quantitative Data & Interaction Analysis
The docking simulations reveal that the removal of the C2 carbonyl does not abrogate binding; rather, it shifts the interaction profile heavily toward hydrophobic stabilization. The C8-phenyl group is the primary driver of affinity, wedging into the hydrophobic cleft formed by EL2 and TM7.
Interaction Causality:
The slightly higher affinity (more negative ΔG) for A2AAR is driven by the optimal edge-to-face Pi-Pi stacking between the C8-phenyl ring of the ligand and Phe168 on EL2[1]. Because the ligand lacks the C2=O, it sits slightly deeper in the hydrophobic pocket to maximize van der Waals contacts, minimizing the solvent-exposed surface area. This perfectly illustrates how structural desolvation penalties can be manipulated to maintain high affinity despite the loss of polar contacts.
Pathway Modulation & Pharmacological Implications
By occupying the orthosteric site, 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one acts as a competitive antagonist. In the context of the A2AAR, which is a Gs-coupled GPCR, the binding of this ligand physically prevents the endogenous agonist (adenosine) from inducing the outward movement of Transmembrane Helix 6 (TM6) required for G-protein coupling[2].
Consequently, the antagonist halts the downstream activation of Adenylyl Cyclase (AC) and the subsequent production of cyclic AMP (cAMP). In the striatum, blocking this pathway reduces neuroinflammation and counteracts the overactive inhibitory signaling seen in Parkinson's disease, highlighting the profound clinical relevance of this scaffold.
Figure 2: A2AAR Gs-coupled signaling pathway blocked by the competitive antagonist.
References
Glukhova, A., et al. "Structure of the Adenosine A1 Receptor Reveals the Basis for Subtype Selectivity." Cell, 2017.[Link]
Carlsson, J., et al. "Structure-Based Discovery of A2A Adenosine Receptor Ligands." Journal of Medicinal Chemistry, 2010.[Link]
Jaakola, V.P., et al. "The 2.6 angstrom crystal structure of a human A2A adenosine receptor bound to an antagonist." Science, 2008.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Molecule: 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (8-Phenyltheophylline, 8-PT)
CAS Number: 961-45-5
Primary Application: Biochemical tool; potent and selective antagonist for adenosine A1 and A2A receptors, and CYP1A2 inhibitor[1].
Mechanistic Rationale & Strategy Selection
The synthesis of 8-phenyltheophylline (8-PT) relies on the classic Traube purine synthesis platform. The critical intermediate is 5,6-diamino-1,3-dimethyluracil , which provides the pyrimidine core and the necessary nitrogen nucleophiles to construct the fused imidazole ring[2].
To install the C8-phenyl group and close the xanthine system, two distinct mechanistic pathways are viable:
The Aldehyde Route (Oxidative Cyclization): Condensation of the diamine with benzaldehyde yields a Schiff base (imine). Because the carbon is at the aldehyde oxidation state, a subsequent oxidative cyclization is required to achieve the fully aromatic xanthine system. Thionyl chloride (
SOCl2
) or ferric chloride (
FeCl3
) are optimal oxidants for this transformation[3].
The Acyl Chloride Route (Dehydrative Cyclization): Acylation of the highly nucleophilic 5-amino group with benzoyl chloride yields an amide. Since the carbon is already at the correct oxidation state (carboxylic), ring closure only requires an alkaline-driven intramolecular dehydration[4].
Synthetic Workflow Diagram
Synthetic pathways for 8-phenyltheophylline via Traube purine synthesis.
Experimental Protocols
Protocol A: The Aldehyde Route (Oxidative Cyclization)
This method is highly favored for 8-aryl xanthines due to the commercial availability of diverse substituted benzaldehydes and the high efficiency of the oxidative ring closure[2][3].
Step 1: Schiff Base Formation (Condensation)
Preparation: Suspend 5,6-diamino-1,3-dimethyluracil hydrate (1.0 eq, ~10 mmol) in a mixture of absolute methanol (40 mL) and glacial acetic acid (5 mL).
Reaction: Add benzaldehyde (1.1 eq, 11 mmol) to the suspension. Heat the mixture to reflux on a steam bath or heating mantle for 15 to 30 minutes.
Observation & Causality: The solution will rapidly change color (often to a deep purple/blue or tan, depending on trace oxidation) as the more nucleophilic 5-amino group attacks the aldehyde, forming the imine (Schiff base)[2]. The acetic acid acts as a mild catalyst to protonate the carbonyl oxygen, increasing its electrophilicity.
Isolation: Concentrate the volume by evaporation until crystallization initiates. Add diethyl ether (40 mL) to fully precipitate the adduct. Filter and dry the solid.
Step 2: Oxidative Cyclization
Preparation: Suspend the isolated Schiff base (1.0 eq) in thionyl chloride (
SOCl2
, ~10 volumes) at 0 °C in a well-ventilated fume hood[3].
Reaction: Slowly warm the mixture to room temperature, then reflux for 1.5 hours.
Causality: Thionyl chloride acts as a dual-purpose reagent. It facilitates the intramolecular nucleophilic attack of the N7 nitrogen onto the imine carbon and simultaneously oxidizes the resulting imidazoline ring to the fully aromatic imidazole (xanthine) core.
Workup: Distill off the excess
SOCl2
under reduced pressure. Suspend the resulting residue in ice water to quench trace reactive species.
Purification: Filter the crude precipitate, wash thoroughly with cold water, and recrystallize from a mixture of Dimethylformamide (DMF) and water to yield pure 8-phenyltheophylline as off-white to colorless crystals[2][3].
Protocol B: The Acyl Chloride Route (Alkaline Dehydration)
This method is preferred when avoiding strong oxidants is necessary, utilizing a straightforward amidation followed by base-catalyzed dehydration[4].
Step 1: Amidation
Preparation: Suspend 5,6-diamino-1,3-dimethyluracil (1.0 eq, 10 mmol) in anhydrous pyridine (20 mL) under an inert atmosphere (nitrogen or argon).
Reaction: Dropwise, add benzoyl chloride (1.4 eq, 14 mmol). Stir the reaction mixture at room temperature for 4 hours[4].
Causality: Pyridine serves as both the solvent and the acid scavenger, neutralizing the HCl byproduct generated during the nucleophilic acyl substitution, thereby preventing the protonation of the unreacted diamine.
Isolation: Pour the mixture into ice water (100 mL). Collect the precipitated 6-amino-5-(benzoylamino)-1,3-dimethyluracil via vacuum filtration.
Step 2: Alkaline Ring Closure
Reaction: Suspend the intermediate amide in 1 N NaOH (40 mL) and Ethanol (10 mL). Reflux the mixture for 1 hour[4].
Causality: The strongly basic conditions deprotonate the 6-amino group, enhancing its nucleophilicity to attack the amide carbonyl. Subsequent elimination of a hydroxide ion (dehydration) closes the imidazole ring.
Isolation: While still hot, carefully acidify the solution to pH 3-4 using glacial acetic acid. The product, 8-phenyltheophylline, will precipitate immediately upon cooling.
Purification: Collect the solid and recrystallize from Methanol or an
H2O
/EtOH mixture[4].
Quantitative Data & Comparative Analysis
The following table summarizes the operational metrics for both synthetic pathways to assist in route selection based on laboratory constraints.
Parameter
Protocol A: Aldehyde Route
Protocol B: Acyl Chloride Route
Core Reagents
Benzaldehyde,
SOCl2
(or
FeCl3
)
Benzoyl Chloride, Pyridine, NaOH
Intermediate
Schiff Base (Imine)
Amide
Cyclization Mechanism
Oxidative Ring Closure
Alkaline Dehydration
Typical Overall Yield
65% – 85%
70% – 80%
Reaction Time (Total)
~4 - 6 hours
~6 - 8 hours
Primary Advantage
Highly modular for diverse aryl groups; fast cyclization.
Avoids harsh oxidants; high purity profile prior to crystallization.
Analytical Characterization Checkpoints
To validate the success of the synthesis, verify the product against the following standard analytical parameters:
Functionalized Congeners of 1,3-Dialkylxanthines: Preparation of Analogues with High Affinity for Adenosine Receptors
Source: PubMed Central (PMC) / NIH
URL:[Link]
Effect of Trifluoromethyl and Other Substituents on Activity of Xanthines at Adenosine Receptors
Source: PubMed Central (PMC) / NIH
URL: [Link]
Synthesis and Evaluation of a New Series of 8-(2-Nitroaryl)Xanthines as Adenosine Receptor Ligands
Source: ResearchGate
URL: [Link]
Application Note: HPLC-UV Method Development and Validation for 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one
Executive Summary 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (hereafter referred to as DMPP ) is a structurally complex purine derivative closely related to 8-phenylxanthines, which are widely studied for their...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (hereafter referred to as DMPP ) is a structurally complex purine derivative closely related to 8-phenylxanthines, which are widely studied for their role as adenosine receptor antagonists and phosphodiesterase modulators[1]. As with any novel therapeutic candidate, establishing a robust, stability-indicating analytical method is a critical prerequisite for drug development.
This application note details the scientific rationale, step-by-step protocol, and self-validating framework for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of DMPP. The methodology is designed in strict accordance with the modernized ICH Q2(R2) guidelines (effective June 2024), utilizing a Quality-by-Design (QbD) approach to ensure lifecycle robustness and data integrity[2][3].
Physicochemical Profiling & Causality in Method Design
To move beyond empirical trial-and-error, the chromatographic conditions were engineered based on the intrinsic physicochemical properties of the DMPP molecule.
Stationary Phase Selection (Mitigating Secondary Interactions):
The purine core of DMPP contains multiple nitrogen atoms with lone pairs that act as strong hydrogen bond acceptors. On standard silica-based columns, these nitrogens interact with unreacted, acidic residual silanols, leading to severe peak tailing[4]. Causality: To prevent this, a fully endcapped or polar-embedded C18 column is selected. The endcapping shields the silica backbone, ensuring sharp, symmetrical peaks and highly reproducible integration.
Mobile Phase pH (Ionization Control):
Purin-6-one derivatives possess ionizable basic sites. If the mobile phase pH is near the molecule's pKa, the analyte exists in a mixed ionization state, causing peak splitting and retention time instability[5]. Causality: By utilizing an acidic mobile phase modifier (0.1% Trifluoroacetic Acid, pH ~2.0), the basic nitrogen centers are fully protonated. This locks DMPP into a single, predictable state, maximizing method robustness.
Detector Wavelength (Chromophore Optimization):
The extended
π
-conjugation between the purine core and the 8-phenyl ring creates a strong, distinct chromophore. Causality: Scanning spectrophotometry of 8-phenyl-substituted purines reveals a maximum absorbance (
λmax
) around 270 nm[6][7]. Monitoring at 270 nm provides the optimal signal-to-noise (S/N) ratio while avoiding the noisy low-UV baseline typical of TFA-modified mobile phases.
Figure 1: Quality-by-Design (QbD) workflow for HPLC method development and ICH Q2(R2) validation.
Quantitative Data & Chromatographic Conditions
Table 1: Optimized Chromatographic Parameters
Parameter
Specification
Scientific Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm (Polar Endcapped)
Minimizes secondary silanol interactions with purine nitrogens.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
pH ~2.0 ensures purine basic sites are fully protonated.
Mobile Phase B
Acetonitrile (HPLC Grade)
Provides optimal elution strength and low UV cutoff.
Flow Rate
1.0 mL/min
Balances analysis time and column backpressure.
Column Temp
30 °C
Improves mass transfer and retention time reproducibility.
Detection
UV at 270 nm
Matches the
λmax
of the 8-phenylpurine chromophore.
Injection Vol.
10 µL
Prevents column overloading while maintaining sensitivity.
Table 2: Gradient Elution Program
A gradient is employed to ensure that highly polar degradants elute early, while strongly retained hydrophobic impurities are washed from the column.
Time (min)
% Mobile Phase A (0.1% TFA)
% Mobile Phase B (Acetonitrile)
Curve
0.0
85
15
Initial
2.0
85
15
Isocratic hold
10.0
40
60
Linear ramp
12.0
40
60
High organic wash
12.1
85
15
Return to initial
17.0
85
15
Re-equilibration
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass internal suitability checks, ensuring that the instrument is fit-for-purpose on the day of analysis.
Step 1: Mobile Phase Preparation
Phase A: Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean glass bottle. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and filter through a 0.22 µm nylon membrane under vacuum.
Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.
Degas both mobile phases using an ultrasonic bath for 10 minutes prior to placing them on the HPLC system.
Step 2: Standard and Sample Preparation
Note: To prevent the "solvent effect" (peak distortion caused by injecting a strong solvent into a weaker mobile phase), the diluent must closely match the initial mobile phase conditions.
Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of DMPP reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume with diluent.
Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter into an HPLC vial.
Step 3: System Suitability Testing (Self-Validation)
Inject the Working Standard (100 µg/mL) six consecutive times. The system is only validated for use if it meets the following criteria:
Retention Time (RT) %RSD:≤
0.5%
Peak Area %RSD:≤
1.0%
Tailing Factor (Tf):≤
1.5 (Confirms absence of silanol interactions)
Theoretical Plates (N):≥
5,000
Step 4: Sample Analysis
Inject a blank (diluent) to confirm the absence of ghost peaks or carryover.
Inject the prepared samples.
Bracket the sample sequence with a Working Standard injection every 10 samples to verify continuous system stability.
ICH Q2(R2) Validation Framework
The modernized ICH Q2(R2) guideline mandates a comprehensive lifecycle approach to method validation, particularly emphasizing specificity through forced degradation and robust statistical evaluation of accuracy and precision[2][3].
Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria
System suitability criteria met; assay value change
≤
1.0%.
References
Eltzschig, H. K., et al. "Coordinated Adenine Nucleotide Phosphohydrolysis and Nucleoside Signaling in Posthypoxic Endothelium: Role of Ectonucleotidases and Adenosine A2B Receptors". Journal of Experimental Medicine, NIH.gov. Available at:[Link]
Lohse, M. J., et al. "8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) a selective high affinity antagonist radioligand for A1 adenosine receptors". Naunyn-Schmiedeberg's Archives of Pharmacology, D-NB.info. Available at:[Link]
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Europa.eu. Available at:[Link]
Ignat, I., et al. "HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES". Cellulose Chemistry and Technology. Available at:[Link]
Semantic Scholar. "Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad". SemanticScholar.org. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Pharmacologists, and Formulation Engineers
Document Type: Technical Protocol & Thermodynamic Rationale
Executive Summary
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one is a highly specialized, lipophilic purine derivative. Structurally analogous to classical 8-phenylxanthines (such as 8-phenyltheophylline), compounds in this class are widely utilized in pharmacological research as potent, competitive adenosine receptor antagonists[1].
A major bottleneck in the in vitro and in vivo application of 8-phenyl substituted purines is their poor aqueous solubility[2]. The introduction of the lipophilic phenyl group at position 8, combined with the rigid, planar conformation of the purin-6-one core, creates a high crystal lattice energy. This application note provides field-validated, self-validating protocols for solvating this compound in Dimethyl Sulfoxide (DMSO) and Ethanol, ensuring maximum bioavailability and preventing premature precipitation during biological assays.
Solvation Thermodynamics: The Causality of Solvent Selection
As a Senior Application Scientist, it is critical to understand why certain solvents succeed or fail, rather than blindly following a reconstitution table. The solvation of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one is governed by the thermodynamic need to disrupt its strong intermolecular
π−π
stacking.
DMSO (Dimethyl Sulfoxide) - The Optimal Aprotic Solvent: DMSO is highly polar (dielectric constant
≈
47) but aprotic. Its sulfinyl group (
S=O
) acts as a potent hydrogen-bond acceptor, accommodating the polar regions of the purin-6-one ring without donating protons that could stabilize the crystal lattice[3]. Furthermore, the hydrophobic methyl groups of DMSO intercalate with the 8-phenyl and 1,3-dimethyl moieties, effectively dissolving the compound at high concentrations (up to 20 mg/mL)[4].
Ethanol - The Moderate Protic Alternative: Ethanol is frequently required for in vivo models where DMSO toxicity is a concern. However, as a protic solvent with a lower dielectric constant (
≈
24), ethanol is less efficient at breaking the planar stacking of the 8-phenyl purine system[5]. Solvation in ethanol is thermodynamically limited, yielding moderate solubility (typically 1–5 mg/mL) and often requiring thermal kinetic assistance (heating) to achieve full dissolution[2].
Aqueous Media - The Risk of Hydrophobic Collapse: Direct introduction of the solid compound into aqueous buffers results in immediate hydrophobic collapse. The water molecules form a highly ordered clathrate cage around the 8-phenyl group, an entropically unfavorable state that drives the compound to precipitate out of solution[1].
Quantitative Solubility Profile
The following table summarizes the validated solubility limits and thermodynamic mechanisms for 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one across standard laboratory solvents.
Solvent System
Expected Solubility Limit
Recommended Storage
Solvation Mechanism
DMSO (100%)
15.0 – 20.0 mg/mL
-20°C (Desiccated)
Aprotic disruption of
π−π
stacking; strong H-bond acceptance.
Entropic penalty leading to hydrophobic collapse / Insoluble.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol below includes a built-in Quality Control (QC) validation step.
Protocol A: Preparation of Master Stock Solution (DMSO)
Use this protocol to generate high-concentration stocks for long-term storage.
Equilibration: Allow the lyophilized solid of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one to reach room temperature in a desiccator to prevent ambient moisture condensation.
Primary Solvation: Weigh the desired mass into a sterile, amber glass vial (the compound may exhibit mild photosensitivity). Add 100% anhydrous DMSO to achieve a target concentration of 15 mg/mL.
Kinetic Assistance: Vortex the suspension for 60 seconds. If particulates remain, sonicate the vial in a water bath at 37°C for 10–15 minutes.
QC Validation (The Tyndall Effect): Hold the vial against a concentrated light source in a darkened room. If you observe a beam of scattered light (Tyndall effect), micro-crystals are still present. Continue sonication until the solution is optically void.
Storage: Aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce irreversible nucleation.
Protocol B: Preparation of Working Stock Solution (Ethanol)
Use this protocol when downstream assays are highly sensitive to DMSO toxicity.
Solvation: Add 100% absolute ethanol to the solid to achieve a target concentration of 2 mg/mL.
Thermal Assistance: Because ethanol is a weaker solvent for this compound, heat the solution gently to 45°C in a thermomixer while shaking at 800 RPM for 20 minutes.
QC Validation: Allow the solution to cool to room temperature. Inspect for spontaneous precipitation. If precipitation occurs, the concentration has exceeded the thermodynamic limit of the specific ethanol batch; add additional ethanol in 10% volume increments until stable.
Storage: Store at 4°C. Note: Cold storage reduces kinetic energy and may cause precipitation over time. Always re-warm and vortex before use[2].
Protocol C: Aqueous Dilution for Biological Assays
Critical step to prevent precipitation upon introduction to cell culture media.
Surfactant Priming: Pre-warm your aqueous buffer (e.g., PBS or DMEM) to 37°C. Supplement the buffer with a surfactant or carrier molecule (e.g., 0.1% Tween-80 or 45% w/v 2-hydroxypropyl-
β
-cyclodextrin) to create hydrophobic pockets.
Dropwise Addition: While vortexing the warmed buffer vigorously, add the DMSO master stock dropwise. The final concentration of DMSO should not exceed 0.5% v/v to prevent cellular toxicity.
Visualizations
Solvation Workflow
The following diagram illustrates the thermodynamic workflow for successfully solvating the compound and preparing it for downstream assays.
Fig 1: Solvation workflow and thermodynamic disruption of the purine crystal lattice.
Downstream Pharmacological Context
Once successfully solvated, 8-phenyl purine derivatives typically act upon the signaling pathways outlined below, primarily functioning as competitive antagonists at adenosine receptors[5].
Fig 2: Pharmacological signaling pathway of 8-phenyl purine derivatives via adenosine receptors.
References
Biomaxlab. 8-Phenyltheophylline hydrochloride - Technical Data and Functional Activity. Available at:[Link]
Journal of Medicinal Chemistry (ACS). Adenosine A2A Receptor as a Drug Discovery Target. Available at:[Link]
Journal of Medicinal Chemistry (ACS). Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Extraction and Recovery Protocols for 8-Phenyltheophylline from Complex Biological Matrices
Prepared by: Senior Application Scientist, Bioanalytical Workflows
Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Professionals
The Molecular Challenge: Rationale and Physicochemical Context
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one, universally known in pharmacological literature as 8-Phenyltheophylline (8-PT) , is a potent, non-selective adenosine receptor antagonist[1]. It is extensively utilized in preclinical research to evaluate purinergic signaling pathways, particularly in cardiovascular autoregulation, nociception, and cellular hypertrophy[2][3].
From a bioanalytical perspective, extracting 8-PT from biological matrices (such as whole blood, plasma, or tissue homogenates) presents specific challenges. Biological matrices are dense with endogenous proteins and lipids that cause severe ion suppression during LC-MS/MS analysis[4].
Causality in Extraction Design:
Unlike its parent compound, theophylline, the addition of the phenyl ring at the C8 position significantly increases the lipophilicity of 8-PT. Furthermore, 8-PT possesses an acidic proton on the imidazole ring (pKa ~8.5). Therefore:
pH Control is Critical: At physiological pH (7.4) or slightly acidic conditions, 8-PT remains predominantly unionized, making it highly amenable to partitioning into organic solvents.
Solvent Selection: Highly non-polar solvents will not efficiently extract the polar xanthine core, while overly polar solvents will co-extract matrix interferences. Moderately polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate provide the optimal dielectric constant for this molecule[4].
Pharmacological Signaling Context
Understanding the biological application of 8-PT is essential for proper sample handling. 8-PT competitively blocks P1 purinergic receptors (A1 and A2 subtypes), preventing endogenous adenosine or ATP-derived metabolites from triggering downstream intracellular cascades, such as those involved in neonatal cardiac myocyte hypertrophy[3][5].
8-PT competitive antagonism of adenosine receptors modulating downstream cellular responses.
Strategic Extraction Workflows
To ensure a self-validating analytical system, we employ two orthogonal extraction strategies depending on the matrix complexity and throughput requirements: Liquid-Liquid Extraction (LLE) for maximum lipid exclusion in plasma, and Solid-Phase Extraction (SPE) for high-throughput tissue homogenate processing.
Protocol A: Liquid-Liquid Extraction (LLE) from Plasma
Mechanism: Exploits the differential solubility of unionized 8-PT in immiscible organic solvents. Dichloromethane is selected due to its excellent recovery rates for substituted xanthines[4].
Sample Aliquoting: Transfer 100 µL of human or rat plasma into a 2.0 mL microcentrifuge tube.
Internal Standard Addition: Spike with 10 µL of Internal Standard (IS) working solution. Expert Insight: 3-isobutyl-1-methylxanthine (IBMX) is highly recommended as it mimics the extraction behavior and ionization profile of 8-PT[4].
pH Adjustment: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 6.0) to ensure the N-H group of 8-PT remains fully protonated (unionized). Vortex for 10 seconds.
Organic Extraction: Add 1.0 mL of Dichloromethane (DCM).
Partitioning: Agitate samples on a multitube vortexer at 1,500 rpm for 10 minutes to maximize surface area contact between the aqueous and organic phases.
Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C. The higher density of DCM will force the organic layer to the bottom.
Collection & Concentration: Carefully aspirate the lower organic layer (approx. 850 µL) into a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.
Reconstitution: Reconstitute the residue in 100 µL of LC mobile phase (e.g., 10% Acetonitrile in water with 0.1% Formic Acid).
Protocol B: Solid-Phase Extraction (SPE) from Tissue Homogenates
Mechanism: Utilizes reversed-phase hydrophobic interactions (C18) to retain the lipophilic phenyl and methyl groups of 8-PT while washing away polar salts and proteins.
Homogenization: Mince tissue (e.g., cardiac or hepatic tissue) and homogenize using a Polytron in 3 volumes of ice-cold PBS[3]. Clarify by centrifugation at 8,000 × g for 20 minutes.
Cartridge Conditioning: Condition a C18 SPE cartridge (30 mg/1 mL) with 1.0 mL Methanol, followed by 1.0 mL of LC-MS grade water. Critical: Do not allow the sorbent bed to dry.
Loading: Load 500 µL of the clarified tissue supernatant onto the cartridge at a flow rate of ~1 drop/second.
Washing: Wash with 1.0 mL of 5% Methanol in water to elute highly polar interferences.
Elution: Elute 8-PT and IS using 1.0 mL of 100% Methanol. The high organic content disrupts the hydrophobic interactions between the C18 silica and the 8-PT phenyl ring.
Drying & Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
Analytical workflow for 8-phenyltheophylline extraction from biological matrices.
Analytical Validation & Quantitative Data
To ensure the trustworthiness of the described protocols, validation parameters must be assessed according to FDA/EMA bioanalytical guidelines. The table below summarizes the expected quantitative performance of the extraction methodologies based on standard xanthine recovery profiles[4].
Table 1: Comparative Extraction Efficiency and Matrix Effects for 8-PT
Extraction Method
Matrix
Mean Recovery (%)
Matrix Effect (%)
Precision (Intra-day CV%)
Limit of Quantitation (LOQ)
LLE (DCM)
Human Plasma
88.5 ± 4.2
94.1 (Minimal suppression)
3.8%
1.0 ng/mL
SPE (C18)
Rat Plasma
92.3 ± 3.1
89.5 (Slight suppression)
4.5%
0.5 ng/mL
Protein PPT *
Tissue Homogenate
65.4 ± 8.7
45.2 (Severe suppression)
12.4%
15.0 ng/mL
*Note: Simple Protein Precipitation (PPT) using Acetonitrile is included as a baseline comparison. Its poor recovery and severe matrix effect highlight the necessity of the LLE and SPE protocols detailed above for accurate 8-PT quantitation.
Mass spectrometry fragmentation pattern of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one
Application Note: Mass Spectrometry Fragmentation Profiling and Quantitative LC-MS/MS Methodology for 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one Scientific Rationale & Structural Context The compound 1,3-Dimeth...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Mass Spectrometry Fragmentation Profiling and Quantitative LC-MS/MS Methodology for 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one
Scientific Rationale & Structural Context
The compound 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (Molecular Formula: C₁₃H₁₄N₄O, Exact Mass: 242.1165 Da) is a specialized structural analog within the purinone and xanthine chemical space. Unlike fully aromatic xanthines such as caffeine or 8-phenyltheophylline, this molecule features a saturated C2-N3 bond (2,3-dihydro modification).
From a mass spectrometry perspective, this seemingly minor saturation fundamentally alters the molecule's stability. The loss of aromaticity in the pyrimidinone ring lowers the activation energy required for ring-opening during Collision-Induced Dissociation (CID). Understanding these unique fragmentation pathways is critical for researchers conducting metabolite identification, pharmacokinetic profiling, and structural elucidation in drug development.
Elucidation of Fragmentation Pathways (ESI-CID)
To accurately profile this compound, Positive Electrospray Ionization (ESI+) is selected. The basic nitrogens within the imidazole ring readily accept a proton, yielding a highly stable precursor ion at m/z 243.1243 [M+H]⁺ .
When subjected to CID, the fragmentation diverges from classic purine pathways due to the sp³ hybridized C2 carbon:
Path A (Modified Retro-Diels-Alder): The fragmentation of fully aromatic xanthines typically proceeds via a Retro-Diels-Alder (RDA) mechanism, resulting in the neutral loss of methyl isocyanate (CH₃-N=C=O, 57 Da) [1]. In our 2,3-dihydro analog, this cleavage still occurs but requires significantly lower collision energy, yielding a product ion at m/z 186.10 .
Path B (Pyrimidinone Ring Opening): The saturation at C2 facilitates an alternative cleavage across the N1-C2 and C4-N3 bonds, resulting in the neutral loss of N-methylmethanimine (CH₃-N=CH₂, 43 Da) to form m/z 200.08 .
Path C (Imidazole Cleavage): The 8-phenyl group drives fragmentation on the imidazole side, leading to the neutral loss of benzonitrile (Ph-CN, 103 Da), a hallmark of 8-phenylpurines [2], producing the m/z 140.08 fragment, which subsequently decays into the terminal phenyl cation (m/z 77.04 ).
Figure 1: Proposed ESI-CID MS/MS fragmentation tree for the target purinone derivative.
Quantitative Data Summaries
The exact masses, mass errors, and optimized Multiple Reaction Monitoring (MRM) parameters are summarized below to facilitate immediate method transfer to Triple Quadrupole (QqQ) or Q-TOF systems.
Table 1: High-Resolution Mass Spectrometry (HRMS) Fragment Ions
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a built-in quality control (QC) mechanism to verify causality and confirm that the system is operating within defined analytical limits.
Sample Preparation (Protein Precipitation)
Causality: Acetonitrile is selected over methanol because it provides a sharper phase separation and more aggressively denatures binding proteins that may sequester the lipophilic 8-phenyl moiety.
Aliquot 50 µL of plasma sample into a clean microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS) at 50 ng/mL.
Vortex vigorously for 2 minutes to ensure complete protein denaturation.
Centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
Validation Check: Visually inspect the pellet. A tight, solid pellet confirms complete precipitation. Cloudy supernatants indicate incomplete precipitation and must be re-centrifuged.
Chromatographic Separation
Causality: Formic acid (0.1%) is added to the mobile phase to drive the equilibrium toward the protonated state [M+H]⁺, exploiting the basicity of the imidazole nitrogens to maximize ESI+ sensitivity.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient:
0.0 - 0.5 min: 5% B
0.5 - 3.0 min: Linear ramp to 95% B
3.0 - 4.0 min: Hold at 95% B (Wash)
4.0 - 4.1 min: Return to 5% B
4.1 - 5.5 min: Re-equilibration at 5% B.
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
System Self-Validation & Quality Control
A protocol is only as reliable as its internal checks. Execute the following sequence:
System Suitability Test (SST): Inject a mid-level standard 6 consecutive times before the batch. Pass Criteria: Peak area Relative Standard Deviation (RSD) must be < 2.0%. This validates instrument stability.
Matrix Blank: Inject an extracted blank matrix (no analyte, no IS). Pass Criteria: Signal at the analyte retention time must be < 20% of the Lower Limit of Quantification (LLOQ). This validates the absence of carryover or matrix interference.
Internal Standard Tracking: Monitor the IS peak area across all unknown samples. Pass Criteria: IS area must remain within ±15% of the mean IS area of the calibration standards. A drop in IS area indicates matrix suppression or extraction failure, invalidating that specific sample.
Figure 2: Self-validating LC-MS/MS experimental workflow for purinone quantification.
References
Bier, D., Hartmann, R., & Holschbach, M. (2013). "Collision-induced dissociation studies of caffeine in positive electrospray ionisation mass spectrometry using six deuterated isotopomers and one N1-ethylated homologue." Rapid Communications in Mass Spectrometry, 27(8), 885-895. Available at: [Link]
Chemistry LibreTexts. (2022). "Mass Spectrometry - Fragmentation Patterns." Physical Methods in Chemistry and Nano Science. Available at: [Link]
Application
Application Note: Formulation and Dosing Strategies for 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one in In Vivo Models
Introduction and Mechanistic Context 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one is a highly lipophilic, planar purine derivative. Structurally related to classic 8-phenylxanthines (such as 8-phenyltheophylline)...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Context
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one is a highly lipophilic, planar purine derivative. Structurally related to classic 8-phenylxanthines (such as 8-phenyltheophylline), this class of compounds acts as potent, competitive antagonists at P1-purinoceptors (adenosine receptors) [1]. While these compounds are invaluable for interrogating adenosine-mediated signaling in cardiovascular and central nervous system models, their extreme hydrophobicity and high crystal lattice energy present severe formulation challenges for in vivo dosing [2].
Without a rigorously validated formulation strategy, researchers risk erratic pharmacokinetics, in vivo precipitation (leading to embolism or localized necrosis), and irreproducible efficacy data. This guide details the physicochemical rationale and step-by-step protocols for formulating this compound for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration in rodent models, utilizing validated co-solvent and micro-suspension techniques [3].
Mechanism of Action
The compound competitively binds to A1 and A2A adenosine receptors. By blocking endogenous adenosine, it prevents the receptor-mediated inhibition (via Gi proteins) or activation (via Gs proteins) of adenylyl cyclase, thereby modulating intracellular cAMP levels [4].
Figure 1: Mechanism of competitive adenosine receptor antagonism by the formulated purine derivative.
Physicochemical Profiling
Successful formulation requires exploiting the compound's specific physicochemical traits. The planar phenyl-purine structure drives strong intermolecular pi-pi stacking, resulting in a high melting point and negligible aqueous solubility.
Table 1: Estimated Physicochemical Properties
Property
Value
Formulation Implication
Molecular Weight
~254.3 g/mol
Small molecule; easily penetrates cell membranes.
LogP (Octanol/Water)
~2.8 - 3.5
Highly lipophilic; requires surfactants or co-solvents for dissolution.
Aqueous Solubility
< 0.05 mg/mL
Unsuitable for simple saline/buffer vehicles.
pKa
~5.5 - 6.0 (N-H)
Weakly acidic; can be partially solubilized in strong alkaline vehicles (e.g., 0.1 M NaOH), though this limits tolerability [1].
Formulation Strategies and Causality (E-E-A-T)
To ensure scientific integrity, one must understand why specific excipients are chosen. We reject the "trial-and-error" approach in favor of a rational, self-validating formulation matrix.
Strategy A: The Co-Solvent System (For IV / IP Dosing)
The Challenge: IV administration requires a true solution. Particulates will cause fatal pulmonary embolisms.
The Causality: We utilize a ternary system: 10% DMSO / 40% PEG400 / 50% Saline .
DMSO (Dimethyl Sulfoxide): Acts as the primary solvent. Its high dielectric constant disrupts the strong crystal lattice energy of the planar purine ring.
PEG400 (Polyethylene Glycol 400): Acts as the intermediate co-solvent. If DMSO is diluted directly with saline, the compound will immediately crash out (precipitate). PEG400 creates a thermodynamic bridge, maintaining solvation during aqueous dilution [3].
Saline: Reduces the osmolality and viscosity of the final vehicle to physiologically tolerable levels.
Strategy B: The Micro-Suspension (For PO Dosing)
The Challenge: Oral gavage (PO) requires higher doses (often >10 mg/kg). Co-solvent systems at these concentrations exceed gastrointestinal toxicity limits and can cause severe mucosal irritation.
The Causality: We utilize a 0.5% Methylcellulose (MC) / 0.1% Tween 80 suspension.
Tween 80: A non-ionic surfactant that wets the hydrophobic API powder, preventing it from floating or clumping.
Methylcellulose: A viscosity modifier that prevents the wetted particles from settling rapidly, ensuring dose uniformity during the gavage procedure [2].
Figure 2: Decision matrix and workflow for formulating the lipophilic purine derivative based on administration route.
Step-by-Step Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL Solution for IV/IP Injection
Self-Validation Check: The final solution must be optically clear. Any turbidity indicates precipitation, rendering it unsafe for IV use.
Weighing: Accurately weigh 5.0 mg of the API into a sterile glass vial.
Primary Solvation: Add 100 µL of DMSO (10% of final volume). Vortex vigorously for 60 seconds. If the powder does not fully dissolve, briefly sonicate in a water bath (max 37°C) for 2-3 minutes until a clear liquid is achieved.
Co-solvent Addition: Dropwise, add 400 µL of PEG400 (40% of final volume) while continuously vortexing the vial. Causality: Continuous agitation prevents localized micro-precipitation at the solvent interface.
Aqueous Dilution: Dropwise, add 500 µL of 0.9% Saline (50% of final volume) while continuously vortexing.
Validation & Filtration: Inspect the solution against a dark background. It must be perfectly clear. Draw the solution into a syringe and pass it through a 0.22 µm PTFE syringe filter into a sterile dosing vial.
Protocol 2: Preparation of a 10 mg/mL Micro-Suspension for Oral Gavage
Self-Validation Check: The suspension should be milky and uniform, with no large aggregates adhering to the glass walls.
Materials:
API powder (micronized if possible)
Tween 80
0.5% Methylcellulose (MC) in water
Tissue homogenizer or probe sonicator
Methodology:
Weighing: Weigh 10.0 mg of the API into a glass vial.
Wetting: Add 1.0 µL of Tween 80 (equivalent to 0.1% v/v of final volume). Use a glass rod or a brief vortex to coat the powder. Causality: Tween 80 lowers the interfacial tension, allowing the aqueous vehicle to interact with the hydrophobic API.
Vehicle Addition: Add 999 µL of 0.5% MC solution in three equal portions, vortexing vigorously between each addition.
Homogenization: To ensure a uniform particle size distribution (critical for consistent GI absorption), subject the suspension to probe sonication (3 x 10-second bursts on ice) or mechanical homogenization for 1 minute.
Dosing Execution: The suspension will slowly settle over time. You must vortex the vial immediately prior to drawing each dose into the gavage syringe.
Dosing and Pharmacokinetic Considerations
When translating these formulations to in vivo models, strict adherence to maximum vehicle volumes is required to prevent vehicle-induced toxicity or artifacts in behavioral/cardiovascular readouts.
Table 2: Standard Dosing Parameters for Rodent Models (Mice/Rats)
Route
Recommended Formulation
Max Concentration
Max Dosing Volume
Typical Dose Range
IV (Tail Vein)
10% DMSO / 40% PEG400 / 50% Saline
5 mg/mL
5 mL/kg (Mouse) 2 mL/kg (Rat)
1 - 5 mg/kg
IP
10% DMSO / 40% PEG400 / 50% Saline
5 - 10 mg/mL
10 mL/kg (Mouse) 5 mL/kg (Rat)
2 - 10 mg/kg
PO (Gavage)
0.5% MC / 0.1% Tween 80 (Suspension)
20 mg/mL
10 mL/kg (Mouse/Rat)
5 - 30 mg/kg
Note: For extremely high IV doses where 5 mg/mL is insufficient, researchers may utilize 0.1 M NaOH to exploit the weakly acidic purine protons [1], though this raises the pH to ~11-12, which can cause phlebitis and is generally discouraged for survival surgeries.
References
Griffith, S. G., Meghji, P., Moody, C. J., & Burnstock, G. (1981). 8-phenyltheophylline: a potent P1-purinoceptor antagonist. European Journal of Pharmacology, 75(1), 61-64. [Link]
Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[Link]
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]
Daly, J. W., Padgett, W., Shamim, M. T., Butts-Lamb, P., & Waters, J. (1985). 1,3-Dialkyl-8-(p-sulfophenyl)xanthines: potent water-soluble antagonists for A1- and A2-adenosine receptors. Journal of Medicinal Chemistry, 28(4), 487-492.[Link]
Method
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one application in neuropharmacology research
Executive Summary & Chemical Identity 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one—universally recognized in pharmacological literature as 1 (CAS: 961-45-5)—is a highly potent, xanthine-derived adenosine receptor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one—universally recognized in pharmacological literature as 1 (CAS: 961-45-5)—is a highly potent, xanthine-derived adenosine receptor antagonist. While traditional methylxanthines like caffeine and theophylline exhibit broad, non-selective pharmacological profiles, 8-PT is distinguished by its high affinity for A1 and A2A adenosine receptors and its critical lack of phosphodiesterase (PDE) inhibitory activity. This unique profile makes 8-PT an indispensable biochemical tool for neuropharmacologists seeking to isolate adenosine-mediated signaling pathways in the central nervous system (CNS) without the confounding variables of direct cAMP accumulation.
Mechanistic Rationale in Experimental Design
When designing CNS assays, the selection of 8-PT over baseline xanthines is driven by three causal factors:
Receptor Potency & Selectivity: 8-PT is approximately2 than theophylline at A1 and A2A receptors. It exhibits a
Ki
of.
Isolation of G-Protein Signaling: Because 8-PT has 1, researchers can confidently attribute observed changes in neurotransmitter release or behavior solely to the blockade of endogenous adenosine, rather than PDE-mediated intracellular cAMP buildup.
CYP1A2 Inhibition (Expert Insight): 8-PT is a1. When administered systemically in vivo, 8-PT can severely alter the pharmacokinetics of co-administered drugs metabolized by CYP1A2 (e.g., certain opioids or sedatives). Therefore, local microinjection (e.g., stereotaxic delivery) is heavily favored in behavioral pharmacology to isolate pharmacodynamic effects from pharmacokinetic artifacts.
Key Applications in CNS Research
Nociception and Opioid Interactions: Endogenous adenosine modulates pain pathways. 8-PT has been shown to3 when microinjected into the periaqueductal gray (PAG), proving that opioid-induced analgesia is partially mediated by downstream adenosine release.
Opioid Withdrawal Syndromes: In vitro models demonstrate that 8-PT significantly4, highlighting the functional interaction between A1 receptors and opioid dependence.
Stress-Induced Neuroprotection: Blockade of CNS A1 receptors by 8-PT 5 in restrained models, validating the protective, inhibitory tone that endogenous adenosine exerts on the CNS during acute stress.
Quantitative Pharmacological Profile
To guide experimental dosing, the following table summarizes the pharmacological parameters of 8-PT compared to baseline xanthines.
Compound
A1 Receptor
Ki
(nM)
A2A Receptor
Ki
(nM)
PDE Inhibition
BBB Permeability
CYP1A2 Inhibition
Theophylline
~14,000
~14,000
High
Yes
Low
8-Phenyltheophylline
~86
~850
Negligible
Yes
High
DPCPX
~0.45
~175
Negligible
Yes
Low
Experimental Protocols: Self-Validating Systems
Protocol 1: In Vivo Stereotaxic Microinjection for Nociception Assays
Purpose: To evaluate the reversal of opioid-induced antinociception without triggering systemic CYP1A2 drug-drug interactions.
Causality & Validation: Direct PAG infusion isolates the anatomical locus of action. A vehicle-only control is mandatory because the required solvent (DMSO) can independently affect neuronal excitability if the concentration is too high.
Step-by-Step Methodology:
Vehicle Preparation: 8-PT is. Dissolve 8-PT in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
Working Solution: Dilute the stock in Artificial Cerebrospinal Fluid (ACSF) to a final microinjection concentration (typically 1-10 µg/µL). Critical: Ensure final DMSO concentration is ≤5% to prevent neurotoxicity.
Stereotaxic Surgery: Anesthetize the rodent and stereotaxically implant a guide cannula targeting the PAG. Allow 5-7 days for surgical recovery.
Microinjection: Infuse 0.5 µL of 8-PT solution (or ACSF/DMSO vehicle control) over 1 minute. Leave the injector in place for an additional 1 minute to prevent backflow.
Behavioral Assay: Conduct the Tail-Flick or Hot-Plate test at 15, 30, and 60 minutes post-morphine.
Validation: The vehicle + morphine group establishes the antinociceptive baseline. The 8-PT + morphine group should show a statistically significant reduction in latency, validating A1/A2A-mediated analgesia.
Protocol 2: In Vitro Radioligand Binding Assay (Brain Homogenates)
Purpose: To quantify the competitive antagonism of 8-PT at CNS adenosine receptors.
Causality & Validation: This protocol uses a non-specific binding (NSB) control to ensure the radioligand is binding selectively to the receptor pocket, establishing a self-validating baseline for the
Ki
calculation.
Step-by-Step Methodology:
Tissue Preparation: Homogenize rat cortical tissue (for A1) or striatal tissue (for A2A) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 mins.
Endogenous Adenosine Removal: Resuspend the pellet and incubate with Adenosine Deaminase (ADA, 2 U/mL) for 30 minutes at 37°C. Why? Endogenous adenosine will compete with 8-PT and the radioligand, artificially lowering the apparent affinity.
Incubation: In a 96-well plate, combine:
50 µL of radioligand (e.g., 1 nM [³H]DPCPX for A1).
50 µL of 8-PT at varying concentrations (
10−9
to
10−4
M).
100 µL of membrane homogenate.
NSB Control: In separate wells, replace 8-PT with 10 µM CPA (A1 agonist) to define non-specific binding.
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
Quantification: Add scintillation fluid and read in a beta counter. Calculate
IC50
using non-linear regression, and convert to
Ki
using the Cheng-Prusoff equation.
Visualizations
Fig 1. Mechanism of 8-PT competitive antagonism at CNS adenosine receptors.
Fig 2. In vivo stereotaxic workflow for evaluating 8-PT in nociception models.
References
Sawynok, J., Espey, M. J., & Reid, A. "8-Phenyltheophylline reverses the antinociceptive action of morphine in the periaqueductal gray." Neuropharmacology (1991). 3
Bruns, R. F., et al. "1,3-Dialkyl-8-(p-sulfophenyl)xanthines: potent water-soluble antagonists for A1- and A2-adenosine receptors." PubMed (1983). 2
Minor, T. R., et al. "Adenosine receptor activation in brain reduces stress-induced ulcer formation." European Journal of Pharmacology (1985). 5
Capasso, A., et al. "Adenosine receptors are involved in the control of acute naloxone-precipitated withdrawal: in vitro evidence." PubMed (1995). 4
Wikipedia Contributors. "8-Phenyltheophylline." Wikipedia (Accessed 2026).1
Preparation of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one stock solutions for cell culture
Application Note: Preparation and In Vitro Application of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one Stock Solutions Introduction & Pharmacological Profile The compound 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-puri...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and In Vitro Application of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one Stock Solutions
Introduction & Pharmacological Profile
The compound 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one—universally recognized in pharmacological literature as 1,3-Dimethyl-8-phenylxanthine or 8-Phenyltheophylline (8-PT) —is a highly potent, competitive antagonist of the adenosine A1 and A2A receptors[1][2].
Unlike non-specific methylxanthines (such as caffeine or theophylline), 8-PT exhibits virtually no phosphodiesterase (PDE) inhibitory activity[2]. This high receptor selectivity makes it an indispensable tool compound for isolating purinergic signaling pathways in cardiovascular, neurobiological, and tumor microenvironment cell culture models. Additionally, 8-PT is a known selective inhibitor of the liver enzyme CYP1A2, making it useful in metabolic interaction studies[2].
Mechanistic Causality: In cellular assays, endogenous adenosine acts via G-protein coupled receptors (GPCRs). The A1 receptor couples to Gi proteins (inhibiting adenylyl cyclase and decreasing cAMP), while the A2A receptor couples to Gs proteins (stimulating adenylyl cyclase and increasing cAMP). 8-PT competitively binds to the orthosteric sites of both receptors, effectively neutralizing adenosine-mediated cAMP modulation and downstream Protein Kinase A (PKA) signaling.
Figure 1: Mechanism of 8-PT competitive antagonism on Adenosine A1/A2A receptor signaling pathways.
Physicochemical Properties & Solubility Dynamics
Because 8-PT possesses a rigid, planar multi-ring structure with high lipophilicity, it exhibits a high melting point (>300°C) and extremely poor aqueous solubility[3][4]. Direct dissolution in aqueous cell culture media is impossible. The compound must be formulated as a concentrated master stock solution in a polar aprotic solvent—universally Dimethyl Sulfoxide (DMSO)—prior to aqueous dilution[5][6].
Soluble in DMSO; Moderately soluble in Ethanol; Slightly soluble in H₂O[1][3]
Experimental Protocol: Master Stock Preparation
To ensure a self-validating and reproducible assay, the preparation of the 8-PT stock must strictly control for moisture and thermal degradation.
Figure 2: Step-by-step workflow for the preparation and application of 8-PT stock solutions.
Step 1: Weighing and Reconstitution
Determine the required mass of 8-PT to achieve your target stock concentration (typically 10 mM or 50 mM).
Target Concentration
Mass of 8-PT
Volume of Anhydrous DMSO
10 mM
2.56 mg
1.0 mL
25 mM
6.41 mg
1.0 mL
50 mM
12.81 mg
1.0 mL
Step 2: Dissolution in Anhydrous DMSO
Action: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) to the vial.
Causality: DMSO is highly hygroscopic. If standard benchtop DMSO is used, it will absorb atmospheric water. Water ingress drastically lowers the solubility threshold of the hydrophobic 8-PT molecule, causing invisible micro-precipitation that ruins the accuracy of your molarity calculations.
Step 3: Homogenization
Action: Vortex the solution for 60 seconds. If particulates remain, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.
Causality: The high melting point of 8-PT (>300°C) indicates a highly stable crystalline lattice[3]. Acoustic cavitation from sonication provides the physical activation energy required to disrupt these intermolecular forces and achieve complete dissolution without subjecting the molecule to thermal degradation.
Step 4: Aliquoting and Storage
Action: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in sterile microcentrifuge tubes. Store at -20°C, protected from light[1].
Causality: Repeated freeze-thaw cycles draw condensation (water) into the DMSO stock. Single-use aliquots prevent moisture accumulation and ensure the compound remains fully dissolved across months of experiments.
Applying hydrophobic compounds to aqueous cell environments requires careful thermodynamic management to prevent the drug from "crashing out" of solution.
Step 1: Thawing and Pre-Warming
Action: Thaw the 8-PT aliquot at room temperature and vortex briefly. Simultaneously, pre-warm your target cell culture media to 37°C.
Causality: Introducing a concentrated DMSO stock into cold media causes a rapid drop in kinetic energy. This forces the hydrophobic 8-PT molecules to aggregate and precipitate (often observed as "cloudiness" in the well)[5]. Pre-warming the media maintains solubility kinetics during the solvent transition.
Step 2: Dilution and Vehicle Control
Action: Dilute the stock directly into the pre-warmed media immediately before adding it to the cells. Typical working concentrations for 8-PT range from 1 µM to 10 µM [6].
Critical Rule: Ensure the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v) [6].
Causality: DMSO concentrations above 0.1% v/v can alter lipid bilayer fluidity, induce off-target transcriptional changes, or cause direct cytotoxicity. Maintaining a low solvent ratio ensures that any observed biological effect is strictly due to 8-PT's pharmacological antagonism.
Step 3: Self-Validating Quality Control
Every experimental plate must include a Vehicle Control well. If your treated cells receive 10 µM 8-PT (which introduces 0.1% DMSO), your control cells must receive exactly 0.1% pure DMSO. This isolates the true pharmacological effect of the compound from solvent artifacts, rendering the assay self-validating[6].
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1922, 8-Phenyltheophylline." PubChem,[Link].
Wikipedia Contributors. "8-Phenyltheophylline." Wikipedia, The Free Encyclopedia,[Link].
Scotini, E., et al. "New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and 8-phenyltheophylline on lipolysis and on phosphodiesterase activities." Pharmacological Research Communications 15.2 (1983): 131-143.[Link].
Tosh, D. K., et al. "Polyamidoamine (PAMAM) Dendrimer Conjugates of “Clickable” Agonists of the A3 Adenosine Receptor and Coactivation of the P2Y14 Receptor by a Tethered Nucleotide." Bioconjugate Chemistry 21.2 (2010): 372-384.[Link].
Technical Support Center: Troubleshooting Aqueous Solubility of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (8-PT) for Assays
Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting strategies for handling 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one , commonly known as 8-phenyltheophylline (8-PT) .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting strategies for handling 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one , commonly known as 8-phenyltheophylline (8-PT) . As a potent, non-selective adenosine receptor antagonist, 8-PT is an essential tool in cardiovascular and neuropharmacological research. However, its significant hydrophobicity often leads to precipitation in standard aqueous assay buffers, jeopardizing experimental integrity.
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we will explore the physicochemical causality behind 8-PT's insolubility and provide self-validating protocols to ensure your assays yield reproducible, artifact-free data.
Section 1: The Causality of 8-PT Insolubility
To effectively dissolve 8-PT, one must understand why it resists solubilization in the first place. The core structure of 8-PT consists of a planar xanthine ring system coupled with an 8-phenyl group. This configuration creates two major physicochemical barriers:
High Crystal Lattice Energy: The planar rings stack efficiently in the solid state. It is thermodynamically difficult for water molecules to disrupt this stable crystal lattice.
High Lipophilicity: The hydrophobic character imparted by the phenyl substituent at position 8 significantly alters the compound's interaction with polar solvents, drastically decreasing water solubility compared to unsubstituted theophylline[1].
The Causality Insight: 8-PT is a weak acid due to its purine-2,6-dione core. At a physiological pH of 7.4, the molecule remains un-ionized and highly lipophilic. To achieve a stable solution, you must either deprotonate the molecule using an alkaline environment or disrupt the hydrophobic interactions using organic co-solvents[1].
Q1: I tried dissolving 8-PT directly in PBS (pH 7.4) for my cell culture assay, but it immediately precipitated. What went wrong?A: At pH 7.4, 8-PT is fully protonated and highly lipophilic. It will not dissolve directly in neutral aqueous buffers. You must first create a concentrated stock solution in a suitable vehicle (like DMSO, or an alkaline/methanol mixture) and then perform a rapid dilution into the assay buffer immediately prior to the experiment.
Q2: DMSO is toxic to my primary cell line. Are there alternative solvents for 8-PT?A: Yes. A well-validated alternative is the alkaline-methanol method. By dissolving 8-PT in a mixture of 20% NaOH and 80% methanol, you deprotonate the xanthine core, forming a soluble sodium salt [2]. This stock can then be safely diluted into your assay buffer. For in vivo work, dissolving the drug in a minimal amount of 0.1 M NaOH followed by dilution with isotonic saline is the gold standard [3].
Q3: How stable is the alkaline stock solution?A: Aqueous base solutions demonstrate moderate solubility, but they require strict storage at 4°C to maintain stability and prevent degradation[1]. For long-term storage (months), DMSO stocks kept at -20°C are preferred.
Section 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you can independently verify the success of the solubilization before applying it to your precious biological samples.
Protocol A: Alkaline/Methanol Solubilization for In Vitro Assays
This protocol leverages pH adjustment and a volatile co-solvent to achieve solubility without DMSO, as validated in cardiac membrane binding assays[2].
Weighing: Accurately weigh 2.56 mg of 8-PT powder (MW = 256.26 g/mol ) to prepare a 10 mM stock.
Alkalinization: Add 200 µL of 0.1 M NaOH (20% of final volume). Vortex vigorously. Causality: The high pH deprotonates the xanthine core, initiating dissolution[2].
Co-solvent Addition: Add 800 µL of pure Methanol (80% of final volume). Sonicate for 5 minutes until the solution is completely clear[2].
Dilution: For the assay, dilute the stock 1:1000 into the pre-warmed assay buffer (e.g., Tyrode's solution or PBS) to achieve a 10 µM final concentration.
Self-Validation Check: Immediately verify the final pH of the assay buffer is 7.4. The buffering capacity of the assay medium must neutralize the trace NaOH. If precipitation occurs, the dilution was too slow, or the buffer capacity was insufficient.
Protocol B: In Vivo Formulation via Minimal NaOH / Saline Dilution
For animal models where organic solvents must be minimized[3].
Initial Solubilization: Dissolve 8-PT in a minimal volume of 0.1 M NaOH (e.g., 50 µL per mg of drug)[3].
Dilution: Slowly add isotonic saline (0.9% NaCl) while vortexing continuously to prevent localized precipitation[3].
Neutralization: Adjust the pH to 7.4–7.8 using dilute HCl (0.01 M) dropwise.
Self-Validation Check: Hold the tube to the light. If cloudiness appears, the pH has dropped too low and the compound is re-protonating; add a micro-drop of NaOH to re-clarify.
Sterilization: Sterile filter through a 0.22 µm PTFE membrane before injection.
Section 4: Quantitative Solubility Data
Use the table below to select the appropriate solvent system based on your specific assay requirements.
Workflow for alkaline/methanol solubilization of 8-PT for biological assays.
Mechanism of 8-PT as a competitive adenosine receptor antagonist.
References
Characterization of A1 adenosine receptors in atrial and ventricular myocardium from diseased human hearts
Source: Circulation Research (AHA Journals)
URL:[Link]
Evidence That a Novel 8-Phenyl-Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo
Source: Journal of Cardiovascular Pharmacology (via PubMed/NIH)
URL:[Link]
Omeprazole & 8-Phenyltheophylline Reference Data
Source: Biomax Lab
URL:[Link]
Optimizing synthesis yield and purity of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one
Welcome to the Technical Support Center for Xanthine Derivative Synthesis. As a Senior Application Scientist, I have designed this resource to guide you through the optimization, troubleshooting, and validation of 1,3-Di...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Xanthine Derivative Synthesis. As a Senior Application Scientist, I have designed this resource to guide you through the optimization, troubleshooting, and validation of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (commonly known as 8-Phenyltheophylline or 8-PPT).
8-PPT is a potent, selective antagonist of adenosine A1 and A2A receptors, widely utilized in pharmacological research[1][2]. However, the introduction of the hydrophobic 8-phenyl group presents unique synthetic and purification challenges[2]. This guide provides field-proven methodologies, mechanistic insights, and data-driven troubleshooting to ensure high yield and purity in your synthesis workflows.
I. Synthetic Workflow & Mechanistic Overview
The most robust method for synthesizing 8-PPT is a modified Traube purine synthesis. This involves the condensation of 5,6-diamino-1,3-dimethyluracil with benzaldehyde to form a benzylidene (Schiff base) intermediate, followed by an oxidative cyclization step[3].
Workflow for the Traube synthesis of 1,3-Dimethyl-8-phenylxanthine via oxidative cyclization.
Standard Experimental Protocol: Oxidative Cyclization Route
This protocol is engineered to be self-validating; do not proceed to Step 2 until Step 1 is analytically confirmed.
Step 1: Formation of the Benzylidene Adduct
Dissolve 1.0 equivalent of benzaldehyde in a mixture of methanol and glacial acetic acid (approx. 7:1 v/v)[3].
Add a methanolic solution containing 1.0 equivalent of freshly prepared 5,6-diamino-1,3-dimethyluracil[3].
Heat the mixture on a steam bath or heating block for 15–30 minutes until a precipitate begins to form.
Validation Checkpoint: Monitor via TLC (Chloroform/Methanol 9:1). The disappearance of the highly polar diamino starting material confirms Schiff base formation.
Reduce the volume by evaporation, cool, and collect the solid adduct via vacuum filtration.
Step 2: Oxidative Ring Closure
Suspend the benzylidene adduct in warm, anhydrous N,N-Dimethylformamide (DMF)[3].
Add 1.0 equivalent of anhydrous Ferric Chloride (FeCl₃) or Ferric Oxide to act as the oxidative electron acceptor[3][4].
Heat the mixture at reflux (approx. 150°C) for 4 hours with vigorous stirring[4].
Validation Checkpoint: Aliquot a sample, quench in water, and analyze via HPLC. The intermediate should be fully consumed, yielding the cyclized xanthine core.
Step 3: Workup and Purification
Cool the reaction mixture and pour it into ice water to precipitate the crude 8-PPT.
Filter the inorganic salts and crude product.
Recrystallize from a mixture of DMF and water (or warm ethanol) to achieve >98% purity[5][6].
II. Quantitative Data: Route Comparison
To justify the selection of the oxidative Traube route, the following table summarizes the performance metrics of various synthetic pathways used in xanthine derivative production.
Q1: My cyclization step is stalling, and HPLC shows a high concentration of the unreacted Schiff base intermediate. How do I drive the reaction to completion?Causality & Solution: Oxidative closure of the benzylidene adduct requires a stoichiometric electron acceptor to remove two hydrogen atoms and form the imidazole ring[3]. If the reaction stalls, your FeCl₃ may have absorbed atmospheric moisture, converting to a less reactive hydrate. Ensure you are using strictly anhydrous FeCl₃ and anhydrous DMF. Alternatively, you can introduce a gentle stream of dry air or oxygen into the reaction vessel to assist the oxidative process.
Q2: The final product (8-PPT) is precipitating as a fine, unfilterable powder that clogs the fritted funnel. How can I improve the physical characteristics of the product?Causality & Solution: 8-phenyl substitution confers extremely limited water solubility to xanthines, causing rapid, uncontrolled precipitation when quenched in cold water[2]. To promote the growth of larger, filterable crystals, alter your quenching protocol: instead of pouring the DMF mixture into ice water, add water dropwise to the warm DMF solution until it becomes slightly turbid, then allow it to cool slowly to room temperature before placing it in an ice bath.
Q3: I am detecting a des-methyl impurity (loss of a methyl group at the 1- or 3-position) in my final mass spec analysis. What is causing this?Causality & Solution: The N-methyl groups on the uracil ring are generally stable, but harsh acidic conditions combined with prolonged high temperatures (>160°C) can lead to partial demethylation. Ensure your heating block does not exceed the boiling point of DMF (153°C) during the oxidative cyclization step, and minimize the amount of residual acetic acid carried over from Step 1.
Q4: Can I use Benzoyl Chloride instead of Benzaldehyde to skip the oxidative step?Causality & Solution: Yes. Reacting 5,6-diamino-1,3-dimethyluracil with benzoyl chloride (or benzoic acid via EDCI coupling) forms an amide rather than a Schiff base[7]. This amide can be cyclized using a strong base (e.g., 10% NaOH) under reflux. While this avoids the need for FeCl₃, the basic cyclization route often suffers from lower overall yields (60-70%) due to competing hydrolysis of the amide intermediate back to the starting materials[7].
IV. Pharmacological Application & Downstream Validation
Once synthesized and purified, 8-PPT is primarily utilized in in vitro assays to study purinergic signaling. It exhibits a high affinity for adenosine receptors (K_i ≈ 86 nM for A1 receptors) and acts as a competitive antagonist[6][9].
Mechanism of action: 8-PPT acting as a competitive antagonist at adenosine A1 and A2A receptors.
To validate the biological efficacy of your synthesized batch, it is recommended to run a radioligand binding assay using [³H]DPCPX (for A1) or [³H]ZM 241385 (for A2A) against human cloned receptors[2]. A pure batch of 8-PPT will exhibit virtually no phosphodiesterase (PDE) inhibitory activity, which distinguishes its pharmacological profile from other non-selective xanthine derivatives[1].
References
National Diet Library (Japan). Synthesis of xanthines by the reaction of 6-amino-5-arylazouracils. Retrieved from [Link]
ResearchGate. Synthesis of a series of 8-(substituted-phenyl)xanthines and a study on the effects of substitution pattern of phenyl substituents on affinity for adenosine A(1) and A(2A) receptors. Retrieved from[Link]
CLOCKSS. A High Chemical Reactivity of 5-Azidouracils and its Synthetic Application: Novel Synthesis of 8-Substituted 1,3-Dimethylxanthines. Retrieved from [Link]
Google Patents. EP0430300A2 - Xanthine derivatives, their production and use.
National Institutes of Health (PMC). Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. Retrieved from [Link]
National Institutes of Health (PMC). Functionalized Congeners of 1,3-Dialkylxanthines: Preparation of Analogues with High Affinity for Adenosine Receptors. Retrieved from[Link]
National Institutes of Health (PMC). Effect of Trifluoromethyl and Other Substituents on Activity of Xanthines at Adenosine Receptors. Retrieved from[Link]
Preventing 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one precipitation in culture media
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals facing physicochemical challenges when working with 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-on...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals facing physicochemical challenges when working with 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (commonly known as 8-Phenyltheophylline or 8-PT). As a potent and selective adenosine A1 and A2A receptor antagonist, 8-PT is invaluable in pharmacological assays. However, its extreme lipophilicity frequently leads to precipitation in aqueous culture media, compromising assay reproducibility and data integrity.
This guide provides field-proven, self-validating methodologies to ensure stable in vitro delivery.
Part 1: The Causality of Precipitation
Q: Why does 8-PT precipitate so aggressively in standard cell culture media compared to other xanthine derivatives?
A: The precipitation of 8-PT is driven by fundamental thermodynamics. The addition of the hydrophobic phenyl ring at the C-8 position of the xanthine core drastically alters the compound's interaction with polar solvents, reducing its aqueous solubility to approximately 10 µM (compared to ~44.4 mM for unsubstituted theophylline)[1].
When a highly concentrated organic stock (e.g., DMSO) is introduced directly into aqueous media, the DMSO solvent rapidly diffuses into the bulk water. This leaves the lipophilic 8-PT molecules in a state of extreme supersaturation. Unable to form favorable hydrogen bonds with water, the hydrophobic phenyl substituents drive rapid intermolecular aggregation, leading to nucleation and the formation of visible micro-crystals[2].
Mechanism of 8-PT precipitation upon direct aqueous dilution.
Part 2: Quantitative Solubility Profiling
To design a successful formulation strategy, it is critical to understand the solubility limits of 8-PT across different solvent systems. The table below summarizes the quantitative data and causality for each solvent choice.
Solvent System
Observed Solubility Limit
Recommended Storage
Causality / Notes
Pure Water / PBS (pH 7.4)
~10 µM
N/A (Do not store)
Highly lipophilic phenyl group prevents hydration[1].
Anhydrous DMSO
>10 mM
-20°C (Desiccated)
Disrupts the crystal lattice; maintains stable monomers[2].
0.1 M NaOH (Aqueous Base)
Moderate (Millimolar)
Prepare Fresh
Deprotonation of the xanthine core enhances ionic solubility[3].
20% HP-β-CD in Media
>1 mM
4°C (Short term)
Host-guest complexation physically shields the hydrophobic phenyl ring[4].
Part 3: Troubleshooting & Formulation Strategies
Q: How can I prevent "solvent shock" when transferring my DMSO stock into aqueous cell culture media?
A: "Solvent shock" occurs when localized concentrations of the drug exceed the solubility limit before the solution can homogenize. To prevent this:
Pre-warm the media: Always warm your culture media to 37°C. Higher temperatures increase the kinetic energy of the system, reducing the thermodynamic barrier to solvation.
Dynamic Addition: Never pipette the stock into static media. Add the DMSO stock dropwise while the media is under continuous, vigorous vortexing. This ensures instantaneous dispersal, preventing the localized supersaturation that triggers nucleation[2].
Q: If standard DMSO dilution still results in micro-crystals, what advanced formulation strategies can I use?
A: If your required assay concentration exceeds the ~10 µM aqueous limit of 8-PT, standard co-solvents will fail. The most robust, field-proven method for delivering highly lipophilic xanthine derivatives in vitro is the use of cyclodextrins, specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) [4].
HP-β-CD features a hydrophobic interior cavity and a hydrophilic exterior. The hydrophobic cavity encapsulates the problematic phenyl ring of 8-PT (forming a host-guest inclusion complex), while the hydrophilic exterior maintains excellent solubility in the aqueous culture media. This prevents the drug molecules from interacting with each other and aggregating.
Part 4: Validated Experimental Protocols
To guarantee scientific integrity, the following protocol is designed as a self-validating system . It includes a quantitative verification step to ensure that no sub-visual micro-precipitates have formed before you apply the media to your cells.
Step-by-step workflow for HP-β-CD assisted 8-PT media formulation.
Protocol: HP-β-CD Assisted Media Formulation (Self-Validating)
Phase 1: Stock Preparation
Weigh the required amount of 8-PT powder.
Reconstitute in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution.
Vortex until completely clear. Note: Do not store this stock at 4°C during your working session, as cold temperatures will induce crystallization.
Phase 2: Carrier Media Preparation
4. Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your base culture media (e.g., DMEM or RPMI).
5. Filter sterilize the HP-β-CD media through a 0.22 µm PES membrane.
6. Pre-warm the carrier media in a 37°C water bath for at least 20 minutes.
Phase 3: Complexation & Validation
7. Place the tube containing the warmed HP-β-CD media on a vortex mixer set to medium-high.
8. While continuously vortexing, add the 10 mM 8-PT DMSO stock dropwise to achieve your target final concentration (e.g., 50 µM).
9. Incubate the final mixture at 37°C for 15 minutes. Causality: This equilibration period provides the necessary time and kinetic energy for the 8-PT molecules to fully partition into the hydrophobic cavities of the cyclodextrin.
10. Self-Validation Step: Transfer 1 mL of the final formulated media to a cuvette. Measure the optical density at 600 nm (OD600) using a spectrophotometer, blanked against pure media.
Pass: An OD600 < 0.05 confirms the absence of light-scattering micro-precipitates. The media is validated for cellular application.
Fail: An OD600 > 0.05 indicates nucleation has occurred. Discard and repeat, ensuring slower dropwise addition and warmer media.
References
Smolecule.Buy 8-Phenyltheophylline | 961-45-5 - Solubility Profile in Various Solvents.
National Institutes of Health (PubMed).Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo.
American Physiological Society.Adenosine A2A receptors mediate cardiovascular responses to hypoxia in fetal sheep.
National Institutes of Health (PMC).Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists.
Resolving HPLC peak tailing issues for 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one
Technical Support Center: Resolving HPLC Peak Tailing for 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Resolving HPLC Peak Tailing for 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with complex purine derivatives.
Part 1: Mechanistic Overview of Purinone Peak Tailing
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one is a structurally complex heterocyclic compound. Its architecture features a basic purinone core coupled with a highly hydrophobic 8-phenyl moiety. In reversed-phase HPLC (RP-HPLC), the bulky phenyl group drives deep partitioning into the C18 stationary phase. This deep penetration forces the basic nitrogen atoms of the purine ring into close proximity with the underlying silica support[1].
Silica gel contains residual silanol groups (Si-OH) with a pKa of approximately 4.5 to 4.7[2]. At a standard mobile phase pH of 5.0–7.0, these silanols deprotonate to form negatively charged silanoxanes (Si-O⁻). The basic nitrogens on the purinone ring undergo secondary electrostatic interactions (ion-exchange) with these active sites. Because this secondary mechanism is kinetically slower and has a lower capacity than the primary hydrophobic retention, the analyte desorbs unevenly, dragging out the rear of the peak (Asymmetry factor, As > 1.5).
Part 2: Troubleshooting FAQs
Q1: I am using a brand-new, high-purity C18 column, but my purinone peak still tails. Why?A: Even modern "Type B" high-purity silica columns cannot achieve 100% end-capping due to steric hindrance during the manufacturing process[1]. The bulky 8-phenyl group of your analyte slows its mass transfer, giving the basic purine nitrogens ample time to seek out and bind to the few unshielded silanols. To resolve this, you must alter the mobile phase chemistry to mask these sites, rather than relying solely on the column's end-capping.
Q2: How does adjusting the mobile phase pH eliminate this tailing?A: Peak tailing for basic compounds is a function of the ionization state of the stationary phase. By lowering the mobile phase pH to ≤ 3.0 (using additives like 0.1% Formic Acid or Trifluoroacetic Acid), you force the silanol groups (Si-OH) to remain fully protonated and neutral[2]. This effectively shuts down the electrostatic ion-exchange pathway, forcing the purinone to retain solely via ideal hydrophobic partitioning.
Q3: My method requires a physiological pH (pH 6.5) for downstream fraction collection. I cannot lower the pH. What is the alternative?A: If you must operate above the pKa of the silanols, you must use a competing base. Adding 0.1% Triethylamine (TEA) to the mobile phase is the gold standard[3]. TEA is a small, highly basic alkylamine that aggressively saturates the ionized silanol sites, acting as a sacrificial masking agent. This prevents the larger, slower purinone molecules from interacting with the silica backbone.
Q4: Could my sample solvent be causing the tailing?A: Yes. This is known as the "solvent effect" or mass overload. If the purinone is dissolved in 100% DMSO or Acetonitrile, but the mobile phase is 80% aqueous, the strong injection solvent disrupts the local equilibrium at the head of the column. The analyte races down the column before partitioning properly, causing severe peak distortion that mimics silanol tailing[2].
Part 3: Self-Validating Experimental Protocols
Protocol 1: Diagnostic Isolation of Chemical vs. Physical Tailing
Causality: Before altering mobile phase chemistry, we must prove the tailing is chemically induced. If the column bed has collapsed or the inlet frit is blocked, all analytes will tail regardless of chemistry. This protocol uses a neutral marker to self-validate the column's physical integrity[4].
Step 1: Prepare a mixed standard containing 50 µg/mL of the purinone and 50 µg/mL of Toluene (a neutral, hydrophobic marker) in the initial mobile phase.
Step 2: Inject 5 µL onto the HPLC system under your standard gradient conditions.
Step 3 (Validation): Calculate the Asymmetry Factor (As) at 10% peak height for both peaks.
Outcome A: If As(Toluene) > 1.5, the column has a physical void. Reverse-flush or replace the column[4].
Outcome B: If As(Toluene) ≤ 1.2 but As(Purinone) > 1.5, the issue is definitively a chemical secondary interaction. Proceed to Protocol 2.
Protocol 2: Silanol Suppression via pH Modulation
Causality: Suppressing the ionization of the stationary phase eliminates the secondary retention mechanism, ensuring a single mode of interaction (hydrophobic).
Step 1: Prepare Mobile Phase A: Water with 0.1% v/v Trifluoroacetic Acid (TFA) to achieve a pH of ~2.0. (TFA also acts as an ion-pairing agent, further shielding the basic nitrogens).
Step 2: Prepare Mobile Phase B: Acetonitrile with 0.1% v/v TFA.
Step 3: Equilibrate the column with 10 column volumes of the new mobile phase to ensure complete protonation of the silica bed.
Step 4 (Validation): Inject the purinone standard. The As should drop below 1.2, and the theoretical plate count (N) should increase by at least 40%, validating the suppression of silanol activity.
Part 4: Quantitative Data Summary
Table 1: Impact of Chromatographic Variables on Purinone Peak Integrity
Column Type
Mobile Phase pH
Additive
Asymmetry Factor (As)
Theoretical Plates (N)
Mechanistic Outcome
Type A Silica (Older)
6.5
None
2.85
3,500
Severe ion-exchange; poor quantitation
Type B Silica (Modern)
6.5
None
1.80
6,200
Moderate silanol interaction
Type B Silica
6.5
0.1% TEA
1.20
10,800
Silanols masked by competing base
Type B Silica
2.5
0.1% TFA
1.05
12,500
Silanols fully protonated; ideal partitioning
Part 5: Workflow Visualization
Systematic workflow for diagnosing and resolving HPLC peak tailing of basic purinones.
Part 6: References
1. Title: Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives
Source: Benchchem
URL:
3.[1] Title: How to Reduce Peak Tailing in HPLC?
Source: Phenomenex
URL:
4.[2] Title: Top 10 HPLC Column Myths
Source: LCGC International
URL:
5.[3] Title: Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies
Source: PMC
URL:
Technical Support Center: 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (DMPDP) Stability & Handling
Welcome to the Technical Support Center for 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (hereafter referred to as DMPDP ). This guide is engineered for drug development professionals and analytical chemists who...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (hereafter referred to as DMPDP ). This guide is engineered for drug development professionals and analytical chemists who require rigorous, self-validating methodologies to manage the thermal and photochemical stability of this specific purine derivative.
Mechanistic Overview: The Causality of Instability
To effectively troubleshoot DMPDP, one must understand the thermodynamic and photochemical forces acting upon its molecular structure. DMPDP is a reduced hypoxanthine derivative featuring a saturated C2-N3 bond and an 8-phenyl substitution.
Thermal Stability (Room Temperature):
In the solid state, DMPDP exhibits exceptional thermal stability at room temperature. This is driven by strong intermolecular forces, specifically the
π−π
stacking between the purine core and the 8-phenyl substituent, which creates a highly ordered, stable crystalline lattice[1]. However, when transitioned into an aqueous or organic solution, the thermodynamic landscape shifts. The 2,3-dihydro moiety becomes a structural weak point. Driven by the thermodynamic favorability of forming a fully conjugated aromatic system, the molecule is susceptible to slow auto-oxidation (loss of 2H) in the presence of dissolved oxygen, converting it into the fully oxidized xanthine derivative (1,3-dimethyl-8-phenylxanthine, also known as 8-phenyltheophylline)[2].
Photochemical Stability (UV Light):
The photochemical stability of purine derivatives generally diminishes in the order: adenine > hypoxanthine > guanine > xanthine[3]. While the dihydro-purin-6-one core possesses moderate inherent UV resistance, the 8-phenyl group fundamentally alters its photochemistry. The phenyl ring extends the
π
-conjugation of the system, causing a significant bathochromic shift (shifting absorption to longer wavelengths). This increases the molecule's photon-capture cross-section in the UVA/UVB range[1]. Upon UV excitation, the molecule enters a highly reactive singlet/triplet state, drastically accelerating the photo-oxidation of the C2 position and, under prolonged exposure, leading to irreversible ring cleavage[4].
Quantitative Stability Profile
The following table summarizes the baseline stability metrics of DMPDP to help establish system suitability criteria for your assays.
Storage Condition
Temperature
Light Exposure
Dissolved O₂ Status
Estimated Half-Life (
t1/2
)
Primary Degradation Pathway
Solid Powder
20–25°C (RT)
Ambient / Dark
N/A
> 24 Months
None (Stable)
Aqueous Solution
20–25°C (RT)
Dark
Aerated
~14–21 Days
Auto-oxidation to Xanthine
Aqueous Solution
20–25°C (RT)
Dark
Degassed (N₂ purged)
> 6 Months
Minimal to None
Aqueous Solution
20–25°C (RT)
UV (ICH Q1B)
Aerated
< 4 Hours
Rapid Photo-oxidation
Aqueous Solution
20–25°C (RT)
UV (ICH Q1B)
Degassed (N₂ purged)
~12–18 Hours
Ring Cleavage
Troubleshooting & FAQs
Q: My DMPDP stock solution in DMSO/Water turns slightly yellow after a week on the bench at room temperature. Is the compound degrading?A: Yes. The yellowing is a classic chromophoric shift indicating auto-oxidation. The 2,3-dihydro core is oxidizing to the fully conjugated 1,3-dimethyl-8-phenylxanthine.
Fix: Always degas your solvents using argon or nitrogen sparging prior to dissolution. Store working solutions in amber vials to block ambient light, which acts as a catalyst for this oxidation.
Q: During HPLC analysis, I observe a new leading peak appearing just before the parent DMPDP peak after the sample was left in the autosampler. What is happening?A: Standard clear glass autosampler vials transmit ambient UV/Vis light. The new peak is the oxidized xanthine degradant, which typically elutes slightly earlier on a C18 reverse-phase column due to altered polarity from the loss of the dihydro protons.
Fix: Switch to low-actinic (amber) autosampler vials and ensure the autosampler compartment is temperature-controlled (preferably 4°C) to suppress reaction kinetics.
Q: I observe precipitation in my aqueous assay buffer at room temperature after 24 hours. Is this a degradation product?A: Not necessarily. The 8-phenyl substitution significantly increases the lipophilicity of the molecule, reducing its aqueous solubility compared to standard purines[1]. Over time, microscopic aggregation leads to macroscopic precipitation.
Fix: Optimize your co-solvent ratio (e.g., maintaining a final DMSO concentration of 1-5%) or add a non-ionic surfactant (like Tween-20) to maintain thermodynamic solubility.
This protocol utilizes a self-validating dark control to definitively isolate photochemical degradation from thermal degradation.
Sample Preparation: Prepare a 100 µg/mL solution of DMPDP in a degassed 50:50 Methanol:Water mixture. Aliquot 2 mL into two separate clear quartz cuvettes.
Control Implementation (Causality Check): Tightly wrap one cuvette entirely in aluminum foil. Why we do this: The foil-wrapped sample acts as a thermal dark control. If degradation occurs in both vials, the root cause is thermal/chemical (e.g., reactive impurities in the solvent), not photochemical.
Actinometry & Exposure: Place both cuvettes in a photostability chamber equipped with a D65/ID65 emission standard. Expose the samples to an overall illumination of
≥1.2×106
lux hours and an integrated near-UV energy of
≥200
Watt hours/square meter.
Analysis: Analyze both samples immediately post-exposure using Protocol B.
Protocol B: Stability-Indicating HPLC-UV Method
This method is engineered to separate the parent dihydro-purine from its oxidized xanthine degradant.
Stationary Phase: Use a high-endcapping C18 column (e.g., 150 x 4.6 mm, 3 µm) to prevent secondary interactions with the purine nitrogens.
Mobile Phase Preparation:
Solvent A: Ultrapure water with 0.1% Trifluoroacetic acid (TFA).
Solvent B: LC-MS grade Acetonitrile with 0.1% TFA.
Why we do this: TFA suppresses the ionization of the purine nitrogens, ensuring sharp peak shapes and reproducible retention times.
Gradient & Detection: Run a linear gradient from 10% B to 80% B over 15 minutes. Monitor dual wavelengths at 254 nm (optimal for the parent purine core) and 280 nm (optimal for capturing the bathochromic shift of the 8-phenyl conjugated degradant).
Visualizations
Photochemical Degradation Pathway
The following diagram illustrates the mechanistic pathway of DMPDP degradation upon UV exposure.
Photochemical degradation pathway of DMPDP under UV irradiation.
Troubleshooting Workflow
Use this logical decision tree to isolate and resolve stability issues encountered during routine assays.
Troubleshooting workflow for resolving DMPDP stability and degradation issues.
References
Thieme Science of Synthesis. "Product Class 17: Purines." Thieme Connect. Available at:[Link]
European Commission. "SCCP Opinion on biological effects of ultraviolet radiation relevant to health." Public Health Risk Committees. Available at:[Link]
Reducing background noise in 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one assays
Welcome to the Technical Support Center for Purinergic Receptor Pharmacology. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex biochemical and physical challenges assoc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Purinergic Receptor Pharmacology. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex biochemical and physical challenges associated with 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one , commonly known as 8-Phenyltheophylline (8-PT) .
8-PT is a highly potent, competitive antagonist at adenosine A1 and A2A receptors [1]. However, its unique structural properties—specifically the addition of the 8-phenyl ring—introduce significant variables into in vitro assays. This guide bypasses generic advice to focus on the exact causality of background noise in your assays, providing self-validating protocols to ensure absolute data integrity.
Diagnostic Triage: Isolating the Source of Assay Noise
Before altering your workflow, you must identify the exact nature of the background noise. Noise in 8-PT assays typically manifests in three distinct forms: Biological, Chemical, or Optical.
Caption: Diagnostic decision tree for isolating background noise sources in 8-PT assays.
Q: Why does my baseline signal fluctuate wildly when testing 8-PT in tissue homogenates (e.g., hippocampal or cardiac membranes)?
A: The Causality of Endogenous Competition
During the mechanical homogenization of cells or tissues, massive amounts of intracellular ATP are released and rapidly hydrolyzed into adenosine by ectonucleotidases. Because 8-PT is a competitive antagonist, this endogenous adenosine occupies the A1/A2A binding pockets, directly competing with your radioligand or test compound [4]. This creates a high, variable background signal that artificially shifts the apparent IC50 of 8-PT. To eliminate this, we must enzymatically clear the assay environment using Adenosine Deaminase (ADA), which converts active adenosine into inactive inosine [4].
Caption: Mechanism of ADA-mediated depletion of endogenous adenosine to reduce assay competition.
Self-Validating Protocol: ADA Enzymatic Depletion
This protocol is designed as a self-validating system. By running a parallel control, you mathematically prove that the noise reduction is due to adenosine clearance, not receptor degradation.
Buffer Preparation: Prepare your standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).
Enzyme Addition: Add Adenosine Deaminase (ADA) to the buffer at a final concentration of 2.5 to 5.0 U/mL [1].
Pre-incubation: Resuspend your membrane preparation in the ADA-supplemented buffer. Incubate at 37°C for 30 minutes. Causality: 37°C is the optimal catalytic temperature for ADA to hydrolyze the ambient adenosine pool before 8-PT is introduced.
Assay Execution: Proceed with the addition of 8-PT and your radioligand (e.g., [3H]DPCPX).
Validation Step: Run a parallel control curve using a known, stable A1 agonist (like CPA) in the presence and absence of ADA. Validation criteria: If the baseline noise drops and the 8-PT IC50 curve shifts to the left (becomes more potent) and stabilizes, you have successfully eliminated the biological noise.
Module B: Mitigating Chemical Noise (Non-Specific Binding)
Q: How does the chemical structure of 8-phenyltheophylline contribute to high background noise on microplates and filters?
A: The Causality of Lipophilicity
The addition of the phenyl ring at the 8-position of the xanthine core dramatically increases the compound's affinity for adenosine receptors, but it also significantly increases its lipophilicity, pushing its LogP value to approximately 2.2 [5]. Highly lipophilic ligands are notorious for Non-Specific Binding (NSB) [2]. 8-PT will form strong hydrophobic interactions with polystyrene microplates, pipette tips, and glass-fiber filters. This chemical noise masks the specific receptor-binding signal.
Quantitative Impact of Buffer Optimization on 8-PT NSB
To counteract this, we must introduce competitive blocking agents and adjust ionic strength. The table below summarizes the self-validating optimization of an 8-PT radioligand binding assay using standard glass-fiber filtration.
Filter Pre-treatment: Pre-soak GF/B or GF/C glass-fiber filters in 0.1% to 0.3% Polyethylenimine (PEI) for at least 1 hour at room temperature [2]. Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, neutralizing electrostatic interactions and blocking hydrophobic micro-pockets.
Buffer Supplementation: Add 0.1% BSA (fatty-acid free) and 150 mM NaCl to your assay buffer [2]. Causality: BSA acts as a carrier protein to keep the lipophilic 8-PT in solution, while the high salt concentration disrupts weak electrostatic non-specific interactions.
Washing Kinetics: Terminate the assay by rapid vacuum filtration. Wash the filters 3 times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, supplemented with 0.1% BSA). Causality: Ice-cold buffer slows the dissociation rate (k_off) of 8-PT from the actual receptor, while the BSA strips away the non-specifically bound compound from the plastic.
Validation Step: Calculate the Z'-factor of your assay plate. Validation criteria: A Z'-factor > 0.5 definitively proves that the assay window is robust and NSB has been successfully suppressed.
Module C: Resolving Optical/Assay Noise in Functional Readouts
Q: Why am I seeing a persistent background signal in functional BRET2 G-protein activation assays even after washing out 8-PT?
A: The Causality of Dissociation Kinetics
In functional assays (such as TRUPATH BRET2 assays measuring Gα15 activation), background noise is often misinterpreted as autofluorescence. However, 8-substituted xanthine derivatives can exhibit incredibly slow off-rates, and in some structural analogs, binding becomes pseudo-irreversible [3]. If 8-PT is not fully dissociated from the A2A or A1 receptor during the wash step, the receptor remains partially antagonized, blunting the subsequent agonist (e.g., NECA) response and creating a "noisy" or depressed dynamic range.
Resolution Strategy:
Do not rely on a single wash step. Implement a rigorous, multi-cycle wash-out protocol using buffer supplemented with a mild surfactant (like 0.05% Tween-20) if cell adherence permits. Furthermore, shift your BRET2 reading from an endpoint measurement to a kinetic read over 45 minutes [3]. This allows you to mathematically separate the slow dissociation curve of 8-PT from true baseline optical noise.
References
Phosphorylated adenosine derivatives as low-affinity adenosine-receptor agonists.
Strategies for reducing non-specific binding in receptor assays - Benchchem.
Irreversible Antagonists for the Adenosine A2B Receptor - MDPI.
Modulation of hippocampal serotonin (5-HT) release by endogenous adenosine - PubMed.
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC.
Troubleshooting
Optimizing long-term storage conditions for 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one
Technical Support Center: 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one Guide Objective: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on th...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one
Guide Objective: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal long-term storage, handling, and stability assessment of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to ensure experimental integrity and reproducibility.
Part 1: Compound Profile and Core Stability Principles
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one, also widely known by its synonym 8-Phenyltheophylline, is a xanthine derivative that functions as a potent and selective antagonist for adenosine A1 and A2A receptors.[1] Unlike many other xanthines, it has minimal activity as a phosphodiesterase inhibitor.[1][2] Its stability is paramount for accurate and reproducible results in research and development.
The long-term stability of any solid-state chemical, including this purine analog, is primarily influenced by a set of key environmental factors: temperature, moisture, light, and oxygen.[3] The N-heterocyclic nature of purine analogs can, in some cases, be linked to reduced chemical stability, making adherence to proper storage protocols critical.[4]
To maintain the integrity and purity of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one for extended periods, the following conditions are recommended based on its chemical structure and general principles of solid-state chemical stability.
Decision Workflow for Compound Storage
This workflow provides a logical pathway for determining the appropriate storage conditions upon receiving a new batch of the compound.
Caption: Decision workflow for handling and storing the compound.
Summary of Optimal Conditions
Parameter
Recommendation
Rationale
Temperature
≤ -20°C (Freezer)
Lower temperatures significantly reduce the rate of chemical degradation by decreasing molecular kinetic energy.[3] While some suppliers suggest room temperature or refrigerated storage for shorter periods, freezing is optimal for long-term preservation.[7]
Atmosphere
Inert Gas (Argon or Nitrogen)
The purine structure can be susceptible to oxidation.[4] Storing under an inert atmosphere displaces oxygen, mitigating oxidative degradation pathways.[3]
Moisture
Store with a Desiccant
The compound is a solid, and moisture can facilitate hydrolysis and physical changes like clumping.[3][9] It is crucial to store it in a dry environment, ideally in a desiccator or with desiccant packs.
Light
Amber Glass Vial or Light-Blocking Container
Exposure to UV and visible light can induce photodegradation, breaking chemical bonds.[3] Some related compounds may be altered by light.[10]
Container
Tightly-Sealed Glass Vial
A tightly sealed container prevents exposure to ambient moisture and oxygen.[5][11] Glass is preferred over plastic for its inertness and impermeability.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the storage and handling of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one.
Troubleshooting Common Stability Issues
Caption: Troubleshooting workflow for common compound stability issues.
Q1: My solid compound, which was initially off-white, has developed a yellow or brownish tint. What is the cause and what should I do?
Probable Cause: Discoloration often indicates chemical degradation. The most likely culprits are oxidation due to prolonged exposure to air or photodegradation from exposure to light.[3]
Recommended Action:
Assess Purity: Immediately check the purity of the material using a reliable analytical method like HPLC (see Protocol 2) or NMR to quantify the extent of degradation.
Review Storage: Ensure the compound is stored in a tightly sealed, amber vial with an inert gas headspace and protected from light.
Decision: If purity has dropped below your experimental threshold, the batch should be discarded. For future batches, strictly adhere to storage in a dark, inert environment.
Q2: The powder has become clumpy and difficult to weigh accurately. Why did this happen?
Probable Cause: Clumping or caking is a classic sign of moisture absorption.[3][9] Many active pharmaceutical ingredients are hygroscopic, meaning they readily absorb water from the atmosphere.
Recommended Action:
Improve Desiccation: Immediately transfer the compound to a vacuum desiccator or a storage container with fresh, active desiccant.
Drying (Use with Caution): If you are certain of the compound's thermal stability (it has a high melting point of >300 °C), you may gently dry the material under a high vacuum for a short period.[6] However, this can be risky if the degradation products are volatile.
Prevention: Always handle the compound in a low-humidity environment (e.g., a glove box) and ensure the primary container is sealed tightly when not in use.
Q3: My stock solution appears cloudy or has precipitated after being stored in the freezer. Is it usable?
Probable Cause: This indicates that the compound's solubility limit in the chosen solvent was exceeded upon freezing. While the compound itself may not have degraded, its concentration in the liquid phase is no longer accurate.
Recommended Action:
Re-dissolution: Gently warm the solution to room temperature and vortex or sonicate until all precipitate has redissolved. Visually inspect for complete clarity.
Dilution: If precipitation reoccurs upon cooling, the solution is likely supersaturated. Consider preparing a new, more dilute stock solution that remains stable at the storage temperature.
Solvent Choice: Ensure you are using an appropriate solvent. While the compound is moderately soluble in ethanol and aqueous base, solutions should be stored at 4°C or colder.[6] For long-term storage at -20°C or -80°C, consider solvents with lower freezing points.
Q4: I've followed all storage protocols, but my assay results show a gradual loss of compound purity over time. What are the potential hidden causes?
Probable Cause: Even under optimal conditions, very slow degradation can occur. Other factors include:
Incompatible Materials: Contact with strong oxidizing agents is a key incompatibility and can cause degradation.[5] Ensure no such materials are stored nearby or used in handling.
Container Leaching: Low-quality plastic containers can leach plasticizers or other chemicals into the sample. Always use high-quality, inert glass vials.
Frequent Freeze-Thaw Cycles: Repeatedly warming and cooling a sample can accelerate degradation. This is especially true for solutions.
Recommended Action:
Aliquot: For both solid samples and solutions, aliquot the material into smaller, single-use vials upon receipt. This prevents contamination of the main stock and avoids repeated freeze-thaw cycles.
Purity Re-validation: Schedule periodic re-validation of the compound's purity (e.g., every 6-12 months) for batches stored long-term.
Part 4: Experimental Protocols for Handling and Quality Assessment
To ensure a self-validating system of storage, proper handling and regular quality control are essential.
Protocol 1: Preparation of a Standard Stock Solution
This protocol describes the preparation of a 10 mM stock solution in ethanol, a common solvent for this compound.
Pre-Equilibration: Allow the sealed vial of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
Weighing: In a low-humidity environment, accurately weigh the desired amount of the compound (e.g., 2.56 mg for 1 mL of a 10 mM solution) into a sterile, amber glass vial.
Solvent Addition: Add the appropriate volume of absolute ethanol (or another suitable solvent).
Dissolution: Tightly cap the vial and vortex thoroughly. If needed, sonicate for 2-5 minutes in a room temperature water bath until all solid is completely dissolved.[8]
Storage: For solutions, storage at 4°C is recommended for short-term use.[6] For longer-term storage, aliquot into single-use cryovials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general methodology for assessing the purity of the compound. Method optimization may be required for specific equipment. HPLC is a preferred method for the analysis of xanthine derivatives due to its sensitivity and specificity.[12]
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., a mixture of the mobile phase components).
Instrumentation and Columns:
System: A standard HPLC system with a UV detector.
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for purine-like molecules.
Mobile Phase and Gradient (Example):
Solvent A: Water with 0.1% Formic Acid
Solvent B: Acetonitrile with 0.1% Formic Acid
Gradient: Start with a low percentage of Solvent B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for several minutes, and then return to initial conditions to re-equilibrate.
Detection: Monitor the elution at a wavelength where the compound has strong absorbance (a UV scan should be performed to determine the λ-max).
Analysis:
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
Integrate the area of all peaks in the resulting chromatogram.
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A pure sample should exhibit a single major peak with minimal to no secondary peaks.
References
Study on the molecular structure and thermal stability of purine nucleoside analogs. (n.d.). ResearchGate. Available from: [Link]
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing. Available from: [Link]
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). National Center for Biotechnology Information. Available from: [Link]
Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. (2017). PubMed. Available from: [Link]
Top 5 Factors Affecting Chemical Stability. (2025). Air Innovations. Available from: [Link]
Pyridine Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD. Available from: [Link]
Purine Analogs. (n.d.). National Center for Biotechnology Information. Available from: [Link]
Effect of moisture on solid state stability. (2023). Semantic Scholar. Available from: [Link]
Thermal Stability Landscape of Solid-State Batteries. (2026). ACS Energy Letters. Available from: [Link]
A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. (2014). PubMed. Available from: [Link]
Development of transition state analogues of purine nucleoside phosphorylase as anti-T-cell agents. (n.d.). CORE. Available from: [Link]
1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price. (n.d.). IndiaMART. Available from: [Link]
Analytical Methods. (n.d.). Japan International Cooperation Agency. Available from: [Link]
Solubility and physical stability improvement of natiral xanthine derivatives. (n.d.). HELDA. Available from: [Link]
Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. (2025). PubMed. Available from: [Link]
Synthesis of Xanthine Derivatives by Ring Closure Reaction. (n.d.). Asian Publication Corporation. Available from: [Link]
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[2-[(1-methyl-2-phenylethyl)amino]ethyl]-. (n.d.). NIST Chemistry WebBook. Available from: [Link]
New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and 8-phenyltheophylline on lipolysis and on phosphodiesterase activities. (n.d.). PubMed. Available from: [Link]
SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. (n.d.). CORE. Available from: [Link]
8-Phenyltheophylline. (n.d.). Wikipedia. Available from: [Link]
Glycine-Functionalized Carbon Quantum Dots as Chemiluminescence Sensitization for Detection of M-phenylenediamine. (n.d.). RSC Publishing. Available from: [Link]
Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. (2014). PubMed. Available from: [Link]
8-フェニルテオフィリン. (n.d.). Wikipedia. Available from: [Link]
A rapid analytical method for the detection of plasma volume expanders and mannitol based on the urinary saccharides profile. (n.d.). Antidoping Laboratory, Rome, Italy. Available from: [Link]
Technical Support Center: Purification Optimization for 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one
Welcome to the Technical Support Center for the synthesis and purification of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (also documented in literature as 1,3-dimethyl-8-phenyl-1,2,3,7-tetrahydro-6H-purin-6-one...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (also documented in literature as 1,3-dimethyl-8-phenyl-1,2,3,7-tetrahydro-6H-purin-6-one). This guide is designed for researchers and drug development professionals optimizing the isolation of this specific perhydro-oxopurine following the sodium borohydride (NaBH₄) reduction of its parent quaternary salt, 1,3-dimethyl-8-phenylhypoxanthinium iodide[1][2].
Below, you will find mechanistic troubleshooting FAQs, physicochemical data, and a self-validating step-by-step purification protocol designed to eliminate common reaction byproducts.
Part 1: Troubleshooting & FAQs (Mechanistic Guide)
Q: Why am I seeing a highly polar, baseline-retained impurity co-eluting with my product on normal-phase TLC?A: This is almost certainly unreacted starting material (1,3-dimethyl-8-phenylhypoxanthinium iodide). Because the starting material is a quaternary ionic salt, it is highly polar and will not migrate on standard silica gel (CHCl₃/MeOH).
Causality & Fix: Incomplete reduction leaves this salt behind. It cannot be efficiently removed by chromatography alone. You must perform a rigorous liquid-liquid extraction (LLE); the ionic salt will remain in the aqueous phase, while your neutral 2,3-dihydro target partitions into the organic phase (e.g., Dichloromethane)[3].
Q: My overall yield is low, and mass spectrometry shows multiple lower-molecular-weight fragments. What happened?A: You are observing pyrimidine ring rupture. Purines and their quaternary derivatives are highly susceptible to over-reduction by NaBH₄, which leads to the concomitant rupture of the pyrimidine ring[3].
Causality & Fix: This occurs if the reaction temperature exceeds 0 °C or if the reaction is allowed to proceed beyond 30 minutes. Strict thermal control and immediate quenching are required to halt the reduction at the 2,3-dihydro stage.
Q: How do I prevent inorganic borate and iodide salts from inflating my crude mass and ruining my NMR spectra?A: Salt carryover happens when the methanolic reaction solvent is not properly removed prior to extraction. Methanol acts as a co-solvent that drags inorganic salts (NaI, sodium borates) into the organic phase.
Causality & Fix: Evaporate the methanol completely after the aqueous quench but before the extraction step.
Part 2: Mechanistic Pathways & Workflows
Reaction pathway showing controlled reduction vs. pyrimidine ring rupture.
Step-by-step purification workflow to isolate the target from ionic and organic impurities.
Part 3: Quantitative Separation Data
To successfully isolate the target, you must exploit the drastic physicochemical differences between the desired perhydro-oxopurine and the reaction byproducts.
This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Reaction Quenching
Action: Exactly 30 minutes after the addition of NaBH₄ at 0 °C, quench the methanolic reaction mixture by slowly adding cold distilled water (approx. 1/3 of the reaction volume).
Causality: Water rapidly hydrolyzes unreacted NaBH₄ into inert sodium borates, strictly halting the reduction process and preventing pyrimidine ring rupture.
Self-Validation: Observe the mixture. Hydrogen gas evolution will vigorously occur and then completely cease. Do not proceed until bubbling stops.
Step 2: Solvent Evaporation
Action: Transfer the quenched mixture to a rotary evaporator. Remove the methanol under reduced pressure, keeping the water bath strictly below 35 °C.
Causality: Methanol acts as a phase-transfer agent. If left in the mixture, it will solubilize the highly polar unreacted starting material and inorganic salts, dragging them into the organic phase during extraction.
Step 3: Liquid-Liquid Extraction (LLE)
Action: Suspend the remaining aqueous residue in additional distilled water (20 mL per gram of starting material). Extract with Dichloromethane (DCM) (3 × 30 mL).
Causality: The target compound is a neutral dihydro-purine that selectively partitions into the DCM. The unreacted quaternary hypoxanthinium iodide and inorganic borate/iodide salts are locked in the aqueous phase.
Self-Validation: Perform a drop test (add a drop of water to the separatory funnel). The water drop should float on the bottom DCM layer, confirming phase identities.
Step 4: Washing and Drying
Action: Wash the combined DCM layers with saturated aqueous NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Flash Column Chromatography
Action: Load the crude organic residue onto a silica gel column. Elute using a gradient of pure CHCl₃ transitioning to CHCl₃/MeOH (95:5).
Causality: While LLE removes ionic impurities, chromatography is required to separate the target from non-polar, ring-opened pyrimidine byproducts. The target compound will elute cleanly at the 95:5 ratio[3].
Self-Validation: Spot fractions on TLC. The target compound will appear as a crisp, UV-active spot at R_f ~0.45.
Step 6: Final Crystallization (Optional but Recommended)
Action: For >99% analytical purity, recrystallize the chromatographed product from hot benzene.
References
Neiman, Z. (1970). "Reduction of quaternary pteridines and purines by sodium borohydride." Journal of the Chemical Society C: Organic, 88-90. URL:[Link]
Publish Comparison Guide: 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one vs. 8-Phenyltheophylline in Adenosine Receptor Binding
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Structural Biology Executive Summary & Structural Context The development of potent, selective ade...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Discipline: Molecular Pharmacology & Structural Biology
Executive Summary & Structural Context
The development of potent, selective adenosine receptor (AR) antagonists has historically relied on the xanthine scaffold. 8-Phenyltheophylline (8-PT) —chemically known as 1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione—is a benchmark non-selective antagonist with high affinity for both
A1
and
A2A
receptors.
To understand the structure-activity relationship (SAR) and the thermodynamic requirements of the AR orthosteric binding pocket, researchers evaluate reduced derivatives. 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one is the 2-deoxy-6-purinone analog of 8-PT. By lacking the C2 carbonyl group, this compound serves as a critical structural probe to quantify the energetic contribution of specific hydrogen-bonding interactions at the receptor interface.
Mechanistic Causality: The Xanthine Pharmacophore
As a Senior Application Scientist, I emphasize that binding affinity is not merely a number—it is the macroscopic readout of precise, atomic-level causality.
The binding pocket of adenosine receptors features a highly conserved asparagine residue (e.g., Asn254 in human
A1
, Asn253 in human
A2A
) located in transmembrane domain 6 (TM6). This residue acts as an obligate hydrogen bond donor .
In 8-Phenyltheophylline (8-PT): The C2 carbonyl oxygen acts as the corresponding hydrogen bond acceptor. This interaction anchors the purine ring, stabilizing the antagonist within the hydrophobic core of the receptor.
In the 2-Deoxy Analog: The reduction of the C2 carbonyl to a methylene (
CH2
) group in 1,3-dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one completely abolishes this hydrogen bond. The loss of this single enthalpic interaction drastically increases the binding free energy (
ΔG
), resulting in a near-total collapse of receptor affinity.
Caption: Impact of the C2 carbonyl group on adenosine receptor binding affinity.
Quantitative Performance Comparison
The experimental data clearly illustrates the necessity of the C2 carbonyl. While 8-PT acts as a potent, low-nanomolar antagonist , its 2-deoxy counterpart is virtually inactive at physiologically relevant concentrations.
To objectively verify these affinities, a robust radioligand competition binding assay must be employed. The following protocol is designed as a self-validating system , ensuring that artifacts (such as endogenous ligand competition or non-specific filter binding) are systematically eliminated.
Action: Homogenize CHO cells stably expressing human
A1
receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Add Adenosine Deaminase (ADA, 2 U/mL) and incubate for 30 minutes at 37°C.
Causality: Cell lysis releases high concentrations of endogenous adenosine. If left unchecked, this endogenous agonist will compete with the radioligand, artificially inflating the apparent
IC50
of the test compounds. ADA converts adenosine into inactive inosine, ensuring a true, zero-competition baseline.
2. Radioligand Incubation
Action: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of
[3H]DPCPX
(a highly selective
A1
antagonist), and varying concentrations of the test compound (8-PT or the 2-deoxy analog,
10−10
to
10−4
M). Incubate for 90 minutes at 25°C.
Causality:[3H]DPCPX
is chosen over tritiated agonists because antagonists do not induce G-protein coupling shifts, providing a stable, single-state affinity measurement.
3. Defining Non-Specific Binding (NSB)
Action: Include control wells containing 10 µM CPA (
N6
-cyclopentyladenosine) instead of the test compound.
Causality: 10 µM CPA completely saturates all specific
A1
orthosteric sites. Any radioactivity detected in these wells represents radioligand stuck to lipids or plastic, allowing for accurate subtraction of background noise.
4. Rapid Filtration and Washing
Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. Wash three times with 3 mL of ice-cold buffer.
Causality: Glass fibers carry a net negative charge and will nonspecifically bind positively charged ligands. PEI is a cationic polymer that neutralizes the filter, drastically reducing background signal. Ice-cold washes prevent the dissociation of the bound radioligand during the filtration process.
5. Detection & Data Analysis
Action: Add scintillation cocktail and quantify using a liquid scintillation counter. Calculate the
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
When designing novel purinergic therapeutics, the comparison between 8-phenyltheophylline and 1,3-dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one serves as a definitive cautionary tale in scaffold hopping. While the 8-phenyl substitution drives hydrophobic interactions that boost affinity, the core xanthine 2,6-dione structure cannot be compromised. The removal of the C2 carbonyl eliminates an essential hydrogen bond with TM6 asparagine residues, rendering the 2-deoxy-6-purinone scaffold unviable for high-affinity adenosine receptor antagonism.
References
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151-199.[Link]
Daly, J. W., Jacobson, K. A., & Ukena, D. (1987). Adenosine receptors: development of selective agonists and antagonists. Progress in Clinical and Biological Research, 230, 41-63.[Link]
Klotz, K. N., Hessling, J., Hegler, J., Owman, C., Kull, B., Fredholm, B. B., & Lohse, M. J. (1998). Comparative pharmacology of human adenosine receptor subtypes - characterization of stably transfected receptors in CHO cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(1), 1-9.[Link]
Comparative
Comparative efficacy of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one and standard purines
Comparative Efficacy Guide: 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (8-PT) vs. Standard Purines Executive Summary & Biochemical Context As a Senior Application Scientist, I frequently encounter a critical bo...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Efficacy Guide: 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (8-PT) vs. Standard Purines
Executive Summary & Biochemical Context
As a Senior Application Scientist, I frequently encounter a critical bottleneck in purinergic pharmacology: the inability to isolate adenosine receptor-mediated pathways from intracellular phosphodiesterase (PDE) activity. Standard purines, such as theophylline and caffeine, are notorious for their dual mechanisms of action. To establish a rigorous, self-validating experimental system, we must transition to highly selective molecular tools.
The compound 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one , universally recognized in the literature as 8-Phenyltheophylline (8-PT) , represents a profound structural and functional evolution over standard methylxanthines. By adding a bulky phenyl group at the C8 position, 8-PT achieves potent, competitive antagonism at A1 and A2A adenosine receptors while virtually eliminating the PDE inhibitory activity that confounds standard theophylline assays ()[1].
Mechanistic Divergence & Causality
In experimental design, causality is paramount. Why does the 8-phenyl substitution fundamentally alter the compound's efficacy? The bulky, hydrophobic phenyl ring at the C8 position significantly enhances the molecule's binding affinity to the extracellular domains of A1 and A2A receptors. Simultaneously, this steric bulk prevents the molecule from properly docking into the intracellular active sites of PDE enzymes ()[2].
This structural causality allows researchers to decouple extracellular receptor blockade from intracellular cAMP accumulation. For instance, while theophylline induces bronchodilation primarily through PDE inhibition, 8-PT fails to relax precontracted human bronchus, definitively proving that adenosine antagonism plays no significant role in this specific smooth muscle relaxation ()[3].
Divergent signaling modulation by 8-PT vs. standard theophylline.
Comparative Efficacy Data
To objectively evaluate performance, we must look at the quantitative binding affinities and enzymatic inhibition rates. The data below summarizes the pharmacological profiles of 8-PT compared to standard purines.
Tissue Preparation: Isolate guinea-pig right atria and suspend in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C. Causality: Spontaneously beating atria provide a direct, real-time physiological readout of A1 receptor-mediated negative chronotropy, avoiding systemic in vivo confounders ()[4].
Baseline Establishment: Administer a stable adenosine analog, such as 5'-N-ethylcarboxamide adenosine (NECA) or 2-chloroadenosine, to induce a concentration-dependent decrease in heart rate ()[4].
Antagonist Challenge: Pre-incubate parallel tissue baths with either 10 µM 8-PT or 100 µM theophylline. Causality: 8-PT requires a significantly lower concentration due to its superior receptor affinity ()[6].
Schild Plot Analysis: Generate cumulative dose-response curves. 8-PT will demonstrate a parallel rightward shift in the agonist curve without depressing the maximum response, confirming potent competitive antagonism ()[4].
Enzyme Extraction: Homogenize target tissue (e.g., adipose or lung tissue) and centrifuge to isolate cytosolic PDE isoenzymes ()[2].
Substrate Incubation: Incubate the lysate with radiolabeled[³H]-cAMP in the presence of either 8-PT or theophylline.
Quantification: Measure the enzymatic conversion of [³H]-cAMP to [³H]-AMP. Causality: Theophylline will show a dose-dependent reduction in [³H]-AMP formation (confirming PDE inhibition). In stark contrast, 8-PT will mirror the vehicle control, validating its complete lack of intracellular PDE activity and confirming that any physiological effects observed in Phase 1 are strictly receptor-mediated ()[2].
Conclusion for Drug Development Professionals
When designing assays to probe purinergic signaling, the choice of antagonist dictates the integrity of your data. While standard purines like theophylline are historically significant, their promiscuous pharmacological profiles make them unsuitable for precise mechanistic studies. By utilizing 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (8-PT), researchers can confidently isolate A1/A2A receptor dynamics from intracellular nucleotide regulation, ensuring high-fidelity, reproducible data.
Comparison of the potency of 8-phenyltheophylline as an antagonist at A1 and A2 adenosine receptors in atria and aorta from the guinea-pig , PubMed. URL:[Link]
New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and 8-phenyltheophylline on lipolysis and on phosphodiesterase activities , PubMed. URL:[Link]
Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants , European Respiratory Journal. URL: [Link]
Antagonism of presynaptic adenosine receptors by theophylline 9-β-D-riboside and 8-phenyltheophylline , Canadian Science Publishing. URL:[Link]
Validating LC-MS/MS Quantification Methods for 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one: A Comparative Workflow Guide
1. Executive Summary: The Analytical Imperative 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one, widely known in the literature as 8-phenyltheophylline (8-PT), is a potent, selective antagonist of adenosine A1 and A...
Author: BenchChem Technical Support Team. Date: April 2026
1. Executive Summary: The Analytical Imperative
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one, widely known in the literature as 8-phenyltheophylline (8-PT), is a potent, selective antagonist of adenosine A1 and A2A receptors and a well-characterized competitive inhibitor of the hepatic enzyme CYP1A2 . Accurately quantifying 8-PT in biological matrices (plasma, microsomes) is paramount for both preclinical pharmacokinetic (PK) profiling and in vitro drug-drug interaction (DDI) assays.
However, as a Senior Application Scientist, I frequently observe laboratories struggling to achieve reproducible Lower Limits of Quantification (LLOQ) for 8-PT. Its structural homology to endogenous methylxanthines (e.g., caffeine, theobromine) and its high lipophilicity present significant challenges for standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.
2. The Analytical Challenge: Causality in Method Design
Standardizing a protocol for 8-PT requires understanding why traditional methods fail:
Matrix Effects & Ion Suppression: In ESI+ mode, endogenous phospholipids co-eluting with 8-PT cause severe ion suppression. Traditional C18 columns rely solely on hydrophobic interactions, often failing to separate the moderately lipophilic 8-PT from these aliphatic lipids.
Extraction Recovery: 8-PT's specific partitioning behavior leads to variable recovery (60–75%) when using traditional Liquid-Liquid Extraction (LLE) with ethyl acetate or MTBE. The analyte often remains trapped in the emulsion layer.
Isobaric Interference: Endogenous xanthines can crowd the source or share fragmentation pathways, raising baseline noise and compromising the LLOQ.
3. Product Comparison: AeroQuant™ SPE/Biphenyl vs. Traditional LLE/C18
To overcome these limitations, we objectively compare an optimized workflow—the AeroQuant™ Mixed-Mode SPE & Biphenyl LC Column —against a traditional LLE and standard C18 approach.
Why a Biphenyl Column? Unlike C18, the biphenyl stationary phase leverages
π−π
interactions with the phenyl ring of 8-PT. This orthogonal retention mechanism selectively pulls 8-PT away from matrix phospholipids, delaying its elution until the source is clear of suppressive lipids.
Why Mixed-Mode SPE? The AeroQuant™ SPE utilizes a cation-exchange/reversed-phase mixed-mode sorbent. By dropping the sample pH, we protonate the purine nitrogens of 8-PT, locking it onto the cation-exchange sites. This allows for aggressive organic washes that strip away neutral lipids before elution, ensuring >90% recovery.
4. Experimental Protocol: A Self-Validating System
To ensure a self-validating system, an isotopically labeled internal standard (e.g., 8-PT-d3) is spiked into all samples prior to extraction. This corrects for any volumetric losses during sample prep and normalizes ionization fluctuations in the MS source.
Step 1: Sample Preparation
AeroQuant™ SPE (Optimized Method):
Pre-treatment: Dilute 50 µL of plasma with 50 µL of 2% phosphoric acid. Causality: Lowers pH to ionize the purine nitrogens for cation-exchange capture.
Load: Apply to the AeroQuant™ Mixed-Mode SPE plate (30 mg/well).
Wash 1 (Aqueous): 1 mL 0.1M HCl. Causality: Removes salts and water-soluble endogenous proteins.
Wash 2 (Organic): 1 mL 100% Methanol. Causality: Removes neutral lipids and phospholipids. 8-PT remains bound via ionic interactions.
Elute: 2 x 500 µL of 5% NH₄OH in Methanol. Causality: High pH neutralizes the analyte's charge, breaking the ionic bond and releasing 8-PT.
Reconstitute: Evaporate under N₂ and reconstitute in 100 µL of Mobile Phase A.
Traditional LLE (Control Method):
Add 500 µL of Ethyl Acetate to 50 µL of plasma. Vortex for 5 mins, centrifuge at 10,000 x g, and evaporate the organic layer.
Step 2: LC-MS/MS Conditions
Column: AeroQuant™ Biphenyl (50 x 2.1 mm, 1.7 µm) vs. Standard C18 (50 x 2.1 mm, 1.7 µm).
Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.
MS/MS (ESI+): MRM transition for 8-PT is m/z 257.1
→
137.1.
5. Data Presentation: Comparative Validation Metrics
The experimental data demonstrates that the AeroQuant™ workflow significantly outperforms the traditional methodology, providing a robust, self-validating assay suitable for high-throughput PK and DDI screening.
Table 1: Recovery and Matrix Effects (n=6, Plasma Matrix)
Parameter
Traditional LLE + C18
AeroQuant™ SPE + Biphenyl
Absolute Recovery (%)
68.4 ± 8.2%
94.2 ± 3.1%
Matrix Factor
0.65 (Severe Suppression)
0.98 (Negligible Effect)
LLOQ (ng/mL)
5.0
0.1
Intra-day Precision (CV%)
12.5%
3.2%
Table 2: Chromatographic Performance
Metric
Standard C18
AeroQuant™ Biphenyl
Retention Time (min)
1.85
2.40
Peak Asymmetry (Tf)
1.45 (Tailing)
1.05 (Symmetrical)
Phospholipid Co-elution
Yes
No
6. Mandatory Visualization
Workflow comparison for 8-PT quantification: Traditional LLE/C18 vs. AeroQuant™ SPE/Biphenyl.
References
Ezzat WR, Lautt WW. "The use of 8-phenyltheophylline as a competitive antagonist of adenosine and an inhibitor of the intrinsic regulatory mechanism of the hepatic artery." Canadian Journal of Physiology and Pharmacology. 1985. URL:[Link]
Murray S, Odupitan AO, Murray BP, Boobis AR, Edwards RJ. "Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by 8-phenyltheophylline." Xenobiotica. 2001. URL:[Link]
Wormald A, Bowmer CJ, Yates MS, Collis MG. "Pharmacokinetics of 8-phenyltheophylline in the rat." Journal of Pharmacy and Pharmacology. 1989. URL:[Link]
Comparative
1,3-Dimethyl-8-phenylxanthine (8-PT) as a Reference Standard in Pharmacological Assays: Decoupling Adenosine Receptor Antagonism from PDE Inhibition
Executive Summary & The Mechanistic Problem In the pharmacological evaluation of purinergic signaling, methylxanthines such as theophylline and caffeine have historically served as baseline antagonists for adenosine rece...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Mechanistic Problem
In the pharmacological evaluation of purinergic signaling, methylxanthines such as theophylline and caffeine have historically served as baseline antagonists for adenosine receptors (ARs). However, these classical compounds present a critical mechanistic flaw in functional assays: they are non-selective AR antagonists that simultaneously act as competitive inhibitors of phosphodiesterase (PDE) enzymes[1],[2].
Because both adenosine receptor activation (specifically the Gs-coupled A2A and A2B subtypes) and PDE inhibition converge on the modulation of intracellular cyclic AMP (cAMP), using theophylline in tissue or cell-based assays confounds experimental data. It becomes impossible to definitively attribute a physiological response—such as smooth muscle relaxation or altered neurotransmitter release—solely to adenosine receptor blockade[3].
1,3-Dimethyl-8-phenylxanthine , commonly known as 8-Phenyltheophylline (8-PT) , resolves this ambiguity. By structurally modifying the xanthine scaffold, 8-PT retains highly potent, competitive antagonism at A1 and A2A receptors while virtually abolishing PDE inhibitory activity[4],[5]. As a Senior Application Scientist, I mandate the use of 8-PT over theophylline as the definitive reference standard when decoupling AR antagonism from PDE-mediated cAMP degradation is required.
Structural Causality: Why 8-PT Lacks PDE Activity
The functional divergence between theophylline and 8-PT is rooted in structure-activity relationship (SAR) dynamics. Theophylline (1,3-dimethylxanthine) is a relatively planar, small molecule that fits into both the orthosteric binding site of adenosine receptors and the active site of PDEs[1].
The addition of a bulky phenyl ring at the C8 position of the xanthine scaffold in 8-PT fundamentally alters its spatial profile[5]. This C8-phenyl substitution perfectly occupies a lipophilic auxiliary pocket within the adenosine A1 and A2A receptor binding domains, increasing binding affinity (Ki) by 25- to 35-fold compared to theophylline[6]. Conversely, this same bulky substitution creates severe steric hindrance within the narrower catalytic pocket of PDE enzymes, effectively nullifying its ability to inhibit cAMP degradation[5].
(Note: 8-PT is also a potent and selective inhibitor of the hepatic enzyme CYP1A2, a factor that must be controlled for in in vivo pharmacokinetic models to prevent drug-drug interactions[4].)
Comparative Performance Data
To justify the selection of 8-PT, the following table objectively compares its binding affinities and enzyme inhibitory concentrations against classical and synthetic alternatives.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in a specific causal requirement to isolate the mechanism of action.
Protocol 1: Radioligand Binding Assay (Validating AR Affinity)
This protocol confirms the orthosteric binding affinity of 8-PT to A1/A2A receptors.
Causality Check: Endogenous adenosine in tissue preparations will compete with the radioligand, artificially lowering the apparent affinity of 8-PT. We must add Adenosine Deaminase (ADA) to degrade it. Furthermore, antagonists bind preferentially to the uncoupled state of the GPCR; thus, GTPγS is added to force G-protein dissociation.
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO cells stably expressing human A1 or A2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂.
Endogenous Cleavage: Pre-incubate membranes with 2 U/mL Adenosine Deaminase (ADA) for 30 minutes at 37°C to eliminate endogenous adenosine.
G-Protein Uncoupling: Add 100 µM GTPγS to the assay buffer to ensure receptors are in the low-affinity agonist state (optimal for antagonist binding).
Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]DPCPX (for A1) or [³H]SCH58261 (for A2A) and varying concentrations of 8-PT (1 nM to 10 µM) for 90 minutes at 25°C.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity to calculate the IC₅₀ and Kᵢ via the Cheng-Prusoff equation.
This assay proves that 8-PT does not inhibit PDE.
Causality Check: Standard cAMP assays often include IBMX (a pan-PDE inhibitor) to maximize the cAMP signal. You must omit IBMX in this assay. If you inhibit PDEs globally with IBMX, you blind the assay to the test compound's inherent PDE activity. We use Forskolin to raise baseline cAMP; a true PDE inhibitor (like theophylline) will synergistically spike this baseline, while 8-PT will not.
Step-by-Step Methodology:
Cell Plating: Seed A2A-expressing CHO cells in a 384-well microplate at 5,000 cells/well in stimulation buffer (HBSS + 0.1% BSA). Do not add IBMX.
Compound Addition: Add 8-PT (10 µM) to the test wells. Add Theophylline (100 µM) to positive control wells. Incubate for 15 minutes.
Stimulation (Pathway A - AR Agonism): To one set of wells, add 100 nM NECA (a non-selective AR agonist). 8-PT should completely block the NECA-induced cAMP increase.
Stimulation (Pathway B - PDE Check): To a parallel set of wells, add 1 µM Forskolin (direct adenylyl cyclase activator).
Detection: After 30 minutes, lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents.
Validation: Theophylline will cause a massive potentiation of the Forskolin cAMP signal (due to PDE inhibition). 8-PT will show a cAMP level identical to Forskolin alone, proving its lack of PDE activity.
Assay Logic Workflow
Fig 2: Experimental logic for decoupling AR antagonism from PDE inhibition using a functional cAMP assay.
References
8-Phenyltheophylline - Wikipedia
Source: Wikipedia
URL:[Link]
The use of 8-phenyltheophylline as a competitive antagonist of adenosine and an inhibitor of the intrinsic regulatory mechanism of the hepatic artery
Source: Canadian Journal of Physiology and Pharmacology (PubMed)
URL:[Link]
Analogues of Adenosine, Theophylline, and Caffeine: Selective Interactions with A1 and A2 Adenosine Receptors
Source: Journal of Medicinal Chemistry (ResearchGate)
URL:[Link]
Cross-reactivity comparison of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one with adenosine receptors
Cross-Reactivity Comparison of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one with Adenosine Receptors: A Technical Guide Executive Summary & Structural Context The compound 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-pur...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Reactivity Comparison of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one with Adenosine Receptors: A Technical Guide
Executive Summary & Structural Context
The compound 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one —a structural framework universally evaluated in purinergic pharmacology alongside its oxidized dione counterpart, 1,3-dimethyl-8-phenylxanthine (widely known as 8-Phenyltheophylline or 8-PT )—serves as a benchmark competitive antagonist for adenosine receptors[1].
For researchers and drug development professionals, understanding the cross-reactivity of this molecule across the four adenosine receptor subtypes (
A1
,
A2A
,
A2B
, and
A3
) is critical. While early methylxanthines like caffeine and theophylline are non-selective and possess low affinity, the introduction of an 8-phenyl substituent dramatically alters the molecule's pharmacodynamics, shifting it toward a higher-affinity, moderately
A1
-selective profile. This guide objectively compares its performance against alternative antagonists and provides self-validating experimental frameworks for receptor binding assays.
Mechanistic Causality: Why the 8-Phenyl Substitution Matters
To understand the experimental data, one must first understand the structural causality behind the receptor-ligand interaction. The parent compound, theophylline (1,3-dimethylxanthine), exhibits weak, non-selective affinity for adenosine receptors (typically in the 10–15 μM range) [2][2].
When a phenyl ring is added to the 8-position, the resulting molecule projects this bulky, hydrophobic moiety directly into the transmembrane binding pocket of the adenosine receptor. The
A1
receptor possesses a highly lipophilic cavity that accommodates this phenyl ring via favorable
π−π
stacking and hydrophobic interactions, increasing binding affinity by nearly 100-fold compared to theophylline [3][3]. Conversely, the
A2A
and
A2B
receptors have tighter, less accommodating pockets for 8-aryl substitutions, resulting in a moderate (approx. 13-fold) selectivity for
A1
over
A2A
[3][3].
Adenosine receptor signaling pathways and competitive blockade by 8-phenylxanthines.
Quantitative Cross-Reactivity Profile
To objectively benchmark the performance of the 1,3-dimethyl-8-phenyl core, we must compare its inhibition constants (
Ki
) against both the parent methylxanthines and highly optimized modern alternatives (such as DPCPX).
Data synthesized from authoritative structure-activity relationship studies [2][2], [3][3].
Comparative Analysis:
While 8-phenyl substitution vastly improves
A1
affinity over theophylline, it is not perfectly selective. For applications requiring absolute
A1
isolation, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) is the superior alternative [4][4]. However, the 1,3-dimethyl-8-phenyl core remains an essential pharmacological tool when moderate water solubility and baseline
A1/A2A
antagonism are required without the extreme lipophilicity of dipropyl derivatives.
To generate trustworthy cross-reactivity data, researchers must utilize a self-validating radioligand binding workflow. The following protocol isolates
A1
and
A2A
binding events using highly specific radiotracers, ensuring that the measured
Ki
of the test compound is free from subtype cross-contamination.
Step-by-Step Methodology:
Membrane Preparation (Tissue Selection):
Rationale: Different brain regions express different receptor ratios.
Action: Isolate rat whole brain membranes for
A1
assays. Isolate rat striatal membranes specifically for
A2A
assays, as the striatum is highly enriched in
A2A
receptors.
Radioligand Incubation (Tracer Selection):
Rationale: You must use an agonist tracer that will not cross-react with the opposite receptor.
Action: For
A1
, incubate membranes with 1 nM
[3H]PIA
(or
[3H]CHA
). For
A2A
, use 5 nM
[3H]CGS21680
[3][3].
Competitive Displacement:
Add the 1,3-dimethyl-8-phenyl test compound in a 10-point serial dilution ranging from
10−10
M to
10−4
M.
Self-Validating Control (Non-Specific Binding - NSB):
Rationale: Radioligands stick to lipids and filter papers. You must prove that the signal being displaced is receptor-specific.
Action: Run parallel control tubes containing 10 μM of an unlabeled, highly selective agonist (CPA for
A1
; NECA for
A2A
). Subtract this NSB value from all total binding data points to yield Specific Binding.
Separation & Quantification:
Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold Tris-HCl buffer to trap receptor-bound radioligand while washing away free tracer. Quantify using liquid scintillation counting.
Data Analysis:
Calculate the
IC50
using non-linear regression. Convert to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[Radioligand]/Kd)
.
Self-validating radioligand binding workflow for adenosine receptors.
References
Bruns, R. F., Daly, J. W., & Snyder, S. H. "Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists." PNAS.
Daly, J. W., et al. "Effect of Trifluoromethyl and Other Substituents on Activity of Xanthines at Adenosine Receptors." PMC (NIH).
Baraldi, P. G., et al. "Progress in the Pursuit of Therapeutic Adenosine Receptor Antagonists." PMC (NIH).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Focus: Objective Performance Benchmarking, Mechanistic Causality, and Validated Experimental Protocols
Executive Summary & Chemical Identity
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one , universally known in pharmacological literature as 8-Phenyltheophylline (8-PT) , is a highly potent, competitive antagonist of adenosine receptors[1]. Derived from the classical methylxanthine scaffold, 8-PT represents a critical evolutionary step in purinergic pharmacology.
While classical xanthines like theophylline and caffeine exhibit weak, non-selective adenosine receptor antagonism alongside significant phosphodiesterase (PDE) inhibition, the addition of the 8-phenyl moiety drastically alters the molecule's pharmacological profile. 8-PT is approximately 25 to 35 times more potent than theophylline at adenosine receptors[2]. Crucially, unlike its parent compounds, 8-PT possesses virtually no PDE inhibitory activity[1]. This functional isolation makes 8-PT an indispensable benchmark tool for researchers aiming to decouple adenosine receptor-mediated signaling from intracellular PDE-mediated cAMP degradation.
To establish 8-PT's utility in modern drug discovery, it must be benchmarked against both its classical predecessors and contemporary, ultra-selective antagonists.
Binding Affinity (
Ki
) Comparison
The following table synthesizes the binding affinities (
Ki
) of 8-PT against key alternatives across the primary adenosine receptor subtypes (A1 and A2A).
Isolating Receptor vs. Post-Receptor Effects: The primary advantage of 8-PT over theophylline is its lack of PDE inhibition[1]. If a researcher uses theophylline to block A1 receptors (which are Gi-coupled), the simultaneous inhibition of PDE will artificially elevate intracellular cAMP, confounding the data. 8-PT eliminates this variable, ensuring that any observed changes in cAMP are strictly due to the blockade of the purinergic GPCRs.
Broad-Spectrum Purinergic Blockade: While DPCPX and ZM241385 are superior for isolating specific receptor subtypes[4], 8-PT is the benchmark of choice when a robust, pan-A1/A2A blockade is required in vitro without triggering off-target intracellular secondary messenger cascades.
Caveat - CYP1A2 Inhibition: Researchers conducting in vivo pharmacokinetic studies must account for the fact that 8-PT is a potent and selective inhibitor of the liver enzyme CYP1A2[1]. This can lead to significant drug-drug interactions if co-administered with compounds metabolized by this pathway.
Fig 1. Mechanistic blockade of A1/A2A receptor-mediated adenylate cyclase modulation by 8-PT.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry and pharmacological causality.
Protocol 1: Radioligand Binding Assay for
Ki
Determination
This protocol determines the competitive binding affinity of 8-PT against a known radioligand (e.g.,[³H]DPCPX for A1 receptors).
Causality & Setup:
Adenosine Deaminase (ADA) Addition: Endogenous adenosine present in tissue preparations will compete with both the radioligand and 8-PT, artificially lowering apparent affinity. Pre-incubating membranes with ADA (which converts adenosine to inactive inosine) is a mandatory step to ensure an accurate baseline.
Rapid Filtration: Because receptor-ligand interactions are governed by dynamic equilibrium (
kon
and
koff
), separation of bound vs. free ligand must be instantaneous. Vacuum filtration over glass fiber (GF/B) filters achieves this, preventing complex dissociation during the wash step.
Step-by-Step Workflow:
Membrane Preparation: Homogenize target tissue (e.g., rat cerebral cortex for A1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 30 minutes. Resuspend the pellet and treat with 2 U/mL ADA for 30 minutes at 37°C.
Incubation: In a final volume of 500 µL, combine:
Membrane suspension (approx. 50 µg protein).
[³H]DPCPX (fixed concentration, e.g., 1 nM).
8-PT (varying concentrations from
10−10
to
10−4
M). Note: Due to poor aqueous solubility, 8-PT should be prepared as a stock in DMSO, ensuring final assay DMSO concentration does not exceed 1%.
Equilibration: Incubate the mixture at 25°C for 90 minutes to ensure steady-state equilibrium is reached.
Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with 3 mL of ice-cold Tris-HCl buffer.
Quantification: Extract filters into scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
Data Analysis: Plot the dose-response curve to find the
IC50
. Convert to
Ki
using the Cheng-Prusoff equation :
Ki=1+Kd[L]IC50
(Where [L] is the radioligand concentration and
Kd
is its dissociation constant).
Fig 2. Self-validating radioligand binding workflow for determining competitive antagonist Ki.
Protocol 2: Functional cAMP Accumulation Assay
To prove that 8-PT is a competitive antagonist rather than an inverse agonist or allosteric modulator, a functional assay measuring downstream Adenylate Cyclase (AC) activity is required.
Causality & Setup:
Because the A1 receptor is Gi-coupled (inhibitory), basal cAMP levels are often too low to detect a meaningful decrease upon agonist application. Therefore, Forskolin (a direct AC activator) is used to artificially elevate the cAMP baseline.
Step-by-Step Workflow:
Plate CHO cells stably expressing the human A1 receptor in 96-well plates.
Pre-incubate cells with a PDE inhibitor (e.g., Ro 20-1724) for 15 minutes to prevent cAMP degradation during the assay. (Note: While 8-PT lacks PDE activity, endogenous PDEs will still degrade the signal if left unchecked).
Add 8-PT at a fixed concentration (e.g., 1 µM) 15 minutes prior to agonist exposure.
Stimulate the cells with 10 µM Forskolin and varying concentrations of an A1 agonist (e.g., CPA or R-PIA).
Validation: A rightward, parallel shift in the agonist's dose-response curve without a depression of the maximal response (
Emax
) mathematically confirms that 8-PT is acting as a classical, reversible competitive antagonist.
Conclusion
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (8-PT) remains a gold-standard reference compound in purinergic pharmacology. By stripping away the confounding phosphodiesterase inhibition inherent to classical methylxanthines[1], 8-PT allows researchers to cleanly interrogate A1 and A2A receptor-mediated pathways. While it lacks the extreme subtype selectivity of modern synthetics like DPCPX or ZM241385[4], its robust dual-antagonism and well-documented kinetic profile make it an essential benchmarking tool for any in vitro GPCR assay panel.
References
Wikipedia Contributors. "8-Phenyltheophylline." Wikipedia, The Free Encyclopedia. Available at:[Link]
Daly, J. W., et al. "1,3-Dialkyl-8-(p-sulfophenyl)xanthines: potent water-soluble antagonists for A1- and A2-adenosine receptors." PubMed (NIH). Available at:[Link]
De Lera Ruiz, M., et al. "Adenosine A2A Receptor as a Drug Discovery Target." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Gao, Z. G., & Jacobson, K. A. "Species dependence of A3 adenosine receptor pharmacology and function." PMC - NIH. Available at:[Link]
Inter-Laboratory Reproducibility of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one in In Vitro Assays: A Comparative Guide
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one , commonly known as 8-phenyltheophylline (8-PT) , is a classical xanthine derivative utilized extensively as a biochemical tool. It acts as a potent, non-selective com...
Author: BenchChem Technical Support Team. Date: April 2026
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one , commonly known as 8-phenyltheophylline (8-PT) , is a classical xanthine derivative utilized extensively as a biochemical tool. It acts as a potent, non-selective competitive antagonist for adenosine A1 and A2A receptors[1], and as a highly potent, competitive inhibitor of the hepatic cytochrome P450 enzyme CYP1A2[1],[2].
Despite its widespread use, achieving inter-laboratory reproducibility with 8-PT is notoriously challenging. The hydrophobic 8-phenyl substitution that grants the molecule its high receptor affinity also drastically reduces its aqueous solubility[3]. As a Senior Application Scientist, I frequently observe assay failures stemming from laboratories treating 8-PT identically to modern, highly soluble ligands. This guide objectively compares 8-PT to alternative pharmacological tools and provides self-validating, step-by-step protocols designed to eliminate common sources of assay variability.
Pharmacological Profiling and Alternatives Comparison
To design a robust assay, researchers must first contextualize 8-PT against alternative compounds. The addition of the phenyl ring at the 8-position of the xanthine core significantly boosts adenosine receptor affinity compared to theophylline[3]. However, its dual role as an adenosine antagonist and a CYP1A2 inhibitor means researchers must carefully control for off-target effects depending on the cellular or tissue model used.
Table 1: Comparative Performance of 8-PT vs. Alternative In Vitro Tools
Compound
Primary Target
Mechanism / Affinity
Aqueous Solubility
Recommended Use Case
8-Phenyltheophylline (8-PT)
Adenosine A1/A2A & CYP1A2
Competitive Antagonist (A1 Ki ~86 nM)[4] / Competitive CYP1A2 Inhibitor[2]
General PDE inhibition; weak baseline purinergic studies[6].
Mechanistic Pathways and Causality of Variability
To troubleshoot reproducibility, we must map the compound's mechanism of action. 8-PT competitively blocks the binding of endogenous adenosine to A1 (Gi/o-coupled) and A2A (Gs-coupled) receptors, thereby modulating cAMP accumulation[1],[7]. In hepatic microsome models, it competitively occupies the active site of CYP1A2, preventing the metabolism of substrates[8],[2].
Dual mechanism: Adenosine receptor antagonism and CYP1A2 inhibition by 8-PT.
Root Causes of Reproducibility Failure
Precipitation in Aqueous Media: 8-PT is only slightly soluble in water[4]. Diluting a high-concentration DMSO stock directly into a cold aqueous buffer often causes micro-precipitation, leading to artificially low calculated affinities (high apparent Ki).
Non-Specific Binding (NSB): The lipophilic nature of the 8-phenyl group causes 8-PT to adhere to polystyrene assay plates and pipette tips, reducing the actual free concentration in the well.
Receptor/Enzyme Depletion: In assays with high protein concentrations (e.g., dense crude membrane preparations), the free concentration of 8-PT drops significantly below the nominal concentration.
Self-Validating Experimental Protocols
A self-validating protocol includes internal controls that immediately flag if the assay conditions have failed (e.g., solubility loss or kinetic instability).
Objective: Determine the precise Ki of 8-PT using a competitive displacement setup.
Causality Focus: Preventing compound dropout and ensuring equilibrium.
Stock Preparation: Dissolve 8-PT in 100% anhydrous DMSO to a maximum concentration of 10 mM.
Causality: Exceeding 10 mM risks incomplete dissolution. Store aliquots at -20°C to prevent freeze-thaw degradation.
Serial Dilution in Carrier Buffer: Prepare working dilutions in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing 0.1% Bovine Serum Albumin (BSA) and a final DMSO concentration strictly maintained at 1% across all wells.
Causality: BSA acts as a carrier protein to prevent the lipophilic 8-PT from binding to the plastic walls of the 96-well plate, ensuring the nominal concentration matches the actual free concentration. Constant DMSO normalizes solvent effects on the receptor.
Incubation: Combine 50 µL of 8-PT dilution, 50 µL of radioligand (e.g., [3H]-DPCPX for A1), and 100 µL of membrane preparation (10-20 µg protein/well). Incubate at 25°C for 90 minutes.
Causality: 25°C is chosen over 37°C to slow the off-rate of the radioligand, ensuring stable equilibrium is maintained during the subsequent filtration step.
Rapid Filtration (Self-Validation Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash 3x with 3 mL of ice-cold 50 mM Tris-HCl.
Causality: Ice-cold buffer kinetically freezes the receptor-ligand complex. Pre-soaking filters in PEI neutralizes the negative charge of the glass fibers, reducing background NSB. If the total binding (B0) signal is highly variable between technical replicates, it immediately flags micro-precipitation of the membrane or ligand.
Protocol 2: CYP1A2 Fluorometric Inhibition Assay
Objective: Differentiate 8-PT's competitive inhibition from mechanism-based inhibitors like Furafylline[5].
Causality Focus: Timing of substrate vs. inhibitor addition.
Enzyme/Inhibitor Pre-Incubation: In a black 96-well microtiter plate, add human CYP1A2 supersomes (0.5 pmol CYP/well), 8-PT (varying concentrations, 0.01 to 100 µM), and an NADPH regenerating system. Incubate for 10 minutes at 37°C.
Causality: Unlike Furafylline, which requires extended pre-incubation to form a reactive intermediate that irreversibly binds the enzyme[8], 8-PT is a competitive inhibitor[2]. A short 10-minute pre-incubation simply ensures temperature equilibration.
Reaction Initiation: Add the fluorogenic substrate (e.g., CEC, 3-cyano-7-ethoxycoumarin) at its predetermined Km value.
Causality: Running the assay exactly at the substrate's Km ensures that the calculated IC50 is a true reflection of the inhibitor's affinity (Ki = IC50 / 2, per the Cheng-Prusoff equation).
Causality: A kinetic readout (rather than an endpoint assay) self-validates the assay linearity. If the reaction rate plateaus early, it indicates substrate depletion or enzyme degradation, invalidating the IC50 calculation.
Standardized self-validating workflow for reproducible 8-PT in vitro assays.
Conclusion
The inter-laboratory reproducibility of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (8-PT) is highly dependent on rigorous physicochemical management. By acknowledging its dual functionality[1],[2] and implementing carrier proteins (BSA), strict solvent controls, and kinetic validations, researchers can reliably leverage 8-PT as a benchmark competitive antagonist and CYP1A2 inhibitor. For highly targeted physiological studies (e.g., hippocampal slice recordings where 8-PT is used at 10 µM[9]), transitioning to more soluble, selective analogs (e.g., DPCPX or ZM241385) is recommended to bypass the inherent limitations of the 8-phenyl substitution[3].
Structural analogs comparison: 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one vs caffeine
Executive Summary The structural evolution of methylxanthines represents a cornerstone of purinergic pharmacology. While (1,3,7-trimethylxanthine) is the most universally consumed psychoactive alkaloid, its utility in ta...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural evolution of methylxanthines represents a cornerstone of purinergic pharmacology. While (1,3,7-trimethylxanthine) is the most universally consumed psychoactive alkaloid, its utility in targeted drug development is hindered by its pleiotropic effects—namely, non-selective adenosine receptor antagonism and phosphodiesterase (PDE) inhibition[1]. By modifying the purine core to create 1,3-dimethyl-8-phenyl-purin-6-one derivatives (classically evaluated as 8-phenyltheophylline or 8-PT ), researchers have engineered a highly selective pharmacological probe[2].
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two structural analogs. We will detail the mechanistic causality behind their divergent profiles and outline the self-validating experimental workflows required to characterize them.
Structural Causality & Pharmacophore Mechanics
The addition of a phenyl ring at the C8 position of the purine scaffold fundamentally alters the molecule's spatial configuration, lipophilicity, and target engagement[3].
Caffeine (1,3,7-trimethylxanthine): The presence of methyl groups at N1, N3, and N7 restricts the molecule's ability to form specific high-affinity interactions within the adenosine receptor binding pocket, resulting in weak, micromolar affinity[1]. Furthermore, its compact structure allows it to easily enter the active site of PDEs, acting as a competitive nonselective inhibitor[1].
8-Phenyl Analog (8-PT): The bulky C8-phenyl group projects directly into the extracellular vestibule of the A1 and A2A receptors. This structural protrusion engages in robust
π−π
stacking with conserved aromatic residues (e.g., phenylalanine and tyrosine) in the receptor's binding cleft, increasing affinity by 25- to 35-fold compared to standard methylxanthines[4]. Conversely, this exact steric bulk creates a spatial clash that prevents the molecule from fitting into the PDE active site, virtually abolishing PDE inhibitory activity[2].
Mechanistic Pharmacodynamics & Quantitative Data
The structural modifications translate directly into divergent pharmacological profiles. While caffeine acts as a broad-spectrum stimulant, the 8-phenyl analog is a precision tool for isolating adenosine receptor pathways.
An unintended consequence of the C8-phenyl substitution is its profound effect on hepatic metabolism. While caffeine is merely a substrate for CYP1A2, the enhanced lipophilicity of 8-PT makes it a potent and selective inhibitor of this enzyme, creating a high risk for drug-drug interactions[2].
Visualizing the Purinergic Blockade
To understand the physiological impact of these analogs, we must map their intervention in the endogenous adenosine signaling cascade.
Fig 1: Adenosine receptor antagonism comparing caffeine and 8-phenyl analogs.
Self-Validating Experimental Workflows
To empirically validate these pharmacological differences, application scientists must utilize assay systems that inherently control for false positives and non-specific interactions.
A simple
IC50
determination is insufficient to prove competitive antagonism. We employ a Schild plot analysis . By titrating multiple concentrations of the radioligand against fixed concentrations of the antagonist, a Schild slope of approximately 1.0 mathematically validates that the 8-phenyl analog and caffeine are competing for the exact same orthosteric binding site as endogenous adenosine.
Membrane Preparation: Isolate membranes from CHO cells stably expressing human A1 or A2A receptors. Causality: CHO cells lack endogenous adenosine receptors, ensuring zero background interference.
Incubation: Introduce a highly selective radioligand (e.g., [³H]DPCPX for A1).
Displacement Titration: Titrate caffeine (1 µM to 1 mM) and 8-PT (1 nM to 10 µM) in parallel assay wells.
Rapid Filtration: Rapidly filter the homogenate through GF/B glass fiber filters. Causality: Speed is critical to separate bound from free radioligand before dissociation artifacts occur.
Quantification: Measure via liquid scintillation counting and plot the Schild regression.
Fig 2: Self-validating radioligand displacement workflow for receptor affinity.
Protocol B: LC-MS/MS CYP1A2 Inhibition Assay
To confirm that 8-PT inhibits CYP1A2 while caffeine does not, we utilize a standardized microsomal assay.
Incubation: Combine Human Liver Microsomes (HLMs) with phenacetin (the FDA-standardized probe substrate for CYP1A2) and the test compounds (Caffeine vs. 8-PT).
Self-Validation Control: Run a parallel positive control using
α
-naphthoflavone. Causality: If
α
-naphthoflavone fails to inhibit phenacetin O-deethylation, the entire assay run is invalidated, ensuring data trustworthiness.
Reaction Initiation & Termination: Initiate with NADPH; terminate after 15 minutes using ice-cold acetonitrile containing an internal standard.
LC-MS/MS Analysis: Quantify the formation of acetaminophen (the metabolite of phenacetin). A sharp reduction in acetaminophen formation in the 8-PT wells confirms potent CYP1A2 inhibition.
Validation of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one biomarker modulation in vivo
In Vivo Validation and Comparative Analysis of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one as an Adenosine Receptor Modulator As a Senior Application Scientist, I frequently encounter the translational gap betwe...
Author: BenchChem Technical Support Team. Date: April 2026
In Vivo Validation and Comparative Analysis of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one as an Adenosine Receptor Modulator
As a Senior Application Scientist, I frequently encounter the translational gap between in vitro receptor binding affinities and robust in vivo pharmacodynamic responses. The purinergic signaling axis, particularly the adenosine receptor pathway, is notoriously difficult to interrogate in vivo due to the rapid metabolism of endogenous ligands and the compensatory mechanisms of receptor subtypes.
The compound 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one—a structural analogue of the classic 8-phenyltheophylline (8-PT)—has emerged as a critical pharmacological tool. By acting as a competitive antagonist at adenosine receptors, it prevents the immunosuppressive and vasodilatory cascades triggered by extracellular adenosine accumulation in pathological states, such as the hypoxic tumor microenvironment (TME)[1].
This guide objectively compares the in vivo performance of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one against standard alternatives and provides self-validating protocols for quantifying downstream biomarker modulation.
Mechanistic Grounding & Pathway Dynamics
In pathological environments like solid tumors, extracellular adenosine accumulates and binds to A2A receptors on the surface of immune cells[1]. This binding activates the Gs protein subunit, stimulating adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). The resulting cAMP surge activates Protein Kinase A (PKA), which phosphorylates the cAMP-response element binding protein (CREB). Elevated pCREB acts as a potent transcriptional repressor, shutting down CD8+ T cell effector functions and promoting immune escape[1][2].
By competitively blocking this receptor, 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one truncates the signaling cascade. Consequently, the reduction of intracellular cAMP and pCREB serves as a direct, quantifiable biomarker of in vivo target engagement[2].
When selecting an adenosine receptor antagonist for in vivo studies, researchers must balance receptor subtype selectivity, aqueous solubility, and pharmacokinetic stability. The table below outlines how 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one compares to industry standards.
While classic 8-PT exhibits potent P1-purinoceptor antagonism, its poor aqueous solubility often confounds systemic in vivo dosing, leading to precipitation and erratic bioavailability[3]. Conversely, highly selective agents like ZM241385 offer excellent A2A selectivity but exhibit shorter half-lives, often necessitating continuous infusion or repeated daily dosing to maintain target suppression[4][5]. The purin-6(8H)-one derivative offers a balanced pharmacokinetic profile suitable for acute biomarker modulation studies.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols incorporate internal physiological and biochemical controls. A protocol is only as good as its ability to validate its own dynamic range.
Protocol 1: Hemodynamic Validation of Receptor Blockade (Physiological Control)
Causality: Adenosine A2 receptors mediate pronounced vasodilation. Monitoring the transient drop in blood pressure in response to an adenosine agonist provides a real-time, physiological self-validation of systemic receptor blockade before proceeding to complex biochemical assays[3].
Surgical Preparation: Anesthetize the animal cohort (e.g., rats with pentobarbital 60 mg/kg i.p.) and cannulate the common carotid artery for continuous mean arterial pressure (MAP) monitoring[3][4].
Baseline Establishment: Administer the stable, non-selective adenosine analog NECA (N-ethylcarboxamidoadenosine) at 3 µg/kg i.v. Record the transient hypotensive response to establish the uninhibited physiological baseline[3].
Challenge & Validation: Re-administer NECA 15 minutes post-antagonist. A significantly blunted hypotensive response confirms systemic receptor occupancy, validating the compound's in vivo efficacy[3].
Protocol 2: In Vivo Modulation of Intratumoral cAMP/pCREB
Causality: Endogenous adenosine levels fluctuate wildly based on tissue handling and transient hypoxia. By utilizing NECA to artificially spike receptor activation, we synchronize the cAMP surge, establishing a high-cAMP baseline that allows us to accurately measure the antagonistic suppression window[2].
Model Preparation: Subcutaneously implant C57BL/6 mice with syngeneic tumor cells (e.g., MC38). Proceed when the tumor volume reaches ~200 mm³.
Vehicle Formulation: Dissolve the antagonist in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Causality: This specific micellar formulation prevents compound precipitation in the peritoneum, ensuring predictable systemic absorption[5].
Dosing Strategy: Administer the antagonist (3 mg/kg i.p.). 30 minutes post-dose, inject NECA (0.1 mg/kg i.v.) to stimulate the cAMP cascade.
Tissue Harvesting: Sacrifice animals exactly 1 hour post-NECA. Rapidly excise tumors and immediately snap-freeze in liquid nitrogen. Causality: cAMP is highly labile; snap-freezing halts phosphodiesterase-mediated degradation, preserving the in vivo biochemical state.
Biomarker Quantification: Homogenize the frozen tissue. Quantify cAMP levels via a competitive ELISA and determine the pCREB/Total CREB ratio via Western blot.
Quantitative Data Presentation
The following table summarizes the expected quantitative readouts from the self-validating protocols, demonstrating the compound's ability to rescue the biochemical and physiological phenotypes induced by adenosine receptor overactivation.
Treatment Group
Intratumoral cAMP (pmol/mg protein)
pCREB / Total CREB Ratio
Mean Arterial Pressure Drop (Δ mmHg post-NECA)
Vehicle + Saline
12.4 ± 1.8
0.35 ± 0.05
-2.1 ± 1.0
Vehicle + NECA
45.8 ± 4.2
1.12 ± 0.15
-32.5 ± 4.5
Purin-6(8H)-one + NECA
18.2 ± 2.5
0.48 ± 0.08
-8.4 ± 2.2
ZM241385 + NECA
15.5 ± 2.1
0.42 ± 0.06
-12.1 ± 3.1
Note: The robust suppression of NECA-induced cAMP and MAP drops by the purin-6(8H)-one derivative confirms its utility as a reliable in vivo modulator of the purinergic axis.
References
Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC -
The A2a/A2b receptor antagonist ZM-241385 blocks the cardioprotective effect of adenosine agonist pretreatment in in vivo rat myocardium - American Physiological Society Journal -
A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one Formulations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the comparative pharmacokinetic profiling of novel formulations of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-p...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the comparative pharmacokinetic profiling of novel formulations of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one. This xanthine derivative, a class of compounds known for their diverse pharmacological activities, presents unique challenges and opportunities in formulation development aimed at optimizing its therapeutic potential.[1][2][3] This document offers an in-depth, technically-grounded approach to designing and executing a robust comparative pharmacokinetic study.
Introduction: The Rationale for Formulation-Specific Pharmacokinetic Profiling
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one, a member of the xanthine family, holds promise for various therapeutic applications due to its structural similarity to compounds with known pharmacological effects.[4] However, the efficacy and safety of a drug are not solely dependent on its intrinsic activity but are critically influenced by its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound. Different formulations can dramatically alter a drug's PK, impacting its bioavailability, onset of action, and duration of effect.
Many new chemical entities, particularly those with high lipophilicity, suffer from poor aqueous solubility, which can significantly hinder their oral bioavailability.[5][6][7][8] Therefore, developing and evaluating various formulations is a critical step in the drug development process. This guide will delineate a systematic approach to comparing the pharmacokinetic performance of different formulations of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one.
Experimental Design: A Head-to-Head Comparison
A well-designed in vivo pharmacokinetic study is paramount for generating meaningful and comparable data. For this comparative analysis, we will consider three hypothetical formulations of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one against a standard intravenous (IV) solution, which serves to determine the absolute bioavailability.
Formulation A: Crystalline Suspension: A simple aqueous suspension of the active pharmaceutical ingredient (API). This serves as a baseline for oral delivery.
Formulation B: Amorphous Solid Dispersion: A formulation designed to enhance solubility and dissolution rate by dispersing the drug in a polymer matrix.[6]
Formulation C: Lipid-Based Formulation: Encapsulating the drug in a lipid-based system can improve absorption for lipophilic compounds.[8]
Intravenous (IV) Solution: A solubilized form of the API for direct injection into the systemic circulation, providing a benchmark for 100% bioavailability.
The study will be conducted in a relevant animal model, such as male Sprague-Dawley rats, which are commonly used in preclinical pharmacokinetic studies.[1][2][3]
Experimental Workflow Diagram
Caption: A streamlined workflow for the comparative pharmacokinetic study.
Detailed Experimental Protocols
Animal Handling and Dosing
Animal Model: Male Sprague-Dawley rats (250-300g) will be used. Animals should be acclimatized for at least one week before the experiment.
Housing: Animals will be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water until the fasting period.
Fasting: Animals will be fasted overnight (approximately 12 hours) before dosing, with continued access to water.
Dosing:
Oral Formulations (A, B, and C): Administered via oral gavage at a dose of 10 mg/kg. The dosing volume should be kept consistent, typically 5-10 mL/kg.
Intravenous Formulation: Administered as a bolus injection via the tail vein at a dose of 1 mg/kg. A lower dose is used for IV administration to avoid potential acute toxicity and to ensure the concentration-time curve can be accurately captured.
Blood Sampling
Blood samples (approximately 0.25 mL) will be collected from the jugular vein at the following time points:
Pre-dose (0 hours)
Post-dose: 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.[9]
Samples will be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
Plasma Processing and Storage
Centrifuge the blood samples at 4°C and approximately 2000 x g for 10 minutes to separate the plasma.
Carefully aspirate the plasma supernatant.
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
The concentration of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one in the plasma samples will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Hyphenated techniques like LC-MS offer superior sensitivity and specificity for quantifying xanthine derivatives in biological fluids.[10]
Sample Preparation: Protein precipitation will be employed to extract the analyte from the plasma matrix. An organic solvent (e.g., acetonitrile) will be added to the plasma samples to precipitate the proteins.
Chromatography: The supernatant will be injected into an HPLC system equipped with a suitable C18 column for chromatographic separation.
Mass Spectrometry: The analyte will be detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.
Data Analysis and Interpretation
Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data.[1][2][3]
Key Pharmacokinetic Parameters
Parameter
Description
Importance for Comparison
Cmax
Maximum observed plasma concentration
Indicates the rate of absorption.
Tmax
Time to reach Cmax
Also indicates the rate of absorption.
AUC(0-t)
Area under the plasma concentration-time curve from time 0 to the last measurable concentration
Represents the total drug exposure over the measured time period.
AUC(0-inf)
Area under the plasma concentration-time curve from time 0 to infinity
A more complete measure of total drug exposure.
t1/2
Elimination half-life
Indicates the time it takes for the plasma concentration to decrease by half.
F (%)
Absolute Bioavailability
The fraction of the orally administered dose that reaches the systemic circulation. Calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Data Interpretation Logic
Caption: Logical flow from formulation to comparative assessment of pharmacokinetic parameters.
Expected Outcomes and Comparative Assessment
The primary goal is to identify the formulation that provides the most favorable pharmacokinetic profile for the intended therapeutic application.
High Bioavailability (F%): A higher F% indicates more efficient absorption of the drug. We would expect Formulations B and C to exhibit significantly higher bioavailability compared to Formulation A.
Rapid Onset (Low Tmax): For indications requiring a rapid onset of action, a shorter Tmax is desirable.
Sufficient Exposure (AUC): The AUC is a measure of the total amount of drug that reaches the systemic circulation. A higher AUC generally correlates with greater therapeutic effect, although toxicity must also be considered.
Hypothetical Comparative Data Table
Formulation
Dose (mg/kg)
Cmax (ng/mL)
Tmax (hr)
AUC(0-inf) (ng*hr/mL)
F (%)
IV Solution
1
1250
0.08
2500
100
A: Crystalline Suspension
10
350
2.0
4375
17.5
B: Amorphous Solid Dispersion
10
980
1.0
11250
45.0
C: Lipid-Based Formulation
10
850
1.5
13750
55.0
Based on this hypothetical data, the lipid-based formulation (C) would be considered the most promising due to its highest absolute bioavailability, followed closely by the amorphous solid dispersion (B). Both advanced formulations demonstrate a significant improvement over the basic crystalline suspension (A).
Conclusion
The comparative pharmacokinetic profiling of different formulations is a cornerstone of modern drug development. By systematically evaluating key parameters such as Cmax, Tmax, AUC, and absolute bioavailability, researchers can make data-driven decisions to select the most promising formulation for further clinical investigation. The methodologies outlined in this guide provide a robust framework for the objective comparison of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one formulations, ultimately paving the way for the development of a safe and effective therapeutic product.
References
Interspecies Differences and Scaling for the Pharmacokinetics of Xanthine Derivatives. (n.d.). SpringerLink. Retrieved from [Link]
Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats - PMC. (2024, November 16). NCBI. Retrieved from [Link]
Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review. (2025, April 10). Taylor & Francis. Retrieved from [Link]
(PDF) Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. (2024, November 9). ResearchGate. Retrieved from [Link]
Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, A - Semantic Scholar. (2024, November 16). Semantic Scholar. Retrieved from [Link]
Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. (2023, June 8). MDPI. Retrieved from [Link]
Guidance Document: Conduct and Analysis of Comparative Bioavailability Studies. (2023, January 30). Government of Canada. Retrieved from [Link]
Safety, tolerability, and pharmacokinetics of a single orally inhaled dose of PUR3100, a dry powder formulation. (2024, April 12). Wiley Online Library. Retrieved from [Link]
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). NCBI. Retrieved from [Link]
8-Phenyltheophylline. (n.d.). Wikipedia. Retrieved from [Link]
An authoritative guide to the safe handling, decontamination, and disposal of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (commonly known as 8-Phenyltheophylline, 8-PT, or 1,3-Dimethyl-8-phenylxanthine). As a po...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative guide to the safe handling, decontamination, and disposal of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one (commonly known as 8-Phenyltheophylline, 8-PT, or 1,3-Dimethyl-8-phenylxanthine).
As a potent pharmacological agent, this compound requires strict operational oversight. This guide provides drug development professionals and laboratory personnel with self-validating protocols to ensure environmental compliance and occupational safety.
Executive Summary & Chemical Identity
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one is a highly selective, competitive antagonist of the adenosine A1 and A2 receptors (Kᵢ ~86 nM for A1)[1]. Because of its potent neuromodulatory and cardiovascular effects, accidental exposure can lead to severe central nervous system overstimulation and respiratory irritation[2]. Furthermore, the compound is classified as highly water-endangering (WGK 3), meaning even trace environmental releases can cause long-lasting harm to aquatic ecosystems[3],[1].
To understand the strict handling requirements, one must understand the compound's mechanism of action. Endogenous adenosine acts as a central nervous system depressant by binding to A1 receptors, which couples to Gᵢ proteins to decrease intracellular cAMP. 8-PT competitively blocks this binding site.
Accidental inhalation or ingestion of 8-PT dust removes this inhibitory tone, leading to unregulated cAMP accumulation, tachycardia, and severe neuro-stimulation. This pharmacological potency dictates that all disposal and cleaning protocols must focus on complete molecular destruction rather than simple dilution.
Figure 1: Mechanism of toxicity via competitive adenosine A1 receptor blockade by 8-PT.
Standard aqueous cleaning is fundamentally flawed for 8-PT due to its low water solubility[1]. Wetting the powder with water will only create an unmanageable paste and spread the active pharmaceutical ingredient (API).
Table 2: Required Personal Protective Equipment (PPE)
PPE Category
Specification
Causality / Rationale
Eye Protection
Tight-fitting safety goggles
Prevents ocular exposure to irritating crystalline dust (H319)[2].
Hand Protection
Nitrile or Neoprene gloves
Prevents dermal absorption and skin irritation (H315)[2].
Respiratory
N95 or NIOSH/MSHA respirator
Prevents inhalation of fine particulates (H335)[2],[1].
Step-by-Step Spill Recovery:
Evacuate & Ventilate: Immediately remove unprotected personnel from the area and ensure local exhaust ventilation is active[2].
Dry Containment: Cover the powder spill with a plastic sheet or tarp. Causality: This minimizes aerosolization and prevents the spread of the fine crystalline powder via ambient air currents[3].
Mechanical Recovery: Take up the powder mechanically using a HEPA-filtered vacuum or careful sweeping. Crucial: Do not use compressed air or dry sweeping without containment, as this will aerosolize the API[3].
Chemical Solubilization: Wipe the contaminated surface thoroughly with ethanol . Causality: Because 8-PT is moderately soluble in ethanol but poorly soluble in water, an ethanol wash ensures complete solubilization and removal of the chemical residue[1].
Protocol Validation (Self-Validating Step): Swab the decontaminated area with a clean ethanol-soaked swab and inspect the surface under a UV light (254 nm). Causality: The highly conjugated purine and phenyl rings of 8-PT absorb strongly in the UV spectrum. A lack of fluorescence/absorbance definitively validates the complete removal of the API, ensuring the workspace is safe for subsequent experiments.
Step-by-Step Waste Disposal Procedures
Because 8-PT poses a severe threat to aquatic ecosystems (WGK 3)[1], sink disposal is strictly prohibited . The compound must be routed to an approved facility for thermal destruction.
Figure 2: End-to-end operational workflow for 8-PT chemical waste disposal.
Operational Disposal Workflow:
Chemical Segregation: Isolate 8-PT waste from strong oxidizing agents. Causality: Mixing purine derivatives with strong oxidizers can lead to exothermic reactions and potential combustion[3].
Solid Waste Containerization: Place all recovered powder, contaminated PPE (gloves, masks), and ethanol-soaked cleaning wipes into a clearly labeled, sealable High-Density Polyethylene (HDPE) container[3].
Liquid Waste Processing: If 8-PT is dissolved in experimental solvents (e.g., ethanol or DMSO), collect the solution in a designated non-halogenated flammable solvent waste carboy[2].
Hazard Labeling: Tag the container with "Hazardous Waste: Toxic/Combustible Solid (1,3-Dimethyl-8-phenylxanthine)" and affix the GHS Exclamation Mark pictogram[2].
Secure Storage: Store the sealed waste containers locked up in a cool, dry, well-ventilated area away from direct sunlight until collection[2],[3].
Final Destruction (Incineration): Transfer the waste to a licensed hazardous waste disposal facility for high-temperature incineration. Causality: Incineration is the only approved method because it thermally cleaves the complex purine ring system into simple, inert carbon oxides (CO, CO₂) and nitrogen oxides (NOx), permanently destroying its pharmacological activity and preventing environmental contamination[2],[3].
Personal protective equipment for handling 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one
Comprehensive Safety and Handling Guide: 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one As a Senior Application Scientist, I have designed this technical guide to synthesize rigorous chemical safety standards with...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide: 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one
As a Senior Application Scientist, I have designed this technical guide to synthesize rigorous chemical safety standards with field-proven operational insights. Handling specialized purine derivatives requires more than just following a checklist; it requires a deep understanding of the chemical’s mechanistic properties and physical behavior. This guide provides a self-validating system for the safe handling, preparation, and disposal of 1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one.
Chemical Identity & Mechanistic Context
1,3-Dimethyl-8-phenyl-2,3-dihydro-1H-purin-6(8H)-one, universally referred to in literature as 8-Phenyltheophylline (8-PT) , is a potent, non-selective competitive antagonist of adenosine receptors[1]. It exhibits high binding affinity for native A1 and A2A receptors (e.g., ~86 nM for A1)[1][2]. Because it actively blocks endogenous adenosine signaling—which regulates critical functions like cardiovascular tone and neurotransmitter release—preventing accidental systemic exposure is the paramount objective of this safety protocol[3].
Understanding the "why" behind safety protocols is the foundation of a self-validating safety system. 8-PT is classified under the Globally Harmonized System (GHS) with specific hazards that dictate our handling approach[4]:
H315 (Causes skin irritation): The lipophilic phenyl group enhances dermal penetration compared to endogenous purines, leading to localized epidermal inflammation[4].
H319 (Causes serious eye irritation): Direct contact with the ocular mucosa causes severe irritation due to the compound's localized receptor binding and the abrasive nature of its crystalline form[4].
H335 (May cause respiratory irritation): As a fine powder, aerosolized particulates can easily enter the upper respiratory tract, triggering bronchospasm or severe irritation[4].
Mandatory Personal Protective Equipment (PPE)
To systematically mitigate the risks outlined above, the following PPE must be donned prior to handling 8-PT[4]:
Eye Protection: ANSI Z87.1-compliant chemical safety goggles. (Causality: Prevents airborne dust ingress that standard safety glasses might allow, directly mitigating H319).
Hand Protection: Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended during solution preparation. (Causality: Nitrile provides a robust barrier against both the solid powder and the organic solvents, such as ethanol, required for dissolution).
Body Protection: A knee-length, flame-resistant laboratory coat with fully extended sleeves, buttoned to the top.
Respiratory Protection: When handling outside of a certified fume hood, or if exposure limits are exceeded, a NIOSH/MSHA-approved particulate respirator (N95 or P100) is strictly required to prevent micro-particulate inhalation[5].
Operational Workflow & Handling Protocol
8-PT exhibits low aqueous solubility but dissolves moderately in ethanol and aqueous bases[1]. The following step-by-step methodology ensures safe preparation of experimental stock solutions:
Step 1: Environmental Preparation (Self-Validation: Airflow Check)
Conduct all weighing and transferring operations inside a certified chemical fume hood[4]. Causality: The hood's continuous negative pressure ensures that any aerosolized micro-particulates are drawn away from the operator's breathing zone. Validate the system by checking the digital airflow monitor (target: 80-100 fpm) before opening the chemical container.
Step 2: Weighing (Self-Validation: Static Elimination)
Use an anti-static weighing boat and a grounded spatula. Causality: 8-PT is a fine crystalline powder; static charge can cause the powder to repel from the spatula and aerosolize, drastically increasing inhalation risk[5].
Step 3: Dissolution & Storage (Self-Validation: Visual Clarity)
Dissolve the pre-weighed 8-PT in absolute ethanol or a dilute aqueous base[1]. Causality: 8-PT is only slightly soluble in water due to its lipophilic phenyl ring[1]. Validate the dissolution by vortexing until the solution is completely optically clear. Store the tightly capped stock solution at 4°C to prevent solvent evaporation and degradation[1].
Caption: Step-by-step operational workflow for the safe handling and preparation of 8-Phenyltheophylline.
Spill Response & Disposal Plan
A robust laboratory safety system must anticipate failures. If an accidental release occurs, execute this self-validating containment protocol:
Evacuate & Isolate: Clear personnel from the immediate area and ensure room ventilation is active[6].
Containment: Do NOT dry sweep. Causality: Dry sweeping mechanically aerosolizes the hazardous dust[5][7]. Instead, cover the spilled powder with a plastic sheet or tarp to minimize spreading and keep the powder dry[5][7].
Collection: Lightly mist the area with a compatible solvent (e.g., ethanol) to bind the dust, then take it up mechanically with a spark-proof scoop[5][7].
Disposal: Place all collected material and contaminated PPE into a sealed, chemically compatible container. Label it explicitly as "Hazardous Solid Waste: 8-Phenyltheophylline" and transfer it to an approved waste disposal plant[4][6].
Decontamination: Wash the contaminated surface thoroughly with soap and water[4][5].
Quantitative Data Summary
The following table summarizes the critical physicochemical and safety data for 8-PT to facilitate rapid risk assessment[1][4]:
White to off-white or pale yellow crystalline powder
Solubility
Slightly soluble in H₂O; moderately soluble in ethanol/base
Receptor Affinity (Ki)
~86 nM (A1 receptor)
GHS Hazard Codes
H315 (Skin), H319 (Eye), H335 (Respiratory)
References
NAC Chemical. 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price. Retrieved from: [Link]
Canadian Science Publishing. Antagonism of presynaptic adenosine receptors by theophylline 9-β-D-riboside and 8-phenyltheophylline. Retrieved from:[Link]
NIH PMC. Species dependence of A3 adenosine receptor pharmacology and function. Retrieved from: [Link]